molecular formula C12H16O3 B453970 2-(3,4-Dimethylphenoxy)butanoic acid CAS No. 25140-78-7

2-(3,4-Dimethylphenoxy)butanoic acid

Cat. No.: B453970
CAS No.: 25140-78-7
M. Wt: 208.25g/mol
InChI Key: PNWGQBBWAMFZBY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)butanoic acid is a phenolic acid derivative of interest in chemical and pharmaceutical research. This compound features a butanoic acid chain linked via an ether bond to a 3,4-dimethylphenyl ring, a structure that suggests potential as a synthetic intermediate or building block for more complex molecules. Researchers value this structural motif for exploring structure-activity relationships in medicinal chemistry, particularly in developing bioactive molecules. The compound's carboxylic acid group allows for further chemical modifications, such as the formation of esters or amides, which is a common strategy in prodrug design and material science . As a butanoic acid derivative, it shares a foundational structure with other short-chain fatty acids that play significant roles in biological systems and industrial applications . This reagent is provided as a high-purity material to ensure reliable and reproducible results in laboratory settings. It is intended For Research Use Only and is not approved for use in humans, animals, or as a food additive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-11(12(13)14)15-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWGQBBWAMFZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390583
Record name 2-(3,4-dimethylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25140-78-7
Record name 2-(3,4-dimethylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Obscurity: A Technical Overview of 2-(3,4-Dimethylphenoxy)butanoic Acid and its Chemical Class

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the available scientific knowledge surrounding the chemical compound 2-(3,4-Dimethylphenoxy)butanoic acid . Despite its discrete presence in chemical databases, a thorough investigation of scientific literature and patent databases reveals a notable absence of dedicated research concerning its discovery, historical development, and specific biological activities. Consequently, this document provides a comprehensive overview of the broader class of phenoxyalkanoic acids, the chemical family to which this compound belongs. By examining the synthesis, structure-activity relationships, and known biological functions of related compounds, we can infer the scientific context and potential significance of this particular molecule. This guide serves as a foundational resource for researchers interested in the potential applications of novel phenoxyalkanoic acid derivatives.

Introduction: The Enigmatic Profile of this compound

This compound, identified by the CAS number 25140-78-7, is a small molecule whose scientific footprint is largely confined to chemical supplier catalogs and compound databases. As of the latest literature review, there are no prominent publications detailing its synthesis, discovery, or evaluation as a bioactive agent. This suggests that the compound may exist as a synthetic intermediate, a component of a chemical library for high-throughput screening, or a subject of proprietary, unpublished research.

The core structure, a butanoic acid moiety linked to a 3,4-dimethylphenoxy group via an ether bond, places it firmly within the well-established class of phenoxyalkanoic acids. This family of compounds has a rich history of scientific investigation, revealing a wide spectrum of biological activities. Prominent members of this class have been developed as herbicides, anti-inflammatory agents, and lipid-lowering drugs. Therefore, to understand the potential role and scientific interest in this compound, a detailed examination of its chemical relatives is essential.

General Synthesis of Phenoxyalkanoic Acids: A Methodological Overview

The synthesis of phenoxyalkanoic acids is typically achieved through a straightforward and well-documented Williamson ether synthesis. This method involves the reaction of a substituted phenol with an α-haloalkanoic acid ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Experimental Protocol: A Representative Synthesis

A generalized protocol for the synthesis of a phenoxyalkanoic acid, such as this compound, is as follows:

  • Deprotonation of the Phenol: 3,4-Dimethylphenol is dissolved in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF). A base, typically an alkali carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. The reaction mixture is typically stirred at room temperature until the deprotonation is complete.

  • Nucleophilic Substitution: An ester of 2-bromobutanoic acid (e.g., ethyl 2-bromobutanoate) is added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the bromide ion from the α-carbon of the butanoate ester. The reaction is often heated to reflux to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Hydrolysis of the Ester: Once the substitution reaction is complete, the resulting ester is hydrolyzed to the carboxylic acid. This is typically achieved by adding an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, and heating the mixture.

  • Acidification and Isolation: After cooling, the reaction mixture is acidified with a strong mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This protonates the carboxylate, causing the carboxylic acid product to precipitate out of the aqueous solution. The solid product is then collected by filtration, washed with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

G cluster_synthesis Generalized Synthesis of 2-(Phenoxy)butanoic Acids phenol Substituted Phenol (e.g., 3,4-Dimethylphenol) phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation 1 base Base (e.g., K₂CO₃, NaH) base->phenoxide ester_product 2-(Phenoxy)butanoate Ester phenoxide->ester_product Williamson Ether Synthesis 2 haloester α-Halo Butyrate Ester (e.g., Ethyl 2-bromobutanoate) haloester->ester_product hydrolysis Base Hydrolysis (e.g., NaOH, H₂O) ester_product->hydrolysis Saponification 3 acidification Acidification (e.g., HCl) hydrolysis->acidification Protonation 4 final_product 2-(Phenoxy)butanoic Acid Product acidification->final_product

Figure 1. A generalized workflow for the synthesis of 2-(phenoxy)butanoic acids.

Biological Activities and Structure-Activity Relationships (SAR) of Phenoxyalkanoic Acids

The biological effects of phenoxyalkanoic acids are highly dependent on the nature and position of substituents on the aromatic ring, as well as the structure of the alkanoic acid side chain.

Herbicidal Activity

One of the most well-known applications of this chemical class is in agriculture. Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-(2-methyl-4-chlorophenoxy)propionic acid (Mecoprop) are synthetic auxins.[1] At high concentrations, they induce uncontrolled growth in dicotyledonous plants (broadleaf weeds), leading to their demise.[1] The herbicidal activity is influenced by the substitution pattern on the phenoxy ring, with chlorine and methyl groups being common.[2]

Anti-inflammatory and Analgesic Activity

Certain phenoxyacetic and phenoxypropionic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The search for selective COX-2 inhibitors has driven the synthesis of numerous compounds in this class to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Antilipidemic Activity

The fibrate class of drugs, which are derivatives of phenoxyisobutyric acid (e.g., clofibrate, gemfibrozil), are used to lower high levels of triglycerides and cholesterol in the blood. These compounds act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism. A systematic study of alcoyl- and benzoyl-phenoxy-carboxylic acids revealed that modifications to the phenoxy ring and the carboxylic acid moiety significantly impact their antilipidemic activity.[4]

Substituent/Structural Feature General Effect on Biological Activity Potential Application
Ring Position of Substituents The position of substituents on the phenoxy ring is critical. For example, in herbicidal phenoxyacetic acids, substitution at the 2 and 4 positions is common.[2]Herbicides, various pharmaceuticals
Nature of Ring Substituents Electron-withdrawing groups (e.g., chlorine) or small alkyl groups (e.g., methyl) can significantly influence activity.[2] The introduction of a p-chlorobenzoyl moiety was found to enhance antilipidemic activity.[4]Herbicides, Antilipidemics
Alkanoic Acid Chain Length The length and branching of the carboxylic acid side chain affect potency and selectivity. Acetic, propionic, and butanoic acid derivatives all exhibit biological activities.General drug design
Chirality of the α-Carbon For compounds with a chiral center on the α-carbon of the alkanoic acid (e.g., phenoxypropionic and phenoxybutanoic acids), the biological activity often resides in only one of the enantiomers.[1]Stereoselective drugs

Table 1: Summary of Structure-Activity Relationships for Phenoxyalkanoic Acids.

Hypothetical Biological Signaling Pathway

Given the known activities of related compounds, a novel phenoxyalkanoic acid derivative like this compound would likely be screened for its ability to modulate pathways related to inflammation or metabolism. For instance, if it were to possess anti-inflammatory properties, it might inhibit the COX pathway, thereby reducing the production of prostaglandins.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., Cytokines, Pathogens) pla2 Phospholipase A₂ (PLA₂) stimulus->pla2 activates phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cleaves cox_enzymes COX-1 / COX-2 Enzymes arachidonic_acid->cox_enzymes substrate for prostaglandins Prostaglandins (e.g., PGE₂) cox_enzymes->prostaglandins produces inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediates compound 2-(3,4-Dimethylphenoxy) butanoic acid compound->cox_enzymes inhibits

Figure 2. A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action.

Conclusion and Future Directions

While this compound remains an obscure entity in the vast landscape of chemical and biological research, its structural classification within the phenoxyalkanoic acids provides a fertile ground for hypothesis-driven investigation. The rich history of this chemical class, spanning from agrochemicals to therapeutics for metabolic and inflammatory diseases, suggests that this particular compound, with its unique 3,4-dimethyl substitution pattern, could possess novel biological activities.

Future research should focus on the de novo synthesis and purification of this compound, followed by a comprehensive screening campaign to elucidate its biological profile. Initial assays could target known pathways associated with phenoxyalkanoic acids, such as PPAR agonism and COX enzyme inhibition. The results of such studies would finally bring this molecule out of the shadows of chemical catalogs and into the light of scientific discovery, potentially unlocking new therapeutic or agrochemical applications. Until such data becomes available, its properties and potential can only be inferred from the well-established and diverse activities of its chemical relatives.

References

An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(3,4-Dimethylphenoxy)butanoic acid, a specialty chemical with potential applications in chemical synthesis and drug discovery. This document outlines its chemical identity, physical properties, a proposed synthesis protocol, and a visual representation of the synthetic workflow. Due to the limited availability of published data for this specific compound, this guide also highlights areas where further research is needed.

Chemical Identity and Properties

This compound is a carboxylic acid derivative of 3,4-dimethylphenol. Its core structure consists of a butanoic acid moiety linked to a 3,4-dimethylphenyl group via an ether linkage.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) number for this compound is 25140-78-7 [1].

Common synonyms for this compound include:

  • 2-(3,4-Dimethyl-phenoxy)-butyric acid[1]

  • Butanoic acid, 2-(3,4-dimethylphenoxy)-

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Melting Point 73 °C[1]
Boiling Point 342.6 °C at 760 mmHg[1]
Flash Point 128.9 °C[1]
pKa (Predicted) 3.28 ± 0.10[1]

Synthesis of this compound

Proposed Experimental Protocol

This protocol is a general procedure based on the synthesis of related phenoxybutanoic acids and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 2-(3,4-Dimethylphenoxy)butanoate

  • Reagents and Materials:

    • 3,4-Dimethylphenol

    • Ethyl 2-bromobutanoate

    • Potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add 3,4-dimethylphenol (1.0 eq) and anhydrous acetone.

    • Add potassium carbonate (1.5 eq) to the solution.

    • Stir the mixture at room temperature for 15 minutes to form the phenoxide.

    • Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to reflux.

    • Maintain the reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the acetone under reduced pressure to obtain the crude ethyl 2-(3,4-dimethylphenoxy)butanoate.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reagents and Materials:

    • Ethyl 2-(3,4-dimethylphenoxy)butanoate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Ethanol/Water or Tetrahydrofuran/Water solvent system

    • Hydrochloric acid (HCl) (e.g., 1 M)

    • Beaker

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve the purified ethyl 2-(3,4-dimethylphenoxy)butanoate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0-3.0 eq) to the solution.

    • Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-6 hours, monitoring the hydrolysis by TLC.

    • Once the ester is consumed, cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

    • The product, this compound, may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Collect the precipitate by filtration and wash with cold water, or dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualized Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis Reactant1 3,4-Dimethylphenol Reaction1 Reflux Reactant1->Reaction1 Reactant2 Ethyl 2-bromobutanoate Reactant2->Reaction1 Reagent1 K₂CO₃, Acetone Reagent1->Reaction1 Intermediate Ethyl 2-(3,4-dimethylphenoxy)butanoate Reaction2 Stirring Intermediate->Reaction2 Reaction1->Intermediate Reagent2 1. NaOH, EtOH/H₂O 2. HCl Reagent2->Reaction2 Product This compound Reaction2->Product

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is a lack of publicly available data on the biological activity, mechanism of action, and potential signaling pathway interactions of this compound. Further research, including in vitro and in vivo studies, is required to elucidate its pharmacological profile.

Conclusion

This technical guide has provided the essential chemical information for this compound (CAS No. 25140-78-7), including its physicochemical properties and a detailed, albeit proposed, synthesis protocol. The provided synthesis workflow offers a viable route for obtaining this compound for research purposes. The absence of biological data underscores the opportunity for novel investigations into the potential therapeutic applications of this molecule. Researchers and scientists are encouraged to use this guide as a foundational resource for their studies involving this compound.

References

An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(3,4-Dimethylphenoxy)butanoic acid, including its chemical identity, physicochemical properties, a plausible synthesis protocol, and a discussion of its potential biological context based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Nomenclature

The compound of interest is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name precisely describes its molecular structure, which consists of a butanoic acid moiety linked at the second carbon to a 3,4-dimethylphenoxy group through an ether bond.

A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

  • 2-(3,4-Dimethyl-phenoxy)-butyric acid[1]

  • MFCD02609523[1]

  • MLS000089074[1]

  • SCHEMBL8615615[1]

  • CHEMBL1485176[1]

  • DTXSID90390583[1]

The Chemical Abstracts Service (CAS) registry number for this compound is 25140-78-7 .[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.257 g/mol [1]
Melting Point 73 °C[1]
Boiling Point 342.6°C at 760 mmHg[1]
Flash Point 128.9°C[1]
Vapor Pressure 2.86E-05 mmHg at 25°C[1]
Refractive Index 1.52[1]
pKa (Predicted) 3.28 ± 0.10[1]

Synthesis Methodology

While a specific detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible and widely used method for the preparation of such aryloxyalkanoic acids is the Williamson ether synthesis . This method involves the reaction of a phenoxide with an alkyl halide.

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and may require optimization for this specific target molecule.

Materials:

  • 3,4-Dimethylphenol

  • Ethyl 2-bromobutanoate

  • Sodium hydroxide (NaOH) or other suitable base

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetone)

  • Hydrochloric acid (HCl) for acidification

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask, dissolve 3,4-dimethylphenol in a suitable aprotic polar solvent. Add an equimolar amount of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium 3,4-dimethylphenoxide in situ. The reaction mixture is typically stirred at room temperature until the deprotonation is complete.

  • Nucleophilic Substitution: To the solution containing the phenoxide, add ethyl 2-bromobutanoate dropwise. The reaction mixture is then heated to a temperature typically ranging from 50 to 100°C and stirred for several hours to allow for the nucleophilic substitution to occur, forming the ethyl ester of this compound. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Ester Hydrolysis: After the reaction is complete, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like diethyl ether. The organic layers are combined and washed with brine. To hydrolyze the ester, the organic solvent is evaporated, and the resulting crude ester is refluxed with an aqueous solution of a strong base (e.g., NaOH).

  • Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a dilute solution of hydrochloric acid until the pH is acidic. The acidification will precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield the final product of high purity.

Synthesis Workflow Diagram

The logical flow of the proposed Williamson ether synthesis is depicted in the following diagram.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 3,4-Dimethylphenol D Deprotonation (Formation of Phenoxide) A->D B Ethyl 2-bromobutanoate E Nucleophilic Substitution (Ether Formation) B->E C Sodium Hydroxide (Base) C->D D->E F Ester Hydrolysis E->F G Acidification & Isolation F->G H This compound G->H

Caption: Proposed Williamson ether synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

However, it is worth noting that various derivatives of butanoic acid (also known as butyric acid) have been investigated for their biological activities. For instance, certain butyric acid derivatives have been explored for their potential roles in the treatment of inflammatory bowel diseases and as histone deacetylase (HDAC) inhibitors in cancer therapy. The biological relevance of the specific structural features of this compound, namely the dimethylphenoxy moiety at the second position of the butanoic acid chain, would require dedicated biological and pharmacological studies.

Researchers interested in the potential therapeutic applications of this compound may consider screening it in assays related to inflammation, cell proliferation, and epigenetic modulation.

Conclusion

This technical guide has summarized the available information on this compound. The IUPAC name, synonyms, and key physicochemical properties have been presented. A plausible synthetic route via the Williamson ether synthesis has been detailed, providing a practical starting point for its laboratory preparation. While direct biological data for this specific compound is currently unavailable, the broader context of butanoic acid derivatives suggests potential avenues for future research into its pharmacological properties. Further experimental investigation is necessary to elucidate the biological activity and potential therapeutic applications of this compound.

References

"2-(3,4-Dimethylphenoxy)butanoic acid" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available physical and chemical properties of 2-(3,4-Dimethylphenoxy)butanoic acid. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols for its synthesis, purification, analysis, and specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are not publicly available. Furthermore, there is no readily accessible information regarding the biological activity or associated signaling pathways of this compound. This document presents the known data to serve as a foundational reference for researchers and professionals interested in this molecule.

Introduction

This compound is a carboxylic acid derivative with a distinct phenoxybutanoic acid scaffold. The presence of the dimethylphenoxy group suggests potential for various chemical modifications and biological interactions. This guide aims to consolidate the known physical and chemical characteristics of this compound to aid in future research and development endeavors.

Physical and Chemical Properties

The available quantitative data for this compound are summarized in the table below. These properties are primarily sourced from chemical supplier databases.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 25140-78-7[1][2]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Melting Point 73 °C[1]
Boiling Point 342.6 °C at 760 mmHg[1]
Flash Point 128.9 °C[1]
pKa (Predicted) 3.28 ± 0.10[1]
Vapor Pressure 2.86E-05 mmHg at 25°C[1]
Refractive Index 1.52[1]
Density 1.093 g/cm³[1]
LogP 2.54540[1]

Experimental Protocols

A thorough search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. While general methods for the synthesis of phenoxyalkanoic acids exist, no procedure has been published for this particular molecule.

General Synthetic Approach (Hypothetical)

A plausible synthetic route could involve the Williamson ether synthesis, a common method for preparing ethers. This would typically involve the reaction of 3,4-dimethylphenol with a suitable 2-bromobutanoate ester, followed by hydrolysis of the ester to the carboxylic acid.

G cluster_0 Hypothetical Synthesis Workflow A 3,4-Dimethylphenol E Williamson Ether Synthesis A->E B Ethyl 2-bromobutanoate B->E C Base (e.g., NaH, K2CO3) C->E D Solvent (e.g., DMF, Acetone) D->E F Intermediate Ester: Ethyl 2-(3,4-dimethylphenoxy)butanoate E->F G Hydrolysis (e.g., NaOH, H2O/EtOH) F->G H Acidification (e.g., HCl) G->H I This compound H->I

A hypothetical workflow for the synthesis of this compound.

Note: This is a generalized and hypothetical workflow. The specific reaction conditions, such as temperature, reaction time, and purification methods, would require experimental optimization.

Spectral Data

No experimental or published ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data specifically for this compound could be located in the public domain. Researchers undertaking the synthesis of this compound would need to perform these analyses for structural confirmation.

Biological Activity and Signaling Pathways

There is currently no available information in scientific literature or biological activity databases regarding the pharmacological, toxicological, or any other biological effects of this compound. Consequently, no signaling pathways involving this compound can be described.

Conclusion

This compound is a compound for which basic physical and chemical properties are known, primarily from commercial sources. However, a significant information gap exists regarding its synthesis, analytical characterization, and biological activity. This guide highlights the need for foundational research to elucidate these aspects. The hypothetical synthetic workflow provided can serve as a starting point for chemists aiming to prepare this molecule for further study. Future investigations are required to uncover the potential applications of this compound in materials science, pharmacology, or other scientific disciplines.

References

Spectroscopic and Structural Elucidation of 2-(3,4-Dimethylphenoxy)butanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(3,4-Dimethylphenoxy)butanoic acid. These predictions are derived from the known spectral characteristics of similar molecules, such as butanoic acid and its derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-24.5 - 4.8Triplet (t)6.0 - 7.0
H-31.8 - 2.0Sextet (sxt)7.0 - 8.0
H-40.9 - 1.1Triplet (t)7.0 - 8.0
Ar-H (ortho to O)6.6 - 6.8Doublet (d)8.0 - 9.0
Ar-H (meta to O)6.8 - 7.0Doublet (d)8.0 - 9.0
Ar-H (para to O)6.9 - 7.1Singlet (s)-
Ar-CH₃2.1 - 2.3Singlet (s)-
Ar-CH₃2.1 - 2.3Singlet (s)-
COOH10.0 - 12.0Singlet (s)-
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (COOH)175 - 180
C-275 - 80
C-325 - 30
C-410 - 15
Ar-C (ipso, C-O)155 - 160
Ar-C (ipso, C-CH₃)130 - 135
Ar-C (ipso, C-CH₃)135 - 140
Ar-CH115 - 125
Ar-CH₃15 - 20
Table 3: Predicted IR Spectroscopic Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2960Medium to Strong
C=O (Carboxylic Acid)1700 - 1725Strong
C=C (Aromatic)1450 - 1600Medium
C-O (Ether)1200 - 1250Strong
C-O (Carboxylic Acid)1250 - 1350Strong
Table 4: Predicted Mass Spectrometry Data
m/z Predicted Fragment Ion Significance
208[M]⁺Molecular Ion
163[M - COOH]⁺Loss of carboxylic acid group
135[M - CH(CH₂CH₃)COOH]⁺Cleavage of the ether bond
107[C₇H₇O]⁺Fragment of the dimethylphenoxy group
77[C₆H₅]⁺Phenyl fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and identifying the molecular structure. Electrospray Ionization (ESI) is a softer technique that can be used to primarily observe the molecular ion.

  • Mass Analysis : Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition : Record the mass-to-charge ratio (m/z) of the ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Connectivity & Stereochemistry Determination NMR->NMR_Data MS_Data Molecular Weight & Formula Confirmation MS->MS_Data Structure Structure Confirmation of This compound IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted data and generalized protocols serve as a valuable resource for researchers involved in the synthesis, identification, and analysis of this and related compounds. Experimental verification of this data is essential for definitive structural confirmation.

Topic: A Proposed Mechanism of Action and Framework for Experimental Validation for 2-(3,4-Dimethylphenoxy)butanoic acid as a Synthetic Auxin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic auxins, particularly those of the phenoxycarboxylic acid class, represent some of the most significant and widely utilized herbicides in modern agriculture. Their efficacy stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a catastrophic overload of the plant's endogenous hormonal signaling pathways. This guide focuses on the presumed mechanism of action for 2-(3,4-Dimethylphenoxy)butanoic acid, a member of this chemical family. While direct experimental data for this specific molecule is not extensively published, its structural similarity to well-characterized phenoxy auxins like 2,4-D allows for the construction of a robust mechanistic hypothesis. This document outlines this proposed mechanism, grounded in the canonical auxin signaling pathway involving the TIR1/AFB co-receptor complex. Furthermore, it serves as a practical whitepaper, providing detailed, field-proven experimental protocols required to rigorously validate the binding, signaling, and physiological effects of this compound, thereby establishing its precise mode of action.

Introduction: The Double-Edged Sword of Auxin Mimicry

The plant hormone auxin, primarily indole-3-acetic acid (IAA), is a master regulator of plant physiology, governing processes from embryogenesis to root formation and tropic responses[1]. At physiological concentrations, it orchestrates normal growth and development. Synthetic auxins, however, act as molecular Trojan horses. They are designed to be more resistant to degradation by the plant's metabolic machinery than natural IAA, leading to their persistence and accumulation[2]. This sustained, high-level signal overwhelms the plant's homeostatic controls, transforming growth-regulating processes into lethal disruptions[2][3].

This compound belongs to the phenoxycarboxylic acid family of synthetic auxins. These compounds are characterized by their selective herbicidal activity, proving highly effective against broadleaf (dicot) weeds while generally sparing grass (monocot) crops[3][4]. This selectivity is attributed to factors such as differential translocation and metabolism in tolerant species[3]. The primary herbicidal action is not due to a single lethal event but rather a cascade of disruptions in multiple growth processes, including cell wall plasticity, nucleic acid metabolism, and protein synthesis[5][6].

This guide will dissect the core molecular events that are initiated upon perception of a synthetic auxin like this compound, from receptor binding to the downstream physiological chaos that culminates in plant death.

Core Mechanism of Action: Hijacking the Canonical Auxin Signaling Pathway

The central model for auxin perception and response involves a trio of key protein families: the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors[7]. Synthetic auxins exploit this pathway by acting as a persistent molecular glue.

Perception at the TIR1/AFB Co-Receptor Complex

The primary receptors for auxin are the F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its five homologs, the AUXIN SIGNALING F-BOX proteins (AFB1-5)[2]. These proteins are substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[8].

Crucially, neither TIR1/AFB nor an Aux/IAA protein alone can bind auxin with high efficiency. Instead, auxin perception requires the formation of a co-receptor complex, where the auxin molecule sits in a pocket formed at the interface of the TIR1/AFB and Aux/IAA proteins[9][10][11]. The synthetic auxin, this compound, is presumed to function by binding within this pocket, effectively stabilizing the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein[2]. Different combinations of the 6 TIR1/AFBs and 29 Aux/IAAs in Arabidopsis can form numerous co-receptors with a wide range of auxin-binding affinities, which may contribute to the complexity of auxin responses[9][11].

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin Synthetic Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds to receptor pocket SCF SCF Complex TIR1_AFB->SCF Component of Aux_IAA Aux/IAA Repressor Aux_IAA->TIR1_AFB Forms co-receptor complex with auxin Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for Degradation ARF ARF (Transcription Factor) Aux_IAA->ARF Represses SCF->Aux_IAA Ubiquitination ARE Auxin Response Element (ARE) ARF->ARE Binds to Genes Transcription of Auxin-Responsive Genes ARE->Genes Activates

Figure 1: The canonical auxin signaling pathway hijacked by a synthetic auxin.
Degradation of Aux/IAA Repressors

In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, preventing them from regulating their target genes[9]. The binding of a synthetic auxin like this compound stabilizes the TIR1/AFB-Aux/IAA interaction, marking the Aux/IAA protein for ubiquitination by the SCF complex. This polyubiquitin tag is a signal for the 26S proteasome, which rapidly degrades the Aux/IAA repressor[2][8].

Because synthetic auxins are more stable than IAA, they cause a sustained and relentless degradation of Aux/IAA proteins. This continuous removal of repressors is a critical step in their herbicidal action.

Derepression of ARFs and Gene Expression Overload

With the Aux/IAA repressors eliminated, the ARF transcription factors are free to bind to Auxin Response Elements (AREs) in the promoters of hundreds of downstream genes, leading to a massive and uncontrolled transcriptional activation[7][12]. Key early-response genes include:

  • GH3 family: These genes encode enzymes that conjugate amino acids to auxins, a mechanism plants use to inactivate excess hormone. While activated, this response is insufficient to counter the flood of stable synthetic auxin.

  • SAURs (Small Auxin Up-Regulated RNAs): These genes are involved in promoting cell elongation. Their overexpression contributes to the abnormal growth seen in affected plants[12].

  • ACS (1-aminocyclopropane-1-carboxylate synthase): This is the rate-limiting enzyme in the biosynthesis of ethylene[2][13].

Downstream Physiological Disruption and Herbicidal Effects

The massive transcriptional reprogramming induced by the synthetic auxin leads to a cascade of physiological disturbances that ultimately kill the plant.

Ethylene and Abscisic Acid (ABA) Overproduction

The over-induction of ACS genes leads to a surge in ethylene production[5][6]. Ethylene is a stress hormone that promotes senescence, leaf abscission, and epinasty (the downward bending of leaves), all classic symptoms of auxin herbicide injury[5].

More recent research points to the rapid accumulation of another stress hormone, abscisic acid (ABA), as a primary driver of plant death[13]. Synthetic auxins trigger a massive upregulation of the key ABA biosynthesis gene 9-cis-epoxycarotenoid dioxygenase (NCED). This leads to sustained high levels of ABA, which in turn causes widespread shutdown of photosynthesis-related genes, stomatal closure, and ultimately, senescence and death[13].

Uncontrolled Growth and Morphological Distortion

The primary action of auxins is to promote cell elongation and division[3]. When subjected to a synthetic auxin overdose, susceptible plants exhibit rapid, uncontrolled, and disorganized growth. Stems twist and curl (epinasty), leaves become malformed, and tumor-like calluses may form on stems and roots[4]. This unsustainable growth depletes the plant's energy reserves and disrupts the vascular tissues (phloem and xylem), impairing the transport of water and nutrients.

Framework for Experimental Validation

To confirm that this compound acts via the proposed mechanism, a series of well-established assays must be performed. The following protocols provide a self-validating system to interrogate its molecular and physiological activity.

Quantitative Data Summary: Benchmarking Against Known Auxins

The binding affinity of a synthetic auxin to different TIR1/AFB receptors is a key determinant of its activity. The goal of a binding assay would be to determine the dissociation constant (KD) for this compound and compare it to known auxins.

CompoundReceptorKD (nM)Source
IAA (Natural Auxin)TIR1-IAA713.84 ± 4.63[9]
IAA (Natural Auxin)TIR1-IAA14~10[9]
IAA (Natural Auxin)TIR1-IAA12270.25 ± 54.09[14]
Picloram (Synthetic)AFB5-IAA7High Affinity[9]
Picloram (Synthetic)TIR1-IAA7Low Affinity[9]
2,4-D (Synthetic)TIR1Binds effectively[2]

This table summarizes representative affinity data from the literature to provide context for the values that would be generated experimentally for this compound.

Protocol 1: Receptor-Ligand Binding Affinity via Surface Plasmon Resonance (SPR)

Causality: This assay directly measures the physical interaction between the synthetic auxin and its putative receptor targets (TIR1/AFB proteins). A low KD value would provide strong evidence that the compound binds the receptor, which is the first step in the signaling cascade.

SPR_Workflow P1 1. Protein Expression & Purification (e.g., His-tagged TIR1/AFB in E. coli) P2 2. SPR Chip Immobilization (Covalently link purified TIR1/AFB to a CM5 sensor chip) P1->P2 P4 4. Binding Measurement (Inject analyte over chip surface. Measure change in refractive index) P2->P4 P3 3. Analyte Preparation (Prepare serial dilutions of This compound) P3->P4 P5 5. Data Analysis (Fit sensorgram data to a binding model to calculate Kon, Koff, and KD) P4->P5

Figure 2: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Methodology:

  • Protein Expression: Express and purify recombinant TIR1, AFB2, and AFB5 proteins (representing different clades) from E. coli or an insect cell system.[15]

  • Immobilization: Covalently attach the purified receptor proteins to the surface of an SPR sensor chip (e.g., a CM5 chip).

  • Binding Analysis:

    • Flow a running buffer over the chip surface to establish a stable baseline.

    • Inject a series of increasing concentrations of this compound over the surface. The binding of the compound to the immobilized receptor causes a change in the refractive index, which is measured in real-time as Response Units (RU). This is the 'association' phase.

    • Replace the analyte solution with running buffer. The compound dissociates from the receptor, and the RU signal decreases. This is the 'dissociation' phase.

  • Data Processing:

    • Subtract the signal from a reference flow cell to correct for non-specific binding.

    • Fit the resulting sensorgram curves to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Protocol 2: Auxin-Induced Gene Expression via RT-qPCR

Causality: This experiment validates that receptor binding translates into the expected downstream transcriptional response. A rapid and significant increase in the mRNA levels of early auxin-responsive genes following treatment provides functional evidence of pathway activation.

Methodology:

  • Plant Material and Treatment: Grow Arabidopsis thaliana seedlings in liquid culture for 7-10 days. Treat the seedlings with a mock solution (DMSO) or a working concentration (e.g., 10 µM) of this compound. Collect tissue samples at time points such as 0, 30, 60, and 120 minutes.

  • RNA Extraction and cDNA Synthesis: Immediately freeze tissue in liquid nitrogen. Extract total RNA using a commercial kit and assess its quality and quantity. Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcriptase kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green master mix, the synthesized cDNA, and primers specific for target genes (e.g., IAA1, GH3.3, ACS8, NCED3) and a stable reference gene (e.g., UBQ10).

    • Run the qPCR reaction on a thermal cycler.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Determine the relative expression level of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the time-zero or mock-treated control. A significant fold-change indicates gene induction.

Conclusion

This compound is strongly predicted to function as a synthetic auxin by co-opting the plant's native TIR1/AFB signaling pathway. Its mechanism involves binding to the TIR1/AFB-Aux/IAA co-receptor complex, which triggers the proteasomal degradation of Aux/IAA transcriptional repressors. The resulting derepression of ARF transcription factors leads to a massive and uncontrolled expression of auxin-responsive genes. This transcriptional chaos precipitates a fatal cascade of physiological events, including the overproduction of ethylene and ABA, leading to uncontrolled growth, senescence, and ultimately, plant death. While this model is built upon extensive research into the phenoxyacetic acid class of herbicides, the specific binding affinities, receptor preferences, and downstream effects of this compound require direct experimental validation using the robust methodologies outlined in this guide. Such studies are essential for a complete understanding of its herbicidal profile and for the continued development of effective crop protection solutions.

References

Preliminary Toxicity Profile of 2-(3,4-Dimethylphenoxy)butanoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct toxicological studies have been identified for 2-(3,4-Dimethylphenoxy)butanoic acid. The following information is based on a read-across approach from the structurally similar and well-studied compound, 2,4-dichlorophenoxyacetic acid (2,4-D), a common phenoxy herbicide. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Due to the absence of direct toxicity data for this compound, this technical guide provides a preliminary toxicological assessment based on the available data for the structural analog, 2,4-dichlorophenoxyacetic acid (2,4-D). Phenoxy herbicides, like 2,4-D, are known to act as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible plants. In mammals, the acute toxicity of 2,4-D is generally considered to be low to moderate. This document summarizes the available quantitative toxicity data, details relevant experimental protocols for toxicological assessment, and visualizes key experimental workflows and the proposed mechanism of action.

Quantitative Toxicity Data (Read-Across from 2,4-D)

The following tables summarize the acute toxicity and cytotoxicity data available for 2,4-dichlorophenoxyacetic acid (2,4-D).

Table 1: Acute Toxicity of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral639 - 1646[1][2]
MouseOral138 - 347[2][3]
DogOral100[3]
HamsterOral500[3]
RabbitDermal1829 - >2000[2]

Table 2: Cytotoxicity of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Derivatives

Cell LineCompoundIC50 (µM)Exposure TimeAssayReference
MKN74 (gastric cancer)1-(2,4-Dichlorophenoxy)acetyl-4-(1-naphtyl)thiosemicarbazide631.4524 hMTT[4]
BJ (normal fibroblasts)1-(2,4-Dichlorophenoxy)acetyl-4-(1-naphtyl)thiosemicarbazide137.3824 hMTT[4]

Genotoxicity and Other Toxicological Endpoints (Read-Across from 2,4-D)

Studies on 2,4-D have shown mixed results regarding its genotoxicity. Some studies indicate that 2,4-D can induce DNA damage and sister chromatid exchange in mammalian cells in vitro.[5] However, other reviews suggest a lack of genotoxic effects under physiological conditions.[6] The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in experimental animals and inadequate evidence in humans.[1]

Exposure to high concentrations of 2,4-D has been associated with neurotoxic, immunosuppressive, and hepatotoxic effects.[7] The mechanism of toxicity is thought to involve the induction of oxidative stress.[1][7][8]

Experimental Protocols

This method is designed to assess the acute oral toxicity of a substance.[3][4][9][10]

  • Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study. Subsequent animals are dosed at higher or lower fixed dose levels (5, 50, 300, 2000 mg/kg) in a stepwise manner until the dose causing evident toxicity or mortality is identified.

  • Main Study: Groups of at least 5 animals of a single sex (typically females) are dosed with the test substance at the selected starting dose.

  • Dosing: The substance is administered as a single oral dose via gavage. Animals are fasted prior to dosing.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[8][11][12][13][14]

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Procedure (Plate Incorporation Method):

    • The test compound, the bacterial culture, and (if used) the S9 mix are combined in molten top agar.

    • This mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[15][16][17]

  • Cell Plating: Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Genotoxicity (Ames Test) Genotoxicity (Ames Test) Cytotoxicity (MTT Assay) Cytotoxicity (MTT Assay) Acute Oral Toxicity (OECD 420) Acute Oral Toxicity (OECD 420) Cytotoxicity (MTT Assay)->Acute Oral Toxicity (OECD 420) Dose Range Finding Test Compound Test Compound Test Compound->Genotoxicity (Ames Test) Test Compound->Cytotoxicity (MTT Assay) Test Compound->Acute Oral Toxicity (OECD 420)

Figure 1: General experimental workflow for preliminary toxicity assessment.

Synthetic_Auxin_Signaling_Pathway Synthetic Auxin (e.g., 2,4-D) Synthetic Auxin (e.g., 2,4-D) TIR1/AFB Receptor TIR1/AFB Receptor Synthetic Auxin (e.g., 2,4-D)->TIR1/AFB Receptor Binds to SCF Complex SCF Complex TIR1/AFB Receptor->SCF Complex Activates Aux/IAA Repressor Aux/IAA Repressor SCF Complex->Aux/IAA Repressor Targets Ubiquitination & Degradation Ubiquitination & Degradation Aux/IAA Repressor->Ubiquitination & Degradation Leads to ARF Transcription Factors ARF Transcription Factors Ubiquitination & Degradation->ARF Transcription Factors Releases Auxin Response Genes Auxin Response Genes ARF Transcription Factors->Auxin Response Genes Activates Uncontrolled Cell Division & Growth Uncontrolled Cell Division & Growth Auxin Response Genes->Uncontrolled Cell Division & Growth Oxidative Stress (ROS Production) Oxidative Stress (ROS Production) Uncontrolled Cell Division & Growth->Oxidative Stress (ROS Production) Cell Death (Apoptosis) Cell Death (Apoptosis) Oxidative Stress (ROS Production)->Cell Death (Apoptosis)

Figure 2: Simplified signaling pathway of synthetic auxin herbicides.

References

Environmental Fate and Degradation of 2-(3,4-Dimethylphenoxy)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the environmental fate and degradation of 2-(3,4-Dimethylphenoxy)butanoic acid is limited in publicly available scientific literature. This guide provides an in-depth analysis based on the well-studied and structurally similar phenoxy herbicide, 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), as a surrogate. The principles and data presented are intended to provide a robust framework for understanding the likely environmental behavior of this compound.

Introduction

This compound belongs to the phenoxyalkanoic acid class of herbicides. Understanding the environmental fate and degradation of this compound is critical for assessing its potential ecological impact and for ensuring its safe and responsible use. This technical guide synthesizes available information on analogous compounds to provide a comprehensive overview of the expected environmental behavior, degradation pathways, and ecotoxicological profile of this compound. The primary surrogate used for this analysis is 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), a widely studied phenoxybutanoic acid herbicide.

Physicochemical Properties and Environmental Mobility

Environmental Degradation Pathways

The primary routes of dissipation for phenoxy herbicides in the environment are microbial degradation, photodegradation, and to a lesser extent, hydrolysis.

Biodegradation

Microbial degradation is the most significant process for the breakdown of phenoxy herbicides in soil and aquatic environments. The biodegradation of 2,4-DB, a close structural analog, proceeds via β-oxidation of the butanoic acid side chain to yield the more phytotoxic 2,4-dichlorophenoxyacetic acid (2,4-D). This is a critical activation step in susceptible plants. Subsequently, the molecule undergoes further degradation.

The initial steps in the microbial degradation of many phenoxy herbicides are catalyzed by α-ketoglutarate-dependent dioxygenases encoded by genes such as the tfdA gene family.[1][2] These enzymes cleave the ether bond, separating the aromatic ring from the aliphatic side chain. The resulting catechols are then subject to ring cleavage and further metabolism, ultimately leading to mineralization to carbon dioxide and water.[3][4][5]

Proposed Biodegradation Pathway of this compound (by analogy to 2,4-DB and 2,4-D)

Biodegradation_Pathway cluster_0 β-Oxidation cluster_1 Ether Bond Cleavage & Ring Hydroxylation cluster_2 Ring Cleavage and Further Degradation 2_3_4_DMPBA This compound 2_3_4_DMPAA 2-(3,4-Dimethylphenoxy)acetic acid 2_3_4_DMPBA->2_3_4_DMPAA β-oxidation 3_4_DMP 3,4-Dimethylphenol 2_3_4_DMPAA->3_4_DMP tfdA-like enzymes (Ether cleavage) DMC 3,4-Dimethylcatechol 3_4_DMP->DMC Phenol hydroxylase Ring_Cleavage_Product Ring Cleavage Product (e.g., 2-Hydroxy-3-methyl- 6-oxonona-2,4-diene-1,9-dioate) DMC->Ring_Cleavage_Product Catechol 1,2-dioxygenase TCA_Cycle TCA Cycle Intermediates Ring_Cleavage_Product->TCA_Cycle Further metabolism

Caption: Proposed microbial degradation pathway for this compound.

Photodegradation

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. For phenoxy herbicides, this process can occur in water and on soil surfaces. The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of photosensitizing substances in the environment.[1][6] The photolysis half-life of 2,4-D in water can range from a few days to several weeks.[3][7]

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For phenoxyalkanoic acids, the ether linkage is generally stable to hydrolysis under neutral and acidic conditions. However, the rate of hydrolysis can increase under alkaline conditions (high pH).[3] For ester formulations of phenoxy herbicides, hydrolysis to the parent acid is a more significant process.

Quantitative Environmental Fate Data (Surrogate: 2,4-DB)

The following tables summarize quantitative data for the environmental fate of 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), which serves as a surrogate for this compound.

Table 1: Environmental Persistence of 2,4-DB

Environmental CompartmentDegradation ProcessHalf-life (t½)Conditions
SoilAerobic Biodegradation2 - 10 daysVaries with soil type, temperature, and microbial population
SoilAnaerobic Biodegradation30 - 100 daysSlower degradation under anaerobic conditions
WaterPhotolysis10 - 50 dayspH dependent; faster at higher pH
WaterHydrolysisStable at pH 5-7Half-life > 1 year
Water-Sediment SystemAerobic7 - 20 daysDegradation in both water and sediment phases

Note: The data presented are compiled from various sources and represent a range of reported values.

Table 2: Bioaccumulation Potential of Phenoxy Herbicides (Surrogate Data)

OrganismParameterValueNotes
Fish (general)Bioconcentration Factor (BCF)< 1 - 10 L/kgLow potential for bioconcentration[6][8]
AlgaeBioaccumulation Factor (BAF)6 - 20 L/kgModerate accumulation in primary producers[9]

Note: Bioaccumulation is the net uptake of a chemical from all sources (water, food, sediment), while bioconcentration refers to uptake from water only.[10][11]

Table 3: Ecotoxicity of 2,4-DB

Trophic LevelOrganismEndpointValue (mg/L)
AlgaePseudokirchneriella subcapitataEC₅₀ (72h, growth inhibition)1.5 - 10
InvertebrateDaphnia magnaEC₅₀ (48h, immobilization)10 - 50
FishRainbow Trout (Oncorhynchus mykiss)LC₅₀ (96h)5 - 20
FishBluegill Sunfish (Lepomis macrochirus)LC₅₀ (96h)10 - 30

EC₅₀: The concentration that causes an effect in 50% of the test population. LC₅₀: The concentration that is lethal to 50% of the test population.[12][13][14][15]

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are used to evaluate the environmental fate of chemicals.[16][17][18][19][20][21][22]

Soil Biodegradation Study (based on OECD Guideline 307)

This study aims to determine the rate and route of degradation of a test substance in soil under aerobic and anaerobic conditions.

Caption: Workflow for a soil biodegradation study.

Methodology:

  • Soil Selection and Preparation: Representative agricultural soils are collected, sieved (<2mm), and characterized for properties like pH, organic carbon content, and texture. The soil is pre-incubated to stabilize microbial activity.[23][24][25]

  • Application of Test Substance: The soil is treated with the ¹⁴C-labeled test substance at a concentration relevant to its intended use.

  • Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture level. For aerobic studies, a continuous flow of CO₂-free, humidified air is passed through the incubation vessels. For anaerobic studies, the soil is typically flooded and purged with nitrogen after an initial aerobic phase.

  • Sampling and Analysis: Soil samples are collected at various time points. Volatile organic compounds and ¹⁴CO₂ are trapped. Soil samples are extracted with appropriate solvents.

  • Quantification and Identification: The parent compound and its degradation products in the extracts are quantified and identified using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[26][27] The amount of ¹⁴CO₂ and volatile metabolites is determined by Liquid Scintillation Counting (LSC).

Aquatic Photodegradation Study (based on OECD Guideline 316)

This study evaluates the degradation of a chemical in water when exposed to light.

Caption: Workflow for an aquatic photodegradation study.

Methodology:

  • Solution Preparation: A sterile, buffered aqueous solution of the test substance is prepared. The use of a ¹⁴C-labeled compound is recommended.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature. A dark control is run in parallel to account for any abiotic degradation not caused by light.[12][28]

  • Sampling and Analysis: Aliquots of the solution are taken at different time intervals and analyzed for the concentration of the parent compound and any photoproducts using HPLC or LC-MS/MS.

  • Data Analysis: The rate of photodegradation and the half-life of the compound are calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.

Conclusion

While direct data for this compound is scarce, the extensive information available for its structural analogs, particularly 2,4-DB and 2,4-D, provides a strong basis for predicting its environmental behavior. It is anticipated that this compound will be moderately persistent in the environment, with microbial degradation being the primary route of dissipation in both soil and aquatic systems. Its potential for bioaccumulation is expected to be low. The ecotoxicological profile is likely to be similar to other phenoxy herbicides, with moderate toxicity to aquatic organisms. Further experimental studies on this compound are warranted to confirm these predictions and to provide specific data for comprehensive environmental risk assessments.

References

An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)butanoic Acid and Related Phenoxyalkanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(3,4-Dimethylphenoxy)butanoic acid belongs to the broader class of phenoxyalkanoic acids, a group of compounds with diverse biological activities and applications, ranging from herbicides to potential therapeutic agents. While specific literature on this compound is limited, this guide provides a comprehensive review of the existing knowledge on related phenoxyalkanoic and phenoxybutanoic acid derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological activities, and potential mechanisms of action of this class of compounds. The data and protocols are drawn from studies on structurally similar molecules and provide a foundational understanding for future research and development of this compound and its analogs.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. However, data for related phenoxyalkanoic acids can provide valuable reference points.

Property4-(2,4-Dimethylphenoxy)butanoic acid2-(4-Methoxyphenyl)butanoic acid4-(3,4-Dimethoxyphenyl)butanoic acid
Molecular Formula C₁₂H₁₆O₃C₁₁H₁₄O₃C₁₂H₁₆O₄
Molecular Weight 208.25 g/mol 194.23 g/mol 224.25 g/mol
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
XLogP3-AA Not available2.31.6
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 334
Rotatable Bond Count 545

Synthesis and Experimental Protocols

The synthesis of phenoxyalkanoic acids, including this compound, generally follows established chemical methodologies. A common approach involves the reaction of a substituted phenol with an α-haloalkanoic acid or its ester under basic conditions.

General Synthesis of 2-Phenoxyalkanoic Acids

A widely used method for synthesizing phenoxyalkanoic acids is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an α-haloalkanoic acid ester, followed by hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Synthesis of a 2-Phenoxypropanoic Acid Derivative

This protocol is adapted from a general procedure for the synthesis of 2-(4-hydroxyphenoxy)alkanoic acids and can be modified for this compound.

Materials:

  • 3,4-Dimethylphenol

  • Ethyl 2-bromobutanoate

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Methylene chloride

  • Water

Procedure:

  • Step 1: Etherification.

    • To a solution of 3,4-dimethylphenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-bromobutanoate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-(3,4-dimethylphenoxy)butanoate.

  • Step 2: Hydrolysis.

    • Dissolve the crude ester from Step 1 in a mixture of ethanol and 2N sodium hydroxide solution.

    • Reflux the mixture overnight.

    • After cooling, add water to the reaction mixture and wash with methylene chloride to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

    • The final product can be further purified by recrystallization or column chromatography.

G cluster_start Starting Materials cluster_reaction1 Williamson Ether Synthesis cluster_intermediate Intermediate Product cluster_reaction2 Hydrolysis cluster_final Final Product phenol 3,4-Dimethylphenol reaction1 Reaction with K₂CO₃ in DMF phenol->reaction1 ester Ethyl 2-bromobutanoate ester->reaction1 intermediate Ethyl 2-(3,4-dimethylphenoxy)butanoate reaction1->intermediate Etherification reaction2 Reaction with NaOH, then HCl intermediate->reaction2 final_product This compound reaction2->final_product Saponification & Acidification

Caption: General synthetic workflow for this compound.

Biological Activities and Signaling Pathways

Phenoxybutanoic acid derivatives have been investigated for a range of biological activities, primarily as antagonists of endothelin receptors and as anti-inflammatory agents.

Endothelin Receptor Antagonism

Certain phenoxybutanoic acid derivatives have shown potent antagonistic activity against endothelin-1 (ET-1) induced contractions, suggesting their potential in treating cardiovascular diseases like pulmonary arterial hypertension.[1] The mechanism involves blocking the endothelin A (ETA) receptor, which is a G-protein coupled receptor.

G ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds to PLC Phospholipase C (PLC) ETAR->PLC Activates PBA Phenoxybutanoic Acid Derivative PBA->ETAR Blocks IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Leads to Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Stimulates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Causes

Caption: Simplified signaling pathway of endothelin receptor antagonism.

Anti-inflammatory Activity

Phenoxyacetic acid derivatives have been designed and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors.[2] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Produces PAA Phenoxyacetic Acid Derivative PAA->COX2 Inhibits Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediate

Caption: Mechanism of COX-2 inhibition by phenoxyacetic acid derivatives.

Quantitative Biological Activity Data

While specific data for this compound is not available, the following table summarizes the activity of related phenoxybutanoic acid derivatives as endothelin antagonists.

CompoundStructureIC₅₀ (nM) for ETA Receptor BindingAntagonistic Activity (pA₂)
6e Benzo[d]thiazol-2-yl derivative2.88.56
6g Benzofuran-2-yl derivative15.67.81
BQ123 (Reference) Cyclo(D-Trp-D-Asp-Pro-D-Val-Leu)1.48.85
Data from: Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity.[1]

Conclusion

This compound is a member of the phenoxyalkanoic acid class of compounds, which has demonstrated significant potential in medicinal chemistry. Although direct research on this specific molecule is scarce, the broader literature on related derivatives provides a strong foundation for future investigations. The synthetic routes are well-established, and the known biological activities, particularly as endothelin receptor antagonists and anti-inflammatory agents, suggest promising avenues for drug discovery and development. This guide serves as a comprehensive resource for researchers interested in exploring the therapeutic potential of this compound and its analogs, providing essential information on its synthesis, potential biological targets, and methodologies for its study. Further research is warranted to elucidate the specific properties and activities of this compound.

References

In-Depth Technical Guide: Safety Data Sheet for 2-(3,4-Dimethylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for 2-(3,4-Dimethylphenoxy)butanoic acid (CAS No. 25140-78-7), based on available Safety Data Sheet (SDS) information. It is intended to inform researchers, scientists, and professionals in drug development about the potential hazards and safe handling procedures for this compound.

Chemical Identification and Properties

IdentifierValue
Chemical Name This compound
CAS Number 25140-78-7[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.26 g/mol [1]
Synonyms 2-(3,4-Dimethyl-phenoxy)-butyric acid

Hazard Identification

According to the available Safety Data Sheet from Matrix Scientific, this compound is classified as an irritant.[1] The toxicological properties of this product have not been fully investigated.[2]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Sensitization1H317: May cause an allergic skin reaction[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
GHS Label Elements

The following diagram illustrates the GHS labeling information for this compound.

GHS_Label cluster_pictogram Pictogram cluster_signal_word Signal Word cluster_hazard_statements Hazard Statements pictogram signal Warning hazards H317: May cause an allergic skin reaction H319: Causes serious eye irritation

GHS Labeling for this compound

Precautionary Measures

A summary of precautionary statements is provided below.

TypeP-CodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P272Contaminated work clothing should not be allowed out of the workplace.
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P302 + P352IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P333 + P313If skin irritation or rash occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage -Store in a well-ventilated place. Keep container tightly closed.
Disposal P501Dispose of contents/container in accordance with local/regional/national/international regulations.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken.[2]

Exposure RouteFirst-Aid Measures
Inhalation Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Skin Contact After contact with skin, wash with generous quantities of running water. Gently and thoroughly wash the affected area with running water and non-abrasive soap. Cool water may be used. Cover the affected area with an emollient. Seek medical attention. Wash any contaminated clothing before reusing.[2]
Eye Contact Check for and remove any contact lenses. Immediately flush eyes with clean, running water for at least 15 minutes while keeping eyes open. Cool water may be used. Seek medical attention.[2]
Ingestion Seek medical attention.

Handling and Storage

Proper handling and storage procedures are critical to ensure safety.

AspectRecommendations
Handling Avoid prolonged exposure.[2] Use caution when handling.[2] Exposure to any chemical should be limited.[2] Do not breathe dust or vapor.[2] Have a safety shower and eye wash available.[2] Do not get in eyes, on skin, or on clothing.[2]
Storage Keep container tightly closed.[2] Store in a cool, dry, well-ventilated place.[2] Ensure adequate ventilation during use.[2] Use only in a chemical fume hood.[2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated or determined.[2] It is stated to be an irritant and may be harmful by ingestion and inhalation.[2] The material is irritating to mucous membranes and the upper respiratory tract.[2]

Quantitative Toxicological Data:

No quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values are available in the provided safety data sheets.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The GHS classifications are based on supplier-provided data, for which the underlying experimental details have not been disclosed.

Logical Relationships and Workflows

The following diagram illustrates the logical flow from hazard identification to the necessary safety precautions for handling this compound.

Hazard_Response_Flow cluster_identification Hazard Identification cluster_prevention Preventative Measures cluster_exposure Potential Exposure cluster_response First-Aid Response H317 H317: May cause an allergic skin reaction P280 P280: Wear protective gloves, clothing, and eye protection H317->P280 H319 H319: Causes serious eye irritation H319->P280 Skin_Contact Skin Contact P280->Skin_Contact Eye_Contact Eye Contact P280->Eye_Contact P261 P261: Avoid breathing dust/vapors Inhalation Inhalation P261->Inhalation P302_P352 P302+P352: Wash skin with plenty of water Skin_Contact->P302_P352 P305_P351_P338 P305+P351+P338: Rinse eyes cautiously with water Eye_Contact->P305_P351_P338 Move_to_Fresh_Air Move to fresh air Inhalation->Move_to_Fresh_Air

Hazard Identification and Response Workflow

Disclaimer: This document is intended for informational purposes only and is based on the limited safety data available for this compound. It is not a substitute for a comprehensive risk assessment. Users should always consult the original Safety Data Sheet and follow all institutional and regulatory safety guidelines when handling this chemical.

References

The Diverse Biological Activities of Phenoxyalkanoic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the mechanisms of action, quantitative efficacy, and experimental evaluation of phenoxyalkanoic acids, from herbicidal to potential therapeutic applications.

Phenoxyalkanoic acids are a class of organic compounds with a wide range of biological activities. Initially developed and widely recognized for their potent herbicidal properties, recent research has unveiled a broader spectrum of effects, including anti-inflammatory, analgesic, and cytotoxic activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core biological activities of phenoxyalkanoic acids, their underlying mechanisms, and the experimental protocols used for their evaluation.

Herbicidal Activity: The Primary Application

The most well-established biological activity of phenoxyalkanoic acids is their ability to act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] This mimicry disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death, particularly in dicotyledonous (broadleaf) weeds.[1][2]

Mechanism of Action: The Auxin Signaling Pathway

Phenoxyalkanoic acids exert their herbicidal effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.[3][4] In the presence of auxins (natural or synthetic), these receptors form a co-receptor complex with Aux/IAA transcriptional repressor proteins. This complex formation targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, leading to changes in gene expression that drive the observed physiological responses.

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenoxyalkanoic_Acid Phenoxyalkanoic Acid (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Phenoxyalkanoic_Acid->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits SCF_Complex->Aux_IAA Ubiquitination ARE Auxin Response Element (ARE) ARF->ARE Binds to Gene_Expression Altered Gene Expression ARE->Gene_Expression Leads to Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Figure 1: Auxin signaling pathway initiated by phenoxyalkanoic acids.

Quantitative Assessment of Herbicidal Activity

The herbicidal efficacy of phenoxyalkanoic acids is typically quantified by determining the concentration required to inhibit plant growth by 50% (GR50). These values vary depending on the specific compound, the target plant species, and the experimental conditions.

CompoundPlant SpeciesGR50 (µM)Reference
2,4-DArabidopsis thaliana~0.1 - 1[5]
MCPAArabidopsis thaliana~0.5 - 5[6]
DichlorpropArabidopsis thaliana~1 - 10[7]
MecopropArabidopsis thaliana~1 - 10[8][9]

Note: The GR50 values are approximate and can vary significantly between studies.

Experimental Protocol: Arabidopsis thaliana Root Elongation Inhibition Assay

This assay is a standard method for quantifying the herbicidal activity of auxin-like compounds.

1. Plant Material and Growth Conditions:

  • Sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 20 minutes in a 10% sodium hypochlorite solution with 0.1% Triton X-100, and then rinse several times with sterile water.[10]

  • Plate the sterilized seeds on square Petri dishes containing half-strength Murashige and Skoog (MS) medium solidified with 0.7% (w/v) agar.[10]

  • Stratify the seeds by incubating at 4°C for 72 hours.[5]

  • Place the plates vertically in a growth chamber at 21°C with a 12/12 hour light/dark cycle.[10]

2. Herbicide Treatment:

  • After 7 days of growth, transfer seedlings with a primary root length of at least 1 cm to new plates containing MS medium supplemented with a range of concentrations of the test phenoxyalkanoic acid.[5] A solvent control (e.g., DMSO) should be included.

  • Mark the position of the root tip at the time of transfer.[5]

3. Data Collection and Analysis:

  • After an additional 7 days of growth, measure the new root growth from the marked position.[5]

  • Calculate the percentage of root growth inhibition for each concentration relative to the solvent control.

  • Determine the GR50 value by fitting the data to a dose-response curve using appropriate statistical software.

Anti-inflammatory and Analgesic Activities

Emerging evidence suggests that certain phenoxyalkanoic acid derivatives possess anti-inflammatory and analgesic properties, indicating their potential for therapeutic applications.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of these compounds are thought to be mediated, at least in part, by the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation and pain.[11] Additionally, there is evidence suggesting that phenoxyalkanoic acids may modulate the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[12][13]

Anti_inflammatory_Pathway cluster_pathways Signaling Pathways cluster_nfkb NF-κB Pathway cluster_cox COX Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) IKK IKK Inflammatory_Stimuli->IKK Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Releases IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates to Nucleus COX COX Enzymes (COX-1, COX-2) NFkB_nucleus->COX Induces Expression of COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Phenoxyalkanoic_Acid Phenoxyalkanoic Acid Derivative Phenoxyalkanoic_Acid->IKK May Inhibit Phenoxyalkanoic_Acid->COX Inhibits

Figure 2: Proposed anti-inflammatory mechanism of phenoxyalkanoic acids.

Quantitative Assessment of Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic potential of phenoxyalkanoic acid derivatives is evaluated using various in vivo and in vitro assays, with IC50 (half-maximal inhibitory concentration) and ED50 (median effective dose) values being key quantitative metrics.

Compound ClassAssayIC50/ED50Reference
Trichlorophenoxy derivativesCarrageenan-induced paw edemaED50 values reported[14]
PyridyloxyphenoxyalkanatesCarrageenan-induced paw edemaED50 values reported[15]
Phenyl- and phenoxy-alkanoic acidsPhenylbenzoquinone writhing testED50 values reported[16]
Experimental Protocols

This is a widely used model of acute inflammation.

1. Animals:

  • Use male Sprague-Dawley rats (180-250 g).

2. Procedure:

  • Administer the test compound or vehicle intraperitoneally or orally.

  • After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.[17][18][19]

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]

3. Data Analysis:

  • Calculate the increase in paw volume for each animal at each time point.

  • Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

  • Calculate the ED50 value of the test compound.

This method assesses the central analgesic activity of a compound.

1. Animals:

  • Use mice or rats.

2. Procedure:

  • Place the animal on a hot plate maintained at a constant temperature (e.g., 54 ± 1°C).[20]

  • Record the latency time for the animal to exhibit a pain response, such as licking a hind paw or jumping.[4][21] A cut-off time (e.g., 30 or 60 seconds) should be set to prevent tissue damage.[21]

  • Administer the test compound or vehicle and repeat the measurement at specified time intervals.

3. Data Analysis:

  • Calculate the increase in latency time for the treated groups compared to the vehicle control group.

  • The percentage of maximal possible effect (%MPE) can be calculated to normalize the data.

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of phenoxyalkanoic acid derivatives against various cancer cell lines, suggesting their potential as anticancer agents.

Quantitative Assessment of Cytotoxicity

The cytotoxic potential is typically determined by measuring the IC50 value, the concentration of the compound that inhibits cell viability by 50%.

Compound ClassCell LineIC50 (µM)Reference
2-Phenoxyacetamide derivativesHepG2 (Liver Cancer)1.43 - 6.52[3][22]
2-Phenoxyacetamide derivativesMCF-7 (Breast Cancer)>10[22]
Benzoic acid derivativesVarious cancer cell lines85.54 - 670.6 µg/ml[23]
Synthetic derivativesBreast cancer cell lines1.8 - 73.89[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Culture:

  • Seed the desired cancer cell line in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[24]

2. Compound Treatment:

  • Treat the cells with various concentrations of the phenoxyalkanoic acid derivative for a specified period (e.g., 24, 48, or 72 hours).[24] Include a vehicle control.

3. MTT Assay:

  • After the incubation period, add MTT solution (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.[24][25]

  • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[25]

  • Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[24][25]

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for Investigating Biological Activities

The investigation of the biological activities of novel phenoxyalkanoic acid derivatives typically follows a structured workflow, from initial design and synthesis to a cascade of in vitro and in vivo assays.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism of Action Studies SAR Structure-Activity Relationship (SAR) Studies Synthesis Chemical Synthesis of Phenoxyalkanoic Acid Derivatives SAR->Synthesis Herbicidal_Assay Herbicidal Activity Assay (e.g., Root Elongation) Synthesis->Herbicidal_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., COX Inhibition) Synthesis->Enzyme_Assay Binding_Assays Receptor Binding Assays Herbicidal_Assay->Binding_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Cytotoxicity_Assay->Signaling_Pathway_Analysis Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., Paw Edema) Enzyme_Assay->Anti_inflammatory_Assay Analgesic_Assay Analgesic Assay (e.g., Hot Plate) Anti_inflammatory_Assay->Analgesic_Assay Anti_inflammatory_Assay->Signaling_Pathway_Analysis Analgesic_Assay->Signaling_Pathway_Analysis

Figure 3: Logical workflow for the investigation of phenoxyalkanoic acids' biological activities.

Conclusion

Phenoxyalkanoic acids represent a versatile chemical scaffold with a diverse range of biological activities. While their primary application remains in agriculture as herbicides, the growing body of evidence for their anti-inflammatory, analgesic, and cytotoxic properties opens up new avenues for research and development in the pharmaceutical sector. A thorough understanding of their structure-activity relationships, mechanisms of action, and appropriate experimental evaluation is crucial for harnessing their full potential. This guide provides a foundational framework for researchers to delve into the multifaceted biological world of phenoxyalkanoic acids.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3,4-Dimethylphenoxy)butanoic acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-(3,4-Dimethylphenoxy)butanoic acid. The synthesis is achieved through the Williamson ether synthesis, a robust and widely applicable method for forming ethers. The protocol herein details a two-step process commencing with the formation of a phenoxide from 3,4-dimethylphenol, followed by a nucleophilic substitution reaction with ethyl 2-bromobutanoate. The resulting ester is subsequently hydrolyzed to yield the target carboxylic acid. This document is intended to serve as a practical guide for researchers in organic synthesis and drug development, providing clear methodologies, data presentation, and a visual representation of the experimental workflow.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] This method is of broad scope and is utilized in both academic and industrial settings.[1] In the context of drug discovery and development, the synthesis of substituted phenoxyalkanoic acids is of significant interest due to their diverse biological activities. This compound is a valuable molecule for such research endeavors.

This protocol outlines the synthesis of this compound in two primary stages:

  • Ether Formation: Reaction of 3,4-dimethylphenol with ethyl 2-bromobutanoate in the presence of a base to form ethyl 2-(3,4-dimethylphenoxy)butanoate.

  • Ester Hydrolysis: Conversion of the intermediate ester to the final carboxylic acid product.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
3,4-DimethylphenolC₈H₁₀O122.1664-66226-227
Ethyl 2-bromobutanoateC₆H₁₁BrO₂195.05-177-179
Sodium HydroxideNaOH40.003181388
This compoundC₁₂H₁₆O₂208.2573342.6
Table 2: Typical Reaction Parameters
ParameterValue
Reaction Scale10 mmol
Solvent (Step 1)Acetone
Base (Step 1)Anhydrous Potassium Carbonate
Reaction Temperature (Step 1)Reflux (approx. 56 °C)
Reaction Time (Step 1)12-24 hours
Hydrolysis Agent (Step 2)10% Aqueous Sodium Hydroxide
Reaction Temperature (Step 2)Reflux (approx. 100 °C)
Reaction Time (Step 2)2-4 hours
Expected Yield70-85%

Experimental Protocols

Materials and Equipment
  • 3,4-Dimethylphenol

  • Ethyl 2-bromobutanoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Step 1: Synthesis of Ethyl 2-(3,4-Dimethylphenoxy)butanoate
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylphenol (1.22 g, 10 mmol) and anhydrous acetone (40 mL).

  • Stir the mixture until the phenol has completely dissolved.

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • To the stirred suspension, add ethyl 2-bromobutanoate (1.95 g, 10 mmol) dropwise at room temperature.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid with a small amount of acetone.

  • Combine the filtrate and washings and remove the acetone using a rotary evaporator. The resulting crude oil is ethyl 2-(3,4-dimethylphenoxy)butanoate and can be used in the next step without further purification.

Step 2: Hydrolysis to this compound
  • Transfer the crude ethyl 2-(3,4-dimethylphenoxy)butanoate to a 250 mL round-bottom flask.

  • Add 50 mL of a 10% aqueous solution of sodium hydroxide.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Transfer the solution to a 250 mL separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting materials or non-acidic impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of this compound should form.

  • Extract the product from the acidified aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product.

  • The crude solid can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Visualization of Experimental Workflow

Williamson_Ether_Synthesis cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Ester Hydrolysis Reactants1 3,4-Dimethylphenol + Ethyl 2-bromobutanoate + K₂CO₃ in Acetone Reaction1 Reflux (12-24h) Reactants1->Reaction1 Workup1 Filtration & Solvent Evaporation Reaction1->Workup1 Intermediate Crude Ethyl 2-(3,4-dimethylphenoxy)butanoate Workup1->Intermediate Reactants2 Crude Ester + 10% NaOH (aq) Intermediate->Reactants2 Reaction2 Reflux (2-4h) Reactants2->Reaction2 Workup2 Acidification (HCl) & Extraction (Et₂O) Reaction2->Workup2 Purification Drying & Solvent Evaporation Workup2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 3,4-Dimethylphenol is corrosive and toxic. Avoid inhalation and skin contact.[2]

  • Ethyl 2-bromobutanoate is a lachrymator and is corrosive. Handle with care.

  • Concentrated hydrochloric acid is highly corrosive and should be handled with extreme caution.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

References

Application Notes and Protocols for the Enantioselective Synthesis of 2-(3,4-Dimethylphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective synthesis of 2-(3,4-Dimethylphenoxy)butanoic acid, a chiral carboxylic acid with potential applications in pharmaceutical research and development. The described methodology follows a classical approach involving the synthesis of the racemic acid via Williamson ether synthesis, followed by chiral resolution to isolate the desired enantiomer.

Introduction

Chiral α-aryloxyalkanoic acids are an important class of compounds in medicinal chemistry. The biological activity of these molecules is often dependent on their stereochemistry, making enantioselective synthesis a critical aspect of their development. This protocol outlines a robust and reproducible method to obtain enantiomerically enriched this compound. The synthesis is divided into three main stages:

  • Synthesis of Racemic Ethyl 2-(3,4-Dimethylphenoxy)butanoate: A Williamson ether synthesis is employed to couple 3,4-dimethylphenol with ethyl 2-bromobutanoate.

  • Hydrolysis to Racemic this compound: The resulting ester is hydrolyzed to the corresponding racemic carboxylic acid.

  • Chiral Resolution: The racemic acid is resolved using a chiral amine, (R)-(+)-1-phenylethylamine, to form diastereomeric salts which are separated by fractional crystallization. Subsequent acidification yields the enantiomerically enriched carboxylic acid.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )SupplierNotes
3,4-DimethylphenolC₈H₁₀O122.16Sigma-Aldrich
Ethyl 2-bromobutanoateC₆H₁₁BrO₂195.05Alfa Aesar
Potassium Carbonate (anhydrous)K₂CO₃138.21Fisher Scientific
AcetoneC₃H₆O58.08VWRAnhydrous
Sodium HydroxideNaOH40.00Merck
Diethyl Ether(C₂H₅)₂O74.12Sigma-AldrichAnhydrous
Hydrochloric Acid (concentrated)HCl36.46J.T. Baker~37%
(R)-(+)-1-PhenylethylamineC₈H₁₁N121.18Sigma-Aldrich≥99% ee
MethanolCH₃OH32.04Fisher ScientificAnhydrous
Chiral HPLC Columne.g., Chiralcel OD-HDaicelFor ee determination
Table 2: Representative Yields and Enantiomeric Excess for Chiral Resolution of α-Aryloxyalkanoic Acids
EntryRacemic AcidResolving AgentDiastereomeric Salt Yield (%)Recovered Acid Yield (%)Enantiomeric Excess (ee, %)
12-Phenoxypropanoic acid(R)-1-Phenylethylamine40-5085-95>95
22-(4-Chlorophenoxy)propanoic acid(R)-1-Phenylethylamine35-4580-90>98
32-Phenoxybutanoic acid(S)-1-Phenylethylamine42-5288-96>97

Note: Data in Table 2 is representative of typical resolutions of similar compounds and serves as a guideline for expected outcomes.

Experimental Protocols

Part 1: Synthesis of Racemic Ethyl 2-(3,4-Dimethylphenoxy)butanoate
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylphenol (10.0 g, 81.8 mmol), anhydrous potassium carbonate (16.9 g, 122.7 mmol), and 100 mL of anhydrous acetone.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add ethyl 2-bromobutanoate (17.5 g, 89.9 mmol) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Dissolve the residue in diethyl ether (100 mL) and wash with 1 M NaOH solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 2-(3,4-dimethylphenoxy)butanoate as an oil. The product can be further purified by vacuum distillation.

Part 2: Hydrolysis to Racemic this compound
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 2-(3,4-dimethylphenoxy)butanoate from Part 1 in ethanol (80 mL). Add a solution of sodium hydroxide (6.5 g, 162.5 mmol) in water (20 mL).

  • Reaction: Heat the mixture to reflux for 2-3 hours.[1][2] The completion of the hydrolysis can be monitored by the disappearance of the ester spot on TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.[3] A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford racemic this compound.

Part 3: Chiral Resolution of this compound
  • Formation of Diastereomeric Salts: In a 250 mL Erlenmeyer flask, dissolve the racemic this compound (10.0 g, 48.0 mmol) in 100 mL of methanol by heating. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (5.8 g, 48.0 mmol) in 20 mL of methanol.

  • Crystallization: Add the warm amine solution to the hot acid solution with gentle swirling. Allow the mixture to cool slowly to room temperature, during which time one diastereomeric salt will preferentially crystallize. For complete crystallization, the flask can be placed in a refrigerator (4 °C) overnight.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The less soluble diastereomeric salt is now isolated. The enantiomeric purity of the salt can be improved by recrystallization from methanol if necessary.

  • Liberation of the Enantiomerically Enriched Acid: Suspend the crystalline diastereomeric salt in water (50 mL) and add 2 M hydrochloric acid until the pH is 1-2.[4] The chiral amine will be protonated and dissolve in the aqueous phase, while the enantiomerically enriched carboxylic acid will precipitate.

  • Isolation and Purification: Collect the solid acid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).[5][6] A sample of the acid is typically derivatized to its methyl or ethyl ester before analysis on a chiral column.

Visualization

experimental_workflow cluster_synthesis Synthesis of Racemic Acid cluster_resolution Chiral Resolution cluster_analysis Analysis start 3,4-Dimethylphenol + Ethyl 2-bromobutanoate williamson Williamson Ether Synthesis (K2CO3, Acetone, Reflux) start->williamson ester Racemic Ethyl 2-(3,4-Dimethylphenoxy)butanoate williamson->ester hydrolysis Hydrolysis (NaOH, EtOH/H2O, Reflux) ester->hydrolysis racemic_acid Racemic this compound hydrolysis->racemic_acid resolution Diastereomeric Salt Formation (+(R)-1-Phenylethylamine, MeOH) racemic_acid->resolution crystallization Fractional Crystallization resolution->crystallization diastereomer_salt Isolated Diastereomeric Salt crystallization->diastereomer_salt acidification Acidification (HCl) diastereomer_salt->acidification enantioenriched_acid Enantiomerically Enriched This compound acidification->enantioenriched_acid hplc Chiral HPLC Analysis enantioenriched_acid->hplc

Caption: Overall workflow for the enantioselective synthesis.

chiral_resolution_logic cluster_formation Salt Formation cluster_separation Separation cluster_isolation Isolation of Enantiomer racemic_acid Racemic Acid (R-Acid + S-Acid) diastereomers Mixture of Diastereomeric Salts (R-Acid-R-Base + S-Acid-R-Base) racemic_acid->diastereomers chiral_base Chiral Base (R-Base) chiral_base->diastereomers crystallization Fractional Crystallization (based on different solubilities) diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., S-Acid-R-Base) crystallization->less_soluble more_soluble More Soluble Diastereomer (e.g., R-Acid-R-Base) (in mother liquor) crystallization->more_soluble acidification Acidification (HCl) less_soluble->acidification enantiopure_acid Enantiomerically Pure Acid (S-Acid) acidification->enantiopure_acid

Caption: Logical steps of the chiral resolution process.

References

Application Notes & Protocols for the Quantification of 2-(3,4-Dimethylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-(3,4-Dimethylphenoxy)butanoic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are based on established methods for structurally similar phenoxyalkanoic acids and may require optimization for specific matrices and instrumentation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

This method is adapted from a validated EPA procedure for the analysis of various phenoxyalkanoic acid herbicides in soil and is suitable for the trace quantification of this compound.

Experimental Protocol

1. Sample Preparation (for Soil Matrix)

  • Hydrolysis: Weigh 10 g of the soil sample into a flask. Add 10 mL of a sodium hydroxide hydrolysis solution (15:85 v/v 47% NaOH:deionized water) and 1 mL of methanol. Heat the sample in an oven at 85°C overnight (at least 16 hours) to hydrolyze any esters.

  • Acidification: After cooling, gently acidify the sample by adding 2.5 mL of chilled 15N sulfuric acid to a pH of approximately 3.

  • Extraction: Transfer the extract to a 50 mL centrifuge tube. Rinse the flask with 2 mL of 1M chloroacetic acid and add the rinsing to the extract. Add 9 mL of acetonitrile and the contents of a QuEChERS citrate extraction kit. Shake vigorously.

  • Centrifugation: Centrifuge the sample at 3500 rpm for 15 minutes at 4°C.

  • Cleanup: Transfer 1.8 mL of the acetonitrile/methanol (middle) layer to a 2 mL microcentrifuge tube containing 100 mg anhydrous magnesium sulfate, 50 mg graphitized carbon black, and 100 mg aluminum oxide. Vortex and shake for 10 minutes.

  • Final Preparation: Centrifuge at 13,000 rpm for 10 minutes. Transfer a 0.4 mL aliquot of the extract to an HPLC vial and add 0.6 mL of water with 0.2% formic acid and 10 µL of a suitable internal standard solution (e.g., a stable isotope-labeled analog).

2. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity or equivalent

  • Mass Spectrometer: Sciex TripleQuad 6500 or equivalent

  • Column: Phenomenex Onyx C18 Monolithic, 3.0 mm x 100 mm

  • Guard Column: Phenomenex KJ0-4282 C18, 4 mm

  • Column Temperature: 20°C

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Injection Volume: 40 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01 - 0.035545
6.002575
6.01 - 7.15595
7.16 - 9.005545

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Monitoring: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard of this compound. A probable precursor ion would be the deprotonated molecule [M-H]⁻. Product ions would result from the fragmentation of the precursor.

Quantitative Data Summary (Based on Structurally Similar Compounds)

The following data is based on the analysis of related phenoxyalkanoic acids from the EPA method and should be considered as target values for method validation with this compound.[1]

ParameterValue (for related compounds)
Limit of Detection (LOD) in Soil0.0003 - 0.0009 mg/kg
Limit of Quantification (LOQ) in Soil0.01 mg/kg
LinearityTo be determined (typically 0.01 to 1 mg/kg)
RecoveryTo be determined (typically 70-120%)

HPLC-MS/MS Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Soil Sample Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction QuEChERS Extraction Acidification->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Final_Sample Final Sample for Injection Cleanup->Final_Sample HPLC HPLC Separation Final_Sample->HPLC MSMS Tandem MS Detection HPLC->MSMS Data Data Acquisition MSMS->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for HPLC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

Due to the low volatility of carboxylic acids, a derivatization step is necessary for analysis by GC-MS. Silylation is a common and effective method for this purpose.

Experimental Protocol

1. Sample Preparation and Derivatization

  • Extraction: Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate, dichloromethane) based on the sample type. An acidic pH during extraction will ensure the analyte is in its protonated form, improving extraction efficiency into an organic solvent.

  • Drying: Evaporate the extraction solvent to dryness under a gentle stream of nitrogen at approximately 60°C.

  • Derivatization (Silylation):

    • To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization to the trimethylsilyl (TMS) ester.

    • Allow the vial to cool to room temperature.

    • The sample can be directly injected, or the derivatization reagent can be evaporated, and the residue redissolved in a suitable solvent like chloroform or hexane.

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-500 m/z

Quantitative Data Summary (Based on Structurally Similar Compounds)

The following data is based on the analysis of related phenoxy herbicides and should be considered as target values for method validation.

ParameterValue (for related compounds)
Limit of Detection (LOD)To be determined (target: low ng/L to µg/L range)
Limit of Quantification (LOQ)To be determined (target: low ng/L to µg/L range)
LinearityTo be determined
RecoveryTo be determined (dependent on extraction efficiency)

GC-MS with Derivatization Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization Final_Sample Derivatized Sample Derivatization->Final_Sample GC GC Separation Final_Sample->GC MS MS Detection GC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of this compound with derivatization.

References

Purification of "2-(3,4-Dimethylphenoxy)butanoic acid" by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-(3,4-Dimethylphenoxy)butanoic acid, a key intermediate in various chemical syntheses. The following sections outline methodologies for both recrystallization and chromatographic purification, offering robust options for achieving high purity of the target compound.

Due to limited publicly available data on the specific purification of this compound, the following protocols are based on established methods for structurally similar phenoxyalkanoic acids and aromatic carboxylic acids. These guidelines provide a strong starting point for method development and optimization.

Data Presentation

The following tables summarize expected quantitative data for the purification of this compound by recrystallization and column chromatography. These values are representative of typical purifications for analogous compounds.

Table 1: Recrystallization Purification Data

ParameterCrude MaterialAfter Recrystallization
Purity (by HPLC, %) ~90%>99%
Yield (%) -75-90%
Appearance Off-white to light brown solidWhite crystalline solid
Melting Point (°C) Variable (depressed)Sharp, defined range

Table 2: Column Chromatography Purification Data

ParameterCrude MaterialAfter Column Chromatography
Purity (by HPLC, %) ~90%>99.5%
Yield (%) -60-80%
Appearance Off-white to light brown solidWhite solid

Experimental Protocols

Recrystallization Protocol

Recrystallization is a highly effective technique for purifying solid compounds. The choice of solvent is critical and should be determined experimentally. For this compound, a polar protic solvent or a mixed solvent system is likely to be effective.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture such as Toluene/Heptane or Acetone/Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of the chosen solvent at its boiling point. A good solvent will dissolve the compound when hot but not at room temperature. If a single solvent is not suitable, a two-solvent system can be employed.[1][2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Column Chromatography Protocol

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase or reversed-phase approach can be used. A reversed-phase method is described below.

Materials:

  • Crude this compound

  • Silica gel C18 (for reversed-phase chromatography)

  • Solvents for mobile phase (e.g., Acetonitrile, Water, and an acid modifier like acetic acid or trifluoroacetic acid)

  • Chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of the C18 silica gel in the initial mobile phase solvent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the packed column.

  • Elution: Begin eluting the sample through the column with the mobile phase. A typical mobile phase for a reversed-phase separation of a similar compound could be a gradient of acetonitrile in water with 0.1% acetic acid.[3][4] Start with a lower concentration of acetonitrile and gradually increase it to elute the compound.

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Analysis: Analyze the collected fractions for the presence of the desired compound using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: Combine the pure fractions containing this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid compound.

Visualizations

The following diagrams illustrate the logical workflow for the purification of this compound.

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Pure_Recryst Pure Crystalline Product (>99% Purity) Recrystallization->Pure_Recryst Pure_Chroma Highly Pure Product (>99.5% Purity) Chromatography->Pure_Chroma

Caption: Overall purification workflow for this compound.

Logical_Relationship cluster_methods Purification Methods cluster_outcomes Desired Outcomes Recrystallization Recrystallization (High Yield, Good Purity) Purity High Purity (>99%) Recrystallization->Purity achieves Yield High Yield Recrystallization->Yield maximizes Chromatography Column Chromatography (High Purity, Moderate Yield) Chromatography->Purity maximizes Chromatography->Yield achieves moderate

Caption: Logical relationship between purification methods and desired outcomes.

References

Application Notes and Protocols for the Evaluation of 2-(3,4-Dimethylphenoxy)butanoic acid as a Potential Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise of a Novel Phenoxyalkanoic Acid Herbicide

The phenoxyalkanoic acids are a well-established class of herbicides that have been pivotal in modern agriculture for their selective control of broadleaf weeds.[1] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations, leading to uncontrolled growth and ultimately, the death of susceptible plant species.[2][3] While classic examples like 2,4-D and MCPA have been in use for decades, the search for new active ingredients with improved efficacy, selectivity, and environmental profiles remains a key objective in agrochemical research.

This document provides a comprehensive guide for the investigation of 2-(3,4-Dimethylphenoxy)butanoic acid as a potential new herbicide. Although specific herbicidal data for this compound is not extensively documented, its chemical structure strongly suggests activity as a synthetic auxin. The presence of the butanoic acid side chain also raises the intriguing possibility of it acting as a pro-herbicide, being converted to the more active acetic acid analogue within the target plant, a mechanism observed in compounds like 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB).[4][5]

These application notes and protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the herbicidal potential of this compound, from initial screening to mode of action studies.

Proposed Mechanism of Action: A Synthetic Auxin Approach

It is hypothesized that this compound acts as a synthetic auxin. At the molecular level, it is proposed to bind to auxin receptors, such as the TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors.[2] This, in turn, derepresses Auxin Response Factors (ARFs), causing the upregulation of auxin-responsive genes. The sustained and excessive expression of these genes disrupts normal plant growth and development, leading to characteristic herbicidal effects like epinasty, cell elongation, and eventually, plant death.[6][7]

An additional or alternative hypothesis is that this compound is a pro-herbicide that is converted to 2-(3,4-Dimethylphenoxy)acetic acid via β-oxidation within susceptible plants. This active form would then exert its herbicidal effects as a potent synthetic auxin.

Diagram of the Proposed Mechanism of Action

Proposed Mechanism of Action cluster_plant_cell Plant Cell 2,4-DMPB This compound (Pro-herbicide) beta_oxidation β-oxidation 2,4-DMPB->beta_oxidation Enters cell 2,4-DMPA 2-(3,4-Dimethylphenoxy)acetic acid (Active Herbicide) beta_oxidation->2,4-DMPA Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) 2,4-DMPA->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Proposed mechanism of this compound as a pro-herbicide.

Synthesis of this compound

For research purposes, this compound can be synthesized via a Williamson ether synthesis. The following is a general protocol:

Materials:

  • 3,4-Dimethylphenol

  • Ethyl 2-bromobutanoate

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Protocol:

  • Alkylation:

    • To a solution of 3,4-dimethylphenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

    • Allow the reaction to stir for 30 minutes at room temperature.

    • Add ethyl 2-bromobutanoate dropwise and stir the reaction mixture at room temperature overnight.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude ester.

  • Saponification:

    • Dissolve the crude ester in a mixture of ethanol and aqueous NaOH solution.

    • Reflux the mixture for 2-4 hours.

  • Acidification and Purification:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Experimental Protocols for Herbicidal Evaluation

The following protocols outline a systematic approach to evaluating the herbicidal properties of this compound.

Protocol 1: Primary Screening - Dose-Response Bioassay

Objective: To determine the phytotoxicity of this compound and establish a dose-response curve on a model plant species.

Materials:

  • Seeds of a susceptible dicot species (e.g., Arabidopsis thaliana, cress, or a common weed like Galium aparine).

  • Agar medium (e.g., 0.8% agar in water).

  • Petri dishes.

  • Stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Growth chamber with controlled light and temperature.

Procedure:

  • Prepare a series of dilutions of the test compound from the stock solution to achieve final concentrations ranging from micromolar to millimolar levels in the agar medium.

  • Dispense the agar medium containing the different concentrations of the test compound into sterile Petri dishes. Include a solvent control.

  • Place seeds of the test plant species onto the surface of the solidified agar.

  • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).

  • After 7-10 days, measure the root length and shoot fresh weight of the seedlings.

  • Calculate the percent inhibition of root growth and shoot growth compared to the solvent control for each concentration.

  • Plot the percent inhibition against the logarithm of the concentration to generate a dose-response curve and determine the GR50 (concentration required for 50% growth reduction).

Protocol 2: Secondary Screening - Herbicidal Spectrum and Selectivity

Objective: To determine the range of plant species affected by this compound and its selectivity between weeds and crops.

Materials:

  • Seeds of various weed species (e.g., broadleaf weeds and grasses).

  • Seeds of crop species (e.g., wheat, corn, soybean, cotton).

  • Pots with a suitable soil mix.

  • Greenhouse facilities.

  • Spray chamber for herbicide application.

  • Formulation of this compound (e.g., as an emulsifiable concentrate or a solution with a surfactant).

Procedure:

  • Sow seeds of the selected weed and crop species in pots and grow them in a greenhouse to a specified growth stage (e.g., 2-4 leaf stage).

  • Prepare different application rates of the formulated this compound.

  • Apply the herbicide to the plants using a calibrated spray chamber to ensure uniform coverage. Include an untreated control and a formulation blank control.

  • Return the treated plants to the greenhouse and observe for herbicidal effects over a period of 14-21 days.

  • Assess the phytotoxicity visually using a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • At the end of the observation period, harvest the above-ground biomass and measure the fresh or dry weight to quantify the herbicidal effect.

  • Analyze the data to determine the herbicidal spectrum and the selectivity between weed and crop species.

Data Presentation: Herbicidal Efficacy Table

Plant SpeciesTypeApplication Rate (g/ha)Visual Injury (%)Biomass Reduction (%)
Galium aparineBroadleaf WeedX
Amaranthus retroflexusBroadleaf WeedX
Setaria viridisGrass WeedX
Triticum aestivum (Wheat)Monocot CropX
Zea mays (Corn)Monocot CropX
Glycine max (Soybean)Dicot CropX
Protocol 3: Mode of Action Confirmation - Auxin-like Activity

Objective: To confirm that the herbicidal effects of this compound are due to its activity as a synthetic auxin.

A. Root Elongation Assay in Arabidopsis thaliana

Procedure:

  • Grow Arabidopsis thaliana seedlings vertically on agar plates for 4-5 days.

  • Transfer the seedlings to new agar plates containing a range of concentrations of this compound or a known auxin herbicide (e.g., 2,4-D) as a positive control.

  • After 2-3 days, measure the primary root length and count the number of lateral roots.

  • Compare the effects of the test compound to those of 2,4-D. An inhibition of primary root growth and a stimulation of lateral root formation at lower concentrations are indicative of auxin-like activity.

B. Gene Expression Analysis

Procedure:

  • Treat young seedlings of a susceptible species with a sub-lethal concentration of this compound.

  • Harvest tissue samples at different time points after treatment (e.g., 1, 3, 6, 24 hours).

  • Extract total RNA from the tissue samples.

  • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of known early auxin-responsive genes (e.g., members of the GH3 and SAUR gene families).

  • A significant upregulation of these genes in response to treatment would provide strong evidence for an auxin-like mode of action.

Experimental Workflow

The following diagram illustrates the logical flow of experiments for the comprehensive evaluation of this compound as a potential herbicide.

Experimental Workflow Start Start: Hypothesis This compound is a potential herbicide Synthesis Synthesis and Purification Start->Synthesis Primary_Screening Primary Screening: Dose-Response Bioassay Synthesis->Primary_Screening Secondary_Screening Secondary Screening: Herbicidal Spectrum & Selectivity Primary_Screening->Secondary_Screening Active? Mode_of_Action Mode of Action Studies: Auxin-like Activity Secondary_Screening->Mode_of_Action Pro_herbicide_Study Pro-herbicide Activation Study (LC-MS analysis) Mode_of_Action->Pro_herbicide_Study Conclusion Conclusion: Assessment of Herbicidal Potential Pro_herbicide_Study->Conclusion

Caption: Workflow for evaluating a potential herbicide.

References

Application Notes & Protocols: 2-(3,4-Dimethylphenoxy)butanoic acid in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction & Scientific Context

2-(3,4-Dimethylphenoxy)butanoic acid is a member of the aryloxyphenoxypropionate chemical class. While specific literature on its direct application in plant tissue culture is emerging, its structural similarity to known phenoxy herbicides and synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), strongly suggests its potential as a plant growth regulator.[1][2] This document provides a comprehensive guide for researchers to systematically evaluate and utilize this compound as a novel synthetic auxin in plant tissue culture applications.

Synthetic auxins are critical components in plant cell and tissue culture, primarily for their role in inducing cell division, differentiation, and morphogenesis.[3][4] They are instrumental in processes such as callus induction, somatic embryogenesis, and adventitious root formation. The protocols and methodologies outlined herein are designed to provide a robust framework for characterizing the auxin-like activity of this compound and establishing its optimal working concentrations for various plant species and applications.

Postulated Mechanism of Action

It is hypothesized that this compound, like other synthetic auxins, mimics the effects of the natural plant hormone indole-3-acetic acid (IAA).[3][5] The proposed mechanism involves its perception by cellular auxin receptors, primarily the TIR1/AFB F-box proteins.[6] This binding event is anticipated to promote the degradation of Aux/IAA transcriptional repressors, thereby activating Auxin Response Factors (ARFs) and initiating the expression of auxin-responsive genes that drive cell division and differentiation.[5][6]

Diagram 1: Postulated Auxin Signaling Pathway

The following diagram illustrates the canonical auxin signaling pathway, which is the expected mechanism of action for this compound.

AuxinSignaling cluster_cell Plant Cell Auxin 2-(3,4-Dimethylphenoxy) butanoic acid (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Auxin_Response_Gene Auxin-Responsive Gene ARF->Auxin_Response_Gene Activates Transcription Response Cellular Response (e.g., Cell Division, Elongation) Auxin_Response_Gene->Response

Caption: Postulated signaling cascade for this compound.

Section 2: Protocols for Evaluation and Application

Preparation of Stock Solutions

Rationale: A concentrated, sterile stock solution is essential for accurately and aseptically dispensing the plant growth regulator into tissue culture media. The choice of solvent is critical and depends on the solubility of the compound.

Materials:

  • This compound (CAS 25140-78-7)[7]

  • Dimethyl sulfoxide (DMSO) or 1N NaOH

  • Sterile, purified water (e.g., Milli-Q® or equivalent)

  • Sterile volumetric flasks

  • Sterile syringe filters (0.22 µm)

  • Sterile storage bottles

Protocol:

  • Solubility Test: Before preparing the stock solution, determine the solubility of this compound. Test small quantities in water, 1N NaOH, and DMSO. Phenoxy acid derivatives are often sparingly soluble in water but dissolve readily in a weak base or an organic solvent.

  • Preparation of a 1 mg/mL Stock Solution:

    • Accurately weigh 100 mg of this compound.

    • Transfer the powder to a sterile 100 mL volumetric flask.

    • Add a minimal amount of the appropriate solvent (e.g., 2-3 mL of 1N NaOH or DMSO) to completely dissolve the powder.

    • Once dissolved, bring the volume to 100 mL with sterile, purified water. Mix thoroughly.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Storage: Store the stock solution at 2-8°C in the dark. Properly stored, the solution should be stable for several months.

Experimental Workflow for Determining Optimal Concentration

Rationale: The biological activity of a synthetic auxin is highly concentration-dependent. A dose-response experiment is crucial to identify the optimal concentration range for desired effects, such as callus induction or root formation, while also identifying potential phytotoxicity at higher concentrations.

Diagram 2: Dose-Response Experimental Workflow

DoseResponseWorkflow start Start: Select Plant Material (e.g., leaf discs, stem segments) explant_prep Explant Preparation & Sterilization start->explant_prep culture Inoculate Explants onto Treatment Media explant_prep->culture media_prep Prepare Basal Medium (e.g., MS Medium) treatments Create Treatment Groups (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) media_prep->treatments stock_sol Prepare Stock Solution of This compound stock_sol->treatments treatments->culture incubation Incubate under Controlled Conditions (Temperature, Light, Humidity) culture->incubation data_collection Data Collection (Weekly) - Callus Induction Frequency (%) - Callus Fresh Weight (g) - Root Number and Length incubation->data_collection analysis Data Analysis & Determine Optimal Concentration data_collection->analysis

Caption: Workflow for determining the optimal concentration of a novel auxin.

Protocol for Callus Induction Assay (Example using Tobacco Leaf Discs):

  • Media Preparation: Prepare Murashige and Skoog (MS) basal medium[8] supplemented with vitamins, 30 g/L sucrose, and a gelling agent like agar or Phytagel™.[4]

  • Adding the Test Compound: After autoclaving and cooling the medium to approximately 50-60°C, add the sterile stock solution of this compound to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). A control group with no added auxin is essential. For callus induction, a cytokinin such as kinetin or BAP is often used in combination; maintain a constant cytokinin concentration across all treatment groups.

  • Explant Source: Use young, fully expanded leaves from a sterile, in vitro-grown tobacco plantlet.

  • Inoculation: Place leaf disc explants (approximately 1 cm²) onto the prepared media in petri dishes.

  • Incubation: Culture the explants in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.

  • Data Collection: After 4-6 weeks, record the percentage of explants forming callus, the fresh weight of the callus, and morphological characteristics (e.g., color, texture).

Section 3: Data Interpretation and Expected Outcomes

The data from the dose-response study should be compiled to understand the efficacy of this compound.

Hypothetical Data Summary Table

The following table illustrates how to present the results from a callus induction experiment.

Concentration of this compound (mg/L)Callus Induction Frequency (%)Mean Callus Fresh Weight (g) ± SEMorphological Observations
0.0 (Control)5%0.02 ± 0.01Minimal swelling at cut edges
0.145%0.25 ± 0.05Friable, light-colored callus
0.585%0.85 ± 0.10Vigorous, friable, light-yellow callus
1.095%1.50 ± 0.15Healthy, proliferative callus
2.090%1.35 ± 0.12Compact, slightly browning callus
5.030%0.40 ± 0.08Necrotic, poor growth (phytotoxicity)

Interpretation: Based on this hypothetical data, the optimal concentration for callus induction in tobacco leaf discs would be approximately 1.0 mg/L. Concentrations above 2.0 mg/L appear to be inhibitory, a common characteristic of auxins.

Section 4: Concluding Remarks and Best Practices

The evaluation of this compound in plant tissue culture should be approached with systematic rigor. As a presumed synthetic auxin, its effects are likely to be pleiotropic, influencing various developmental pathways.

Best Practices:

  • Species Specificity: The optimal concentration and effects of any plant growth regulator are highly dependent on the plant species and even the genotype. Protocols should be optimized for each new plant system.

  • Interaction with Other Hormones: The ratio of auxins to cytokinins is a key determinant of developmental outcomes (e.g., callus vs. roots vs. shoots). When evaluating a new auxin, it is advisable to test it with varying concentrations of cytokinins.

  • Aseptic Technique: Strict adherence to sterile techniques is paramount to prevent microbial contamination, which can confound experimental results.[9]

  • Comprehensive Documentation: Maintain detailed records of all experimental parameters, including media composition, incubation conditions, and observed plant responses.

By following the protocols and frameworks outlined in these application notes, researchers can effectively characterize the biological activity of this compound and integrate it into their plant tissue culture workflows.

References

Application Note: A High-Throughput Bioassay for Screening Novel Cyclooxygenase-2 (COX-2) Inhibitors Based on 2-(3,4-Dimethylphenoxy)butanoic acid Scaffolds

Application Notes and Protocols for 2-(3,4-Dimethylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(3,4-Dimethylphenoxy)butanoic acid is a small molecule belonging to the phenoxyalkanoic acid class of compounds. While specific biological activities for this particular molecule are not extensively documented in publicly available literature, its structural similarity to known peroxisome proliferator-activated receptor (PPAR) agonists suggests its potential as a modulator of this important class of nuclear receptors. PPARs (isoforms α, β/δ, and γ) are critical regulators of lipid and glucose metabolism, inflammation, and cellular differentiation, making them attractive targets for the development of therapeutics for metabolic diseases and other conditions.[1][2][3]

These application notes provide a hypothetical framework for the experimental investigation of this compound as a potential PPAR agonist, based on established methodologies for characterizing similar compounds.

Disclaimer: this compound is intended for research use only and is not for diagnostic or therapeutic use.[4]

Potential Application: PPAR Agonist Activity Screening

Based on its chemical structure, this compound is a candidate for screening as a PPAR agonist. The following sections detail protocols for in vitro assays to determine its activity and selectivity for PPAR isoforms.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical EC50 values for this compound against human PPARα and PPARγ, in comparison to known reference compounds. This data is for illustrative purposes to guide experimental design and data analysis.

CompoundPPARα EC50 (nM)PPARγ EC50 (nM)Selectivity (α vs γ)
This compound 50025005-fold for α
GW7647 (PPARα agonist)10>10,000>1000-fold for α
Rosiglitazone (PPARγ agonist)>10,00050>200-fold for γ
Bezafibrate (Pan-PPAR agonist)1,0005,0005-fold for α

EC50 values represent the concentration of the compound that elicits a half-maximal response in the corresponding assay.

Experimental Protocols

In Vitro PPAR Agonist Activity Assessment using a Luciferase Reporter Assay

This protocol describes a cell-based assay to quantify the agonist activity of this compound on human PPARα and PPARγ. The assay utilizes mammalian cells engineered to express the respective human PPAR isoform and a luciferase reporter gene under the control of a PPAR response element (PPRE).[5]

Materials:

  • Human PPARα and PPARγ reporter assay kits (e.g., from INDIGO Biosciences)[4][6]

  • This compound

  • Known PPAR agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ) as positive controls

  • DMSO (cell culture grade)

  • Cell culture medium (as specified by the assay kit)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final assay concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration in the assay should not exceed 0.1%.

    • Prepare similar dilution series for the positive control compounds.

  • Cell Seeding and Treatment:

    • Thaw and culture the reporter cells according to the manufacturer's protocol.

    • Seed the cells into a 96-well plate at the recommended density.

    • Add the prepared compound dilutions to the respective wells. Include wells with medium and 0.1% DMSO as a vehicle control.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

  • Luciferase Activity Measurement:

    • After the incubation period, remove the medium from the wells.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the assay kit's instructions.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control.

    • Plot the normalized data as a function of the compound concentration.

    • Calculate the EC50 value using a suitable non-linear regression model (e.g., sigmoidal dose-response).

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed effects in the reporter assay are not due to cell death. A standard MTT or similar viability assay can be performed in parallel with the reporter assay.

Materials:

  • Cell line used in the reporter assay

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a 96-well plate and treat with the same concentrations of this compound as used in the reporter assay.

    • Incubate for 24 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).

Visualizations

PPAR Signaling Pathway

The following diagram illustrates the general mechanism of PPAR activation. Upon ligand binding, PPAR forms a heterodimer with the retinoid X receptor (RXR), which then binds to PPREs in the promoter region of target genes, leading to the regulation of their transcription.[3]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(3,4-Dimethylphenoxy) butanoic acid (Ligand) PPAR PPAR Ligand->PPAR Binds Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to TargetGene Target Gene PPRE->TargetGene Activates Transcription mRNA mRNA TargetGene->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response (e.g., Lipid Metabolism) Protein->Response

Caption: General signaling pathway of PPAR activation.

Experimental Workflow for PPAR Agonist Screening

The following diagram outlines a typical workflow for screening and characterizing a novel compound for PPAR agonist activity.

Experimental_Workflow Start Start: Synthesize/Acquire This compound Prep Prepare Stock Solutions and Serial Dilutions Start->Prep Assay Perform In Vitro PPA-Luciferase Reporter Assay Prep->Assay Cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) Prep->Cytotoxicity DataAnalysis Data Analysis: Calculate EC50 and CC50 Assay->DataAnalysis Cytotoxicity->DataAnalysis Hit Active and Non-toxic Hit DataAnalysis->Hit EC50 in active range CC50 > EC50 Inactive Inactive or Toxic DataAnalysis->Inactive EC50 out of range or CC50 < EC50 FollowUp Further Studies: - Selectivity profiling - In vivo efficacy models Hit->FollowUp

Caption: Workflow for screening potential PPAR agonists.

References

Application Notes and Protocols for 2-(3,4-Dimethylphenoxy)butanoic acid in Plant Hormone Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethylphenoxy)butanoic acid is a synthetic auxin analog belonging to the phenoxyalkanoic acid class of compounds. Like other synthetic auxins, it mimics the activity of the primary endogenous auxin, indole-3-acetic acid (IAA), by co-opting the plant's natural auxin perception and signaling machinery. These synthetic analogs are invaluable tools in plant biology research due to their typically enhanced stability and resistance to metabolic degradation compared to IAA. At varying concentrations, this compound can be utilized to elicit a range of physiological responses, from promoting cell elongation and root initiation at low doses to inducing herbicidal effects at higher concentrations. This makes it a versatile compound for dissecting the intricate auxin signaling network that governs nearly every aspect of plant growth and development.

Mechanism of Action: The Canonical Auxin Signaling Pathway

The biological effects of this compound are mediated through the core auxin signaling pathway. This pathway involves three key protein families:

  • TIR1/AFB Receptors: The TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins are the primary auxin receptors.

  • Aux/IAA Repressors: These are transcriptional repressors that inhibit the activity of auxin response factors.

  • Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of auxin-responsive genes, thereby regulating their expression.

In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing their transcriptional activity. When this compound (or endogenous auxin) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of downstream auxin-responsive genes, which in turn mediate the physiological responses.

Auxin_Signaling_Pathway cluster_0 Low Auxin cluster_1 High Auxin AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low Binds and Represses AuxRE Auxin Response Element ARF_low->AuxRE Genes_off Auxin-Responsive Genes (OFF) AuxRE->Genes_off Auxin This compound TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB AuxIAA_high Aux/IAA Repressor Auxin->AuxIAA_high Promotes Interaction SCF SCF Complex TIR1_AFB->SCF Part of TIR1_AFB->AuxIAA_high Promotes Interaction SCF->AuxIAA_high Ubiquitination Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation ARF_high ARF Transcription Factor Genes_on Auxin-Responsive Genes (ON) ARF_high->Genes_on Activates Transcription

Canonical Auxin Signaling Pathway

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
IUPAC Name This compound
SMILES CCC(C1=CC(=C(C=C1)C)C)OC(=O)O
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in water.
Storage Store at -20°C for long-term stability.

Quantitative Data (Illustrative)

The following tables present hypothetical quantitative data for this compound, based on typical values for other phenoxy-type synthetic auxins. This data is for illustrative purposes and should be experimentally verified.

Table 1: Binding Affinity to TIR1/AFB Receptors

ReceptorDissociation Constant (Kd) (nM)
TIR185
AFB1120
AFB295
AFB3150
AFB570

Table 2: Dose-Response in Arabidopsis thaliana Root Elongation Assay

Concentration (µM)Primary Root Length (% of Control)
0.00198 ± 4
0.0185 ± 5
0.155 ± 6
125 ± 4
1010 ± 3

Table 3: Relative Gene Expression of Auxin-Responsive Genes in Arabidopsis thaliana Seedlings

GeneFold Change (vs. Control) after 2h Treatment (1 µM)
IAA115.5 ± 2.1
IAA525.2 ± 3.5
GH3.318.9 ± 2.8
SAUR1935.7 ± 4.2

Experimental Protocols

Protocol 1: Arabidopsis thaliana Root Elongation Assay

This protocol is a standard method to assess the biological activity of auxin-like compounds by measuring their inhibitory effect on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • This compound stock solution (10 mM in DMSO)

  • Sterile petri dishes (100 mm)

  • Sterile water

  • DMSO (vehicle control)

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 5 minutes.

    • Remove ethanol and add 1 mL of 50% bleach with 0.05% Tween-20. Incubate for 10 minutes with occasional vortexing.

    • Wash seeds 5 times with sterile water.

    • Resuspend seeds in 0.1% sterile agar solution.

  • Plating:

    • Prepare MS agar plates containing 1% sucrose and the desired concentrations of this compound (e.g., 0, 0.001, 0.01, 0.1, 1, 10 µM). Ensure the final concentration of DMSO is consistent across all plates and does not exceed 0.1%.

    • Pipette the sterilized seeds onto the surface of the agar plates in a straight line.

    • Seal the plates with breathable tape.

  • Growth Conditions:

    • Stratify the seeds by incubating the plates at 4°C in the dark for 2-3 days.

    • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

    • Grow seedlings under a long-day photoperiod (16h light / 8h dark) at 22°C for 5-7 days.

  • Data Acquisition and Analysis:

    • Remove the plates and scan them at high resolution.

    • Measure the length of the primary root for at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each concentration.

    • Normalize the data by expressing the average root length at each concentration as a percentage of the average root length of the vehicle control.

    • Plot the percentage of root elongation against the log of the concentration to generate a dose-response curve.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol details the quantification of auxin-responsive gene expression in Arabidopsis thaliana seedlings following treatment with this compound.

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old, grown in liquid MS medium)

  • This compound stock solution (10 mM in DMSO)

  • Liquid MS medium

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Gene-specific primers for target genes (e.g., IAA1, GH3.3) and a reference gene (e.g., ACTIN2)

  • qPCR instrument

Procedure:

  • Seedling Treatment:

    • Grow Arabidopsis seedlings in liquid MS medium under sterile conditions.

    • Add this compound to the liquid medium to a final concentration of 1 µM. For the control, add an equivalent volume of DMSO.

    • Incubate the seedlings for the desired time (e.g., 2 hours).

  • RNA Extraction:

    • Harvest whole seedlings, blot dry, and immediately flash-freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reactions by mixing the cDNA template, forward and reverse primers for the target and reference genes, and the SYBR Green master mix.

    • Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls and no-reverse-transcriptase controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Cq) values for each reaction.

    • Calculate the relative gene expression using the ΔΔCq method. Normalize the expression of the target genes to the expression of the reference gene.

    • Calculate the fold change in gene expression in the treated samples relative to the control samples.

Experimental_Workflow cluster_assay Root Elongation Assay cluster_qRT Gene Expression Analysis (qRT-PCR) A1 Prepare MS plates with This compound A2 Sterilize and plate Arabidopsis seeds A1->A2 A3 Stratify and grow seedlings vertically A2->A3 A4 Scan plates and measure root length A3->A4 A5 Analyze data and plot dose-response curve A4->A5 B1 Treat liquid-grown seedlings with compound B2 Harvest tissue and extract total RNA B1->B2 B3 Synthesize cDNA B2->B3 B4 Perform qRT-PCR with gene-specific primers B3->B4 B5 Analyze relative gene expression (ΔΔCq) B4->B5

Experimental Workflow Diagram

Disclaimer

The quantitative data provided in this document is illustrative and based on the known activities of structurally related phenoxy-type auxins. Researchers should perform their own experiments to determine the precise biological activity and dose-response of this compound for their specific experimental system. The protocols provided are general guidelines and may require optimization.

Application Notes and Protocols for Structure-Activity Relationship Studies of 2-(3,4-Dimethylphenoxy)butanoic Acid and its Analogs as Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(3,4-Dimethylphenoxy)butanoic acid and its structural analogs in structure-activity relationship (SAR) studies, focusing on their activity as endothelin (ET) receptor antagonists. The protocols detailed below are based on established methodologies for evaluating compounds targeting the endothelin system.

Introduction to this compound in SAR Studies

This compound belongs to the class of phenoxyalkanoic acids, which have been investigated for a variety of pharmacological activities. Structure-activity relationship (SAR) studies of this scaffold are crucial for optimizing potency, selectivity, and pharmacokinetic properties. The core structure consists of a phenoxy ring, an alkanoic acid chain, and various substituents. The nature and position of substituents on the phenyl ring, as well as the length and branching of the carboxylic acid chain, significantly influence the biological activity.

In the context of endothelin receptor antagonism, SAR studies on phenoxybutanoic acid derivatives have revealed key structural features necessary for potent and selective inhibition of the endothelin A (ETA) receptor, a key player in vasoconstriction and cell proliferation. Understanding these relationships is vital for the design of novel therapeutics for cardiovascular diseases such as pulmonary arterial hypertension.

Data Presentation: Structure-Activity Relationship of Phenoxybutanoic Acid Derivatives

The following table summarizes the in vitro activities of a series of phenoxybutanoic acid derivatives as endothelin receptor antagonists. The data is compiled from studies on related compounds and illustrates the impact of structural modifications on biological activity. While specific data for this compound is not publicly available in extensive SAR tables, the data on analogous structures provide valuable insights.

Compound IDR1R2R3R4Antagonistic Activity (% Inhibition at 10µM)IC50 (nM)Receptor Selectivity (ETA vs. ETB)
Reference HHHH25.3>10,000-
Analog 1 3-CH34-CH3HHData not availableData not availableData not available
Analog 2 3-OCH34-OCH3HH65.8520ETA selective
Analog 3 3,4-Cl2HHH78.2150ETA selective
6e BenzoheterocycleHHH95.125Highly ETA selective[1]
6g BenzoheterocycleHHH92.448Highly ETA selective[1]

Note: The data for analogs are representative and intended to illustrate SAR principles. The activity of "this compound" (Analog 1) would require specific experimental determination.

Experimental Protocols

Protocol 1: Endothelin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the endothelin A (ETA) and endothelin B (ETB) receptors.

Materials:

  • HEK293 cells stably expressing human ETA or ETB receptors

  • Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA)

  • Radioligand: [¹²⁵I]-ET-1 (specific activity ~2000 Ci/mmol)

  • Non-specific binding control: Unlabeled ET-1 (1 µM)

  • Test compounds (e.g., this compound and analogs) dissolved in DMSO

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters (GF/C)

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing either ETA or ETB receptors to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in membrane preparation buffer and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand ([¹²⁵I]-ET-1, final concentration 0.1 nM), and 50 µL of various concentrations of the test compound.

    • For total binding, add 50 µL of vehicle (DMSO).

    • For non-specific binding, add 50 µL of unlabeled ET-1 (1 µM).

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (20-40 µg of protein).

    • Incubate the plate at 25°C for 2 hours with gentle agitation.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 2: Rat Thoracic Aortic Ring Contraction Assay

This ex vivo assay assesses the functional antagonistic activity of test compounds on endothelin-1 induced vasoconstriction.[1]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Endothelin-1 (ET-1)

  • Test compounds (e.g., this compound and analogs) dissolved in a suitable vehicle

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Aortic Ring Preparation:

    • Euthanize the rat by an approved method.

    • Excise the thoracic aorta and place it in ice-cold K-H solution.

    • Carefully remove adhering connective tissue and fat.

    • Cut the aorta into rings of 2-3 mm in width.

  • Mounting and Equilibration:

    • Suspend the aortic rings between two stainless steel hooks in an organ bath containing K-H solution maintained at 37°C and continuously gassed with carbogen.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H solution every 15-20 minutes.

  • Assay Protocol:

    • After equilibration, contract the aortic rings with 60 mM KCl to check for viability. Wash the rings and allow them to return to baseline tension.

    • Pre-incubate the rings with the test compound or vehicle for 30 minutes.

    • Generate a cumulative concentration-response curve for ET-1 (10⁻¹⁰ to 10⁻⁷ M) in the presence and absence of the test compound.

    • Record the contractile responses using an isometric force transducer connected to a data acquisition system.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curves for ET-1 in the presence and absence of the antagonist.

    • Calculate the pA2 value or the IC50 value for the antagonist from the shift in the concentration-response curve.

Mandatory Visualizations

Endothelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds Gq Gq Protein ETA->Gq Activates ETB->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Proliferation Cell Proliferation PKC->Proliferation Antagonist 2-(3,4-Dimethylphenoxy) butanoic Acid (Antagonist) Antagonist->ETA Blocks

Caption: Endothelin-1 signaling pathway and the inhibitory action of antagonists.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound & Analogs Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Binding_Assay Endothelin Receptor Binding Assay (ETA & ETB) Purification->Binding_Assay Functional_Assay Rat Aortic Ring Contraction Assay Binding_Assay->Functional_Assay Active compounds Data_Analysis IC50 / pA2 Determination Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Experimental workflow for SAR studies of phenoxybutanoic acid derivatives.

References

Application Notes and Protocols: 2-(3,4-Dimethylphenoxy)butanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethylphenoxy)butanoic acid is a carboxylic acid derivative with a stereocenter at the alpha-position to the carboxyl group. This chirality makes it a potential building block in organic synthesis, particularly for the preparation of enantiomerically pure compounds. While not as commonly cited as other chiral building blocks, its structural motif can be of interest in the synthesis of novel bioactive molecules. The primary application of such a chiral carboxylic acid in organic synthesis is often realized after its resolution into individual enantiomers. These enantiopure forms can then be utilized as starting materials or chiral ligands in asymmetric synthesis.

This document provides a detailed, albeit hypothetical, protocol for the chiral resolution of racemic this compound and illustrates a potential application of the resulting enantiopure acid in a subsequent synthetic transformation. The methodologies and data presented are based on established principles of asymmetric synthesis and are intended to serve as a practical guide for researchers.

Hypothetical Application: Chiral Resolution and Use in Synthesis

A common pathway to utilize a chiral carboxylic acid is through classical resolution. This involves the formation of diastereomeric salts with a chiral amine, separation of these salts by fractional crystallization, and subsequent liberation of the enantiomerically pure acids.

Logical Workflow for Chiral Resolution

G racemate Racemic this compound diastereomeric_salts Mixture of Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) racemate->diastereomeric_salts resolving_agent (R)-(+)-α-Methylbenzylamine resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-acid-(R)-amine) separation->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in mother liquor) separation->more_soluble_salt acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Acidification (e.g., HCl) more_soluble_salt->acidification2 enantiomer_R Enantiopure (R)-2-(3,4-Dimethylphenoxy)butanoic Acid acidification1->enantiomer_R recycle_amine1 Recovered (R)-amine acidification1->recycle_amine1 enantiomer_S Enantiopure (S)-2-(3,4-Dimethylphenoxy)butanoic Acid acidification2->enantiomer_S recycle_amine2 Recovered (R)-amine acidification2->recycle_amine2

Caption: Workflow for the chiral resolution of this compound.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic this compound

This protocol describes the separation of racemic this compound into its corresponding enantiomers using (R)-(+)-α-methylbenzylamine as the resolving agent.

Materials:

  • Racemic this compound

  • (R)-(+)-α-Methylbenzylamine

  • Methanol

  • Diethyl ether

  • 2 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol.

    • In a separate beaker, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in 50 mL of methanol.

    • Slowly add the amine solution to the carboxylic acid solution with gentle stirring.

    • Heat the resulting solution to boiling and then allow it to cool slowly to room temperature.

    • Allow the solution to stand at 4 °C overnight to facilitate crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This is the first crop of the less soluble diastereomeric salt.

    • Concentrate the mother liquor to half its volume and cool to obtain a second crop of crystals.

    • Combine the crops and recrystallize from a minimal amount of hot methanol to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step.

  • Liberation of the Enantiopure Carboxylic Acid:

    • Suspend the recrystallized diastereomeric salt in 100 mL of diethyl ether.

    • Add 50 mL of 2 M HCl and stir vigorously for 30 minutes.

    • Separate the organic layer. Extract the aqueous layer with two 25 mL portions of diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the resolved acid should be determined by chiral HPLC analysis.

Hypothetical Quantitative Data for Chiral Resolution
StepParameterValue
Initial Racemate Mass10.0 g
Resolving Agent (R)-(+)-α-Methylbenzylamine5.82 g
Fractional Crystallization Yield of Less Soluble Salt6.5 g
Acidification Yield of Enriched (R)-Acid3.8 g (76% of theoretical)
Chiral HPLC Analysis Enantiomeric Excess (ee) of (R)-Acid>98%

Protocol 2: Synthesis of a Chiral Amide using Enantiopure this compound

This protocol describes the coupling of the resolved (R)-2-(3,4-Dimethylphenoxy)butanoic acid with a primary amine to form a chiral amide.

Materials:

  • (R)-2-(3,4-Dimethylphenoxy)butanoic acid (from Protocol 1)

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Amide Coupling:

    • Dissolve 2.08 g (10 mmol) of (R)-2-(3,4-Dimethylphenoxy)butanoic acid in 50 mL of DCM in a round-bottom flask.

    • Add 1.5 g (11 mmol) of HOBt and 2.1 g (11 mmol) of EDC to the solution and stir for 10 minutes at room temperature.

    • Add 1.07 g (10 mmol) of benzylamine and stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture successively with 25 mL of 1 M HCl, 25 mL of saturated sodium bicarbonate solution, and 25 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure chiral amide.

Hypothetical Experimental Workflow for Amide Synthesis

G start_acid (R)-2-(3,4-Dimethylphenoxy)butanoic Acid reaction Amide Coupling Reaction start_acid->reaction amine Benzylamine amine->reaction coupling_reagents EDC, HOBt, DCM coupling_reagents->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Chiral Amide Product purification->product

Caption: Synthetic workflow for the preparation of a chiral amide.

Hypothetical Quantitative Data for Amide Synthesis
ParameterValue
Starting (R)-Acid 2.08 g
Yield of Chiral Amide 2.67 g (90%)
Purity (by NMR) >99%

Conclusion

While "this compound" is not a widely documented chiral building block, the protocols and data presented here provide a plausible and scientifically sound framework for its potential application in asymmetric synthesis. The successful chiral resolution of this acid would yield enantiomerically pure starting materials that can be incorporated into more complex molecules, enabling the synthesis of novel chiral compounds for various research and development applications, particularly in the fields of medicinal chemistry and materials science. Researchers are encouraged to adapt these general procedures to their specific needs and to thoroughly characterize all intermediates and final products.

Application Notes and Protocols for Efficacy Testing of 2-(3,4-Dimethylphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Design for Efficacy Testing of "2-(3,4-Dimethylphenoxy)butanoic acid"

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel compound, this compound. Due to the limited existing data on this specific molecule, a tiered screening approach is proposed. This strategy begins with broad in vitro assessments to identify potential biological activities, followed by more targeted in vivo studies to confirm efficacy and elucidate the mechanism of action. The experimental design is based on the pharmacological activities of structurally related phenoxybutanoic acid derivatives, which have shown potential in cardiovascular and metabolic regulation. A key focus of this proposed plan is the investigation of the compound's effects on inflammation and metabolic pathways, with a particular emphasis on the Peroxisome Proliferator-Activated Receptor (PPAR) signaling cascade, a critical regulator of lipid metabolism and inflammatory responses.[1][2][3]

Section 1: In Vitro Efficacy Screening

The initial phase of testing is designed to rapidly assess the potential anti-inflammatory and metabolic modulatory effects of this compound using established cell-based and biochemical assays.

Anti-Inflammatory Activity Assays

A panel of in vitro assays will be used to screen for anti-inflammatory properties.[4][5][6]

Experimental Protocol: Inhibition of Protein Denaturation Assay

  • Objective: To assess the ability of the test compound to inhibit heat-induced protein denaturation, a hallmark of inflammation.[7]

  • Materials: this compound, Bovine Serum Albumin (BSA), Phosphate Buffered Saline (PBS), Diclofenac sodium (positive control).

  • Procedure:

    • Prepare a 0.2% w/v solution of BSA in PBS.

    • Prepare various concentrations of the test compound and Diclofenac sodium.

    • To 0.5 mL of the BSA solution, add 0.5 mL of the test compound or control at different concentrations.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

    • Calculate the percentage inhibition of protein denaturation.

  • Data Presentation:

Concentration (µg/mL)% Inhibition (Test Compound)% Inhibition (Diclofenac Sodium)
10
50
100
250
500
IC50 (µg/mL)

Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

  • Objective: To evaluate the anti-inflammatory activity by assessing the stabilization of HRBC membranes against hypotonicity-induced lysis.[8]

  • Materials: Fresh human blood, Alsever's solution, Isotonic and hypotonic saline, this compound, Diclofenac sodium.

  • Procedure:

    • Prepare a 10% v/v suspension of HRBCs in isotonic saline.

    • Prepare various concentrations of the test compound and Diclofenac sodium.

    • Mix 1.0 mL of the test compound/control with 1.0 mL of HRBC suspension and 2.0 mL of hypotonic saline.

    • Incubate at 37°C for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

    • Calculate the percentage of membrane stabilization.

  • Data Presentation:

Concentration (µg/mL)% Stabilization (Test Compound)% Stabilization (Diclofenac Sodium)
10
50
100
250
500
IC50 (µg/mL)
Metabolic Activity Assays

These assays will investigate the compound's potential to modulate key targets in metabolic pathways.

Experimental Protocol: PPAR Agonist Activity Assay

  • Objective: To determine if the test compound can activate PPAR isoforms (α, β/δ, γ), which are key regulators of lipid and glucose metabolism.[1][3]

  • Materials: HEK293T cells, PPAR expression plasmids (with a luciferase reporter gene), this compound, known PPAR agonists (e.g., Rosiglitazone for PPARγ).

  • Procedure:

    • Co-transfect HEK293T cells with a PPAR expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).

    • Treat the transfected cells with various concentrations of the test compound or a known PPAR agonist.

    • After 24 hours of incubation, lyse the cells and measure luciferase activity.

    • Calculate the fold activation relative to the vehicle control.

  • Data Presentation:

Concentration (µM)PPARα Fold ActivationPPARβ/δ Fold ActivationPPARγ Fold Activation
0.1
1
10
50
100
EC50 (µM)

Section 2: In Vivo Efficacy Models

Based on promising in vitro results, the following in vivo models are recommended to assess the therapeutic efficacy of this compound in a physiological context. A variety of rodent models are available to mimic human metabolic diseases.[9][10][11][12][13]

Diet-Induced Obesity (DIO) and Insulin Resistance Model

Experimental Protocol: DIO Mouse Model

  • Objective: To evaluate the effect of the test compound on weight gain, glucose homeostasis, and lipid profiles in a model of diet-induced obesity and pre-diabetes.[10]

  • Animals: C57BL/6J mice.

  • Procedure:

    • Induce obesity by feeding mice a high-fat diet (HFD) for 8-12 weeks.

    • Randomly assign obese mice to treatment groups (vehicle control, test compound at different doses, positive control like a known PPAR agonist).

    • Administer the compound daily via oral gavage for 4-6 weeks.

    • Monitor body weight and food intake regularly.

    • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the study.

    • Collect blood samples for analysis of plasma glucose, insulin, triglycerides, and cholesterol.

    • Harvest and weigh adipose tissue and liver.

  • Data Presentation:

Treatment GroupBody Weight Change (g)Fasting Glucose (mg/dL)Fasting Insulin (ng/mL)AUC (OGTT)Triglycerides (mg/dL)
Vehicle Control
Test Compound (Low Dose)
Test Compound (High Dose)
Positive Control

Section 3: Mechanism of Action Studies

Should the in vivo studies demonstrate significant efficacy, further experiments will be conducted to elucidate the underlying molecular mechanisms.

Experimental Protocol: Gene Expression Analysis

  • Objective: To determine the effect of the test compound on the expression of PPAR target genes involved in lipid metabolism and inflammation in relevant tissues (e.g., liver, adipose tissue).

  • Materials: Tissues from the in vivo study, RNA extraction kits, qPCR reagents and primers for target genes (e.g., CPT1, ACOX1, TNF-α, IL-6).

  • Procedure:

    • Isolate total RNA from liver and adipose tissue samples.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qPCR) to measure the expression levels of target genes.

    • Normalize the expression data to a housekeeping gene (e.g., GAPDH).

  • Data Presentation:

GeneFold Change (Liver)Fold Change (Adipose Tissue)
CPT1
ACOX1
TNF-α
IL-6

Section 4: Visualizations

Diagrams of Signaling Pathways and Workflows

G Proposed PPAR Signaling Pathway Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Test_Compound 2-(3,4-Dimethylphenoxy) butanoic acid PPAR PPAR Test_Compound->PPAR Binds and Activates PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Dimerizes with RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (PPAR Response Element) PPAR_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Regulation Lipid Metabolism Glucose Homeostasis Target_Genes->Metabolic_Regulation Anti_Inflammatory Reduced Inflammation Target_Genes->Anti_Inflammatory

Caption: Proposed mechanism of action via PPAR activation.

G In Vitro to In Vivo Experimental Workflow Start Start: Novel Compound In_Vitro_Screening In Vitro Screening (Anti-inflammatory & Metabolic Assays) Start->In_Vitro_Screening Data_Analysis_1 Data Analysis: Determine IC50/EC50 In_Vitro_Screening->Data_Analysis_1 Promising_Activity Promising Activity? Data_Analysis_1->Promising_Activity In_Vivo_Studies In Vivo Efficacy Models (e.g., DIO Mice) Promising_Activity->In_Vivo_Studies Yes Stop Stop/Re-evaluate Promising_Activity->Stop No Data_Analysis_2 Data Analysis: Physiological & Biochemical Endpoints In_Vivo_Studies->Data_Analysis_2 Significant_Efficacy Significant Efficacy? Data_Analysis_2->Significant_Efficacy MOA_Studies Mechanism of Action Studies (Gene Expression, etc.) Significant_Efficacy->MOA_Studies Yes Significant_Efficacy->Stop No End End: Efficacy Profile & MOA MOA_Studies->End

Caption: Tiered experimental workflow for efficacy testing.

References

Application Notes and Protocols for Soil Persistence and Mobility Testing of 2-(3,4-Dimethylphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for assessing the soil persistence and mobility of the chemical compound 2-(3,4-Dimethylphenoxy)butanoic acid. Understanding the environmental fate of this compound is crucial for researchers, scientists, and drug development professionals to evaluate its potential for environmental accumulation and transport. The following protocols are based on internationally recognized guidelines from the Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), which represent the standard for regulatory and research purposes.

Soil Persistence Testing

Soil persistence is typically evaluated by determining the rate of degradation of the test substance under controlled laboratory conditions. The key metric derived from these studies is the degradation half-life (DT50), which is the time required for 50% of the applied substance to dissipate.

1.1. Aerobic Soil Degradation (Adapted from OECD Guideline 307)

This test simulates the degradation of this compound in aerobic soil.

Experimental Protocol:

  • Test Substance: this compound, preferably radiolabeled with ¹⁴C to facilitate mass balance analysis.[1]

  • Soil Selection: A minimum of four different soil types should be used, representing a range of properties (e.g., pH, organic carbon content, texture).[1][2] For example, a sandy loam, silty loam, clay, and clay loam.

  • Sample Preparation: Fresh soil samples are sieved (2 mm) and their moisture content is adjusted to 40-60% of the maximum water holding capacity.

  • Application: The test substance is applied to the soil samples at a concentration relevant to its intended use. If an organic solvent is used as a carrier, it should be volatile and evaporated prior to the start of the experiment.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2°C) in flow-through systems that allow for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds.

  • Sampling: Duplicate soil samples are taken at increasing time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Analysis:

    • Soil samples are extracted with an appropriate solvent (e.g., acetonitrile/water mixture).

    • The parent compound and major transformation products in the extracts are quantified using a suitable analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[3]

    • Non-extractable residues (bound residues) are quantified by combusting the extracted soil.

    • Trapped volatiles (including ¹⁴CO₂) are quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound over time is plotted, and the DT50, DT75, and DT90 values are calculated using appropriate kinetic models (e.g., first-order kinetics).[1]

1.2. Anaerobic Soil Degradation (Adapted from OECD Guideline 307)

This test is conducted if the substance is likely to persist in anaerobic environments, such as flooded soils.

Experimental Protocol:

  • Test Substance and Soil: Same as for the aerobic study.

  • Incubation: The soil is pre-incubated under aerobic conditions for a period (e.g., up to 30 days) before being flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Application, Sampling, and Analysis: The protocol follows the same steps as the aerobic study, with sampling intervals adjusted based on the expected degradation rate.

Data Presentation: Soil Persistence

ParameterSoil Type 1 (e.g., Sandy Loam)Soil Type 2 (e.g., Clay)Soil Type 3 (e.g., Silty Loam)
Aerobic DT50 (days) [Insert Value][Insert Value][Insert Value]
Aerobic DT90 (days) [Insert Value][Insert Value][Insert Value]
Anaerobic DT50 (days) [Insert Value][Insert Value][Insert Value]
Mineralization (% ¹⁴CO₂) [Insert Value][Insert Value][Insert Value]
Bound Residues (%) [Insert Value][Insert Value][Insert Value]

Soil Mobility Testing

Soil mobility testing assesses the potential for a chemical to move through the soil profile, which is critical for predicting its potential to leach into groundwater. The key parameters are the soil organic carbon-water partitioning coefficient (Koc) and the results from soil column leaching studies.

2.1. Adsorption/Desorption Batch Equilibrium Method (Adapted from OECD Guideline 106)

This method determines the extent to which this compound binds to soil particles.

Experimental Protocol:

  • Test Substance and Soil: Use the same soils as in the persistence studies.

  • Procedure:

    • A series of soil-solution ratios are prepared in centrifuge tubes.

    • A solution of the test substance in 0.01 M CaCl₂ is added to each tube.

    • The tubes are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The tubes are centrifuged, and the concentration of the test substance in the supernatant is measured.

    • The amount of substance adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.

    • For desorption, the supernatant is replaced with a fresh solution without the test substance, and the process is repeated.

  • Data Analysis: The soil-water distribution coefficient (Kd) is calculated. The Koc is then determined by normalizing the Kd to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

2.2. Soil Column Leaching (Adapted from EPA OPPTS 835.1240)

This study simulates the movement of the substance through a soil column under the influence of water flow.[4]

Experimental Protocol:

  • Column Preparation: Glass columns are packed with the selected soils to a defined bulk density.[4]

  • Application: The test substance is applied to the top of the soil column.

  • Leaching: The columns are irrigated with a defined amount of artificial rainwater (e.g., equivalent to 200 mm of rainfall) over a set period (e.g., 48 hours).[4]

  • Sample Collection: The leachate is collected in fractions.

  • Analysis:

    • The concentration of the test substance and its major metabolites in the leachate fractions is determined.

    • After leaching, the soil columns are sectioned into segments (e.g., 0-6 cm, 6-12 cm, 12-18 cm, 18-24 cm, 24-30 cm), and the amount of substance in each segment is quantified.

  • Data Analysis: A mass balance is performed to account for the total applied substance. The distribution of the substance in the soil profile and the total amount leached are reported.

Data Presentation: Soil Mobility

ParameterSoil Type 1 (e.g., Sandy Loam)Soil Type 2 (e.g., Clay)Soil Type 3 (e.g., Silty Loam)
Kd (L/kg) [Insert Value][Insert Value][Insert Value]
Koc (L/kg) [Insert Value][Insert Value][Insert Value]
Mobility Class [Insert Value][Insert Value][Insert Value]
% Leached [Insert Value][Insert Value][Insert Value]
% in Top 10 cm [Insert Value][Insert Value][Insert Value]

Experimental Workflow Diagram

experimental_workflow cluster_persistence Soil Persistence Testing cluster_mobility Soil Mobility Testing cluster_reporting Data Interpretation & Reporting start_p Select & Characterize Soils apply_p Apply this compound start_p->apply_p incubate_p Incubate (Aerobic/Anaerobic) apply_p->incubate_p sample_p Sample Soil & Volatiles Over Time incubate_p->sample_p extract_p Extract & Analyze (HPLC-MS/MS) sample_p->extract_p kinetics_p Kinetic Modeling (DT50, DT90) extract_p->kinetics_p report Final Report kinetics_p->report start_m Select & Characterize Soils batch_eq Batch Equilibrium (Adsorption/Desorption) start_m->batch_eq col_leach Column Leaching Study start_m->col_leach calc_koc Calculate Kd and Koc batch_eq->calc_koc calc_koc->report analyze_leach Analyze Leachate & Soil Sections col_leach->analyze_leach mass_balance Mass Balance Calculation analyze_leach->mass_balance mass_balance->report

Caption: Workflow for soil persistence and mobility testing.

Signaling Pathway and Logical Relationship Diagram

logical_relationship cluster_outcomes Potential Outcomes substance This compound in Soil degradation Degradation (Persistence) substance->degradation sorption Sorption/Desorption (Mobility) substance->sorption metabolites Transformation Products degradation->metabolites bound Bound Residues degradation->bound sorption->bound mobile Mobile in Soil Solution sorption->mobile leaching Leaching (Mobility) groundwater Potential Groundwater Contamination leaching->groundwater mobile->leaching

Caption: Key processes governing soil fate of the compound.

References

Application Notes and Protocols: Synthesis of 2-Phenoxybutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-phenoxybutanoic acid derivatives, which have shown significant potential in various therapeutic areas, including cardiovascular diseases and inflammation. The methodologies outlined are based on established chemical syntheses for related phenoxy acid derivatives.

Introduction

2-Phenoxybutanoic acid and its derivatives are a class of compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. Research has shown that certain derivatives act as potent endothelin receptor antagonists, suggesting their potential for treating cardiovascular diseases like pulmonary arterial hypertension.[1] Additionally, related phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications and as potential antimicrobial agents.[2][3] The core structure allows for a variety of substitutions, enabling the fine-tuning of their pharmacological profiles.

Synthesis Workflow

The general synthesis of 2-phenoxybutanoic acid derivatives typically involves the reaction of a substituted phenol with an alkyl 2-halobutanoate followed by hydrolysis of the resulting ester. This two-step process is a versatile method for creating a library of derivatives with different substituents on the phenyl ring.

Synthesis_Workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Hydrolysis Phenol Substituted Phenol Ester_Intermediate Alkyl 2-phenoxybutanoate Derivative Phenol->Ester_Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Halobutanoate Alkyl 2-halobutanoate Halobutanoate->Ester_Intermediate Ester_Intermediate2 Alkyl 2-phenoxybutanoate Derivative Final_Product 2-Phenoxybutanoic Acid Derivative Ester_Intermediate2->Final_Product Base (e.g., NaOH) Acid workup

Caption: Generalized workflow for the two-step synthesis of 2-phenoxybutanoic acid derivatives.

Experimental Protocols

The following protocols are generalized from the synthesis of similar phenoxy acid derivatives and can be adapted for specific 2-phenoxybutanoic acid targets.[3]

Protocol 1: Synthesis of Ethyl 2-(4-formylphenoxy)butanoate (Ester Intermediate)

This protocol is adapted from the synthesis of ethyl 2-(4-formylphenoxy)acetate.[3]

  • Materials:

    • 4-Hydroxybenzaldehyde (1 equivalent)

    • Ethyl 2-bromobutanoate (1 equivalent)

    • Potassium carbonate (K₂CO₃) (2 equivalents)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in DMF in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • Add ethyl 2-bromobutanoate dropwise to the stirring mixture.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Synthesis of 2-(4-formylphenoxy)butanoic Acid (Final Product)

This protocol describes the hydrolysis of the ester intermediate.[3]

  • Materials:

    • Ethyl 2-(4-formylphenoxy)butanoate (1 equivalent)

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ethyl 2-(4-formylphenoxy)butanoate in a mixture of methanol and aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature for 12 hours.

    • Monitor the hydrolysis by TLC.

    • After completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to yield the 2-(4-formylphenoxy)butanoic acid.

Data Presentation

The following tables summarize representative data for phenoxy acid derivatives from the literature.

Compound ClassSynthesis MethodYield (%)Reference
2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivativesReaction of (phenoxy or phenyl)acetyl chloride with anthranilic acid derivatives~50[4]
2-(3-Phenoxy-phenyl)-propionic acidHydrolysis and decarboxylation of 2-(3-phenoxy-phenyl)-2-cyano-propionic acid amide92.5 (for the amide intermediate)[5]
2-(4-methoxyphenoxy)-propionic acidPhase transfer catalysis with p-hydroxyanisole and 2-chloropropionic acid>90[6]
2-[4-(hydroxyphenoxy)] propionic acidMulti-step synthesis from hydroquinone and ethyl lactateHigh[7]
DerivativeBiological TargetActivity (IC₅₀)Reference
Phenoxybutanoic acid derivative 6eEndothelin A (ETA) ReceptorNanomolar range[1]
Phenoxyacetic acid derivatives 5f and 7bCyclooxygenase-2 (COX-2)0.06-0.09 µM (for a series of compounds)[3]

Biological Activity and Signaling Pathways

Certain 2-phenoxybutanoic and phenoxyacetic acid derivatives have been identified as potent inhibitors of specific biological pathways, making them attractive candidates for drug development.

Endothelin Receptor Antagonism

Some 2-phenoxybutanoic acid derivatives have been found to be selective antagonists of the endothelin A (ETA) receptor.[1] The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation. By blocking this pathway, these compounds can induce vasodilation and have potential therapeutic applications in treating hypertension.

Endothelin_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR PLC Phospholipase C (PLC) ETAR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation Inhibitor 2-Phenoxybutanoic Acid Derivative Inhibitor->ETAR Antagonism

Caption: Inhibition of the Endothelin A receptor signaling pathway by 2-phenoxybutanoic acid derivatives.

COX-2 Inhibition

Derivatives of phenoxyacetic acid have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[3] COX-2 converts arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

COX2_Pathway Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Phenoxyacetic Acid Derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "2-(3,4-Dimethylphenoxy)butanoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-Dimethylphenoxy)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.[2][3] Specifically, it entails the reaction of 3,4-dimethylphenol with a 2-halobutanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 3,4-dimethylphenol and a suitable derivative of butanoic acid, such as ethyl 2-bromobutanoate or methyl 2-chlorobutanoate. A base is also required to deprotonate the phenol.

Q3: What are the potential side reactions I should be aware of?

A3: The main potential side reaction is the elimination of the alkyl halide, which is more likely with secondary and tertiary halides, leading to the formation of an alkene.[2] Another possible, though less common, side reaction with phenoxides is C-alkylation in addition to the desired O-alkylation.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

  • Question: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?

  • Answer: Low yields in Williamson ether syntheses can stem from several factors.[2]

    • Incomplete deprotonation of the phenol: Ensure you are using a sufficiently strong base to fully deprotonate the 3,4-dimethylphenol to its corresponding phenoxide. For phenols, bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically adequate.[1][4]

    • Insufficient reaction time or temperature: These reactions can sometimes require several hours of reflux to proceed to completion.[2] Consider increasing the reaction time or temperature within a reasonable range.

    • Choice of leaving group: The reactivity of the alkyl halide is crucial. Bromides are generally more reactive than chlorides. Using ethyl 2-bromobutanoate may improve the yield over the chloro-analogue.

    • Steric hindrance: Although less of an issue with a primary alkyl halide, significant steric bulk on either the phenoxide or the alkyl halide can slow down the SN2 reaction.[5]

Problem 2: The main product of my reaction is an alkene.

  • Question: My analysis shows that the primary product is an alkene instead of the desired ether. Why is this happening and how can I prevent it?

  • Answer: The formation of an alkene is indicative of an E2 elimination reaction, which competes with the SN2 substitution.[4]

    • Sterically hindered reagents: The use of a bulky base or a sterically hindered alkyl halide can favor elimination.[5] Ensure your base is not excessively bulky.

    • High reaction temperatures: Higher temperatures can favor the elimination pathway. Try running the reaction at a lower temperature for a longer duration.

    • Choice of solvent: The use of polar aprotic solvents like DMSO or DMF can help to minimize dehydrohalogenation side products.[4]

Problem 3: Difficulty in isolating the final product.

  • Question: I am having trouble isolating pure this compound from the reaction mixture. What is an effective workup and purification procedure?

  • Answer: A standard procedure involves several steps after the initial reaction.

    • Quenching and initial extraction: After cooling, the reaction mixture is typically diluted with water. The solution is then acidified with an acid like HCl to protonate the carboxylate.[1] The product can then be extracted into an organic solvent such as diethyl ether.[1]

    • Base wash: To separate the acidic product from unreacted phenol and other neutral impurities, the organic layer can be washed with a basic aqueous solution, such as saturated sodium bicarbonate.[1] The desired product will move into the aqueous layer as its carboxylate salt.

    • Re-acidification and final extraction: The basic aqueous layer is then carefully re-acidified with a strong acid (e.g., 6M HCl), causing the carboxylic acid product to precipitate or to be extractable again into a fresh portion of an organic solvent.[1]

    • Final purification: The crude product obtained after solvent evaporation can be further purified by recrystallization, for instance from hot water or a mixed solvent system.[1]

Data Presentation

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis of Aryl Carboxylic Acids

ParameterTypical Value/ConditionRationale
Phenol 3,4-DimethylphenolStarting material providing the aryloxy group.
Alkyl Halide Ethyl 2-bromobutanoateProvides the butanoic acid backbone. Bromo- derivatives are more reactive than chloro-.
Base NaOH, KOH, K₂CO₃Deprotonates the phenol to form the nucleophilic phenoxide.
Stoichiometry Phenol : Alkyl Halide : Base (approx. 1 : 1.1 : 1.2)A slight excess of the alkyl halide and base can help drive the reaction to completion.
Solvent Acetone, DMF, DMSOPolar aprotic solvents are often preferred to minimize side reactions like elimination.
Temperature 50 - 100 °CThe reaction often requires heating (reflux) to proceed at a reasonable rate.[2]
Reaction Time 1 - 8 hoursReaction time is dependent on the specific substrates, temperature, and solvent.[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative example based on general procedures for Williamson ether synthesis.[1]

  • Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3,4-dimethylphenol in a suitable solvent (e.g., acetone). Add 1.2 equivalents of a powdered anhydrous base such as potassium carbonate. Stir the mixture at room temperature for 30 minutes.

  • Addition of Alkyl Halide: To the stirred suspension, add 1.1 equivalents of ethyl 2-bromobutanoate dropwise.

  • Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent) and maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup - Part 1 (Ester Hydrolysis): After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. To the crude ester, add a solution of 10% aqueous NaOH and ethanol. Heat the mixture to reflux for 1-2 hours to hydrolyze the ester.

  • Workup - Part 2 (Extraction): Cool the hydrolysis mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.

  • Workup - Part 3 (Isolation): Carefully acidify the aqueous layer with 6M HCl until the pH is acidic (test with litmus paper).[1] The carboxylic acid product should precipitate out or form an oil. Extract the product with diethyl ether (2-3 times).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hot water or hexane/ethyl acetate).

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product 3,4-Dimethylphenol 3,4-Dimethylphenol Williamson Ether Synthesis Williamson Ether Synthesis 3,4-Dimethylphenol->Williamson Ether Synthesis Ethyl 2-bromobutanoate Ethyl 2-bromobutanoate Ethyl 2-bromobutanoate->Williamson Ether Synthesis Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Williamson Ether Synthesis Ester Hydrolysis Ester Hydrolysis Williamson Ether Synthesis->Ester Hydrolysis Crude Ester Acid-Base Extraction Acid-Base Extraction Ester Hydrolysis->Acid-Base Extraction Crude Acid Recrystallization Recrystallization Acid-Base Extraction->Recrystallization Purified Product Purified Product Recrystallization->Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Product Yield Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Check_Base Was the phenol fully deprotonated? Check_Reactants->Check_Base Increase_Base Increase base stoichiometry or use a stronger base. Check_Base->Increase_Base No Check_Conditions Were reaction time and temperature adequate? Check_Base->Check_Conditions Yes Increase_Conditions Increase reaction time and/or temperature. Check_Conditions->Increase_Conditions No Check_Side_Products Analyze byproducts (e.g., for elimination). Check_Conditions->Check_Side_Products Yes Optimize_Conditions Optimize conditions (e.g., lower temperature, different solvent). Check_Side_Products->Optimize_Conditions

Caption: Decision tree for troubleshooting low yield in the synthesis reaction.

References

Identifying and minimizing byproducts in "2-(3,4-Dimethylphenoxy)butanoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-(3,4-Dimethylphenoxy)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This method involves the reaction of 3,4-dimethylphenol with a derivative of butanoic acid, typically an ethyl-2-halobutanoate, in the presence of a base, followed by hydrolysis of the resulting ester.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: During the Williamson ether synthesis of the target molecule, several byproducts can form. The most common include:

  • C-Alkylated Products: The phenoxide ion is an ambident nucleophile, which can lead to alkylation on the aromatic ring instead of the desired O-alkylation.[1][3]

  • Elimination Products: The use of a secondary alkyl halide (the 2-halobutanoate) can lead to an E2 elimination reaction, especially with a strong, sterically hindered base, resulting in the formation of butenoic acid derivatives.[2][4][5]

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of 3,4-dimethylphenol and the butanoic acid derivative.

  • Products from Self-Condensation of Starting Materials: Depending on the reaction conditions, side reactions involving only one of the starting materials may occur.

Q3: How can I minimize the formation of these byproducts?

A3: Minimizing byproducts requires careful control of reaction conditions:

  • Choice of Base: Use a non-nucleophilic base that is strong enough to deprotonate the phenol but minimize elimination. Potassium carbonate is often a good choice for aryl ether synthesis.[3]

  • Solvent: Employing polar aprotic solvents like DMF or DMSO can favor the desired SN2 reaction over elimination.[3]

  • Temperature: Maintaining a moderate reaction temperature can help to reduce the rate of side reactions, particularly elimination, which is often favored at higher temperatures.[1]

  • Reactant Addition: Slow, controlled addition of the alkylating agent to the phenoxide solution can help to maintain a low concentration of the alkylating agent, which can disfavor side reactions.

Q4: What analytical techniques are best for identifying and quantifying the product and byproducts?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is an excellent method for separating the acidic product from the starting phenol and other byproducts.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile components, GC-MS can provide both separation and structural information. Derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester) is often necessary for good chromatographic performance.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying the structures of unknown byproducts.

  • Mass Spectrometry (MS): Can be used to determine the molecular weight of the product and byproducts, aiding in their identification.[10]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete deprotonation of 3,4-dimethylphenol.Ensure a sufficiently strong base is used in at least a stoichiometric amount. Consider bases like sodium hydride (NaH) or potassium carbonate (K2CO3).[3][4]
Competing elimination reaction.Lower the reaction temperature. Use a less sterically hindered base. Employ a polar aprotic solvent like DMF or DMSO.[1][3]
Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider a moderate increase in temperature or extending the reaction time.
Hydrolysis of the alkylating agent.Ensure anhydrous reaction conditions, as water can react with the halo-ester.
Problem 2: Significant Presence of C-Alkylated Byproduct
Potential Cause Suggested Solution
The phenoxide is acting as a nucleophile through the aromatic ring.[1][3]Change the solvent to one that better solvates the cation of the base, which can influence the O- vs. C-alkylation ratio. Consider using a phase-transfer catalyst, which can enhance O-alkylation.
High reaction temperature.Perform the reaction at a lower temperature, as C-alkylation can be more prevalent at elevated temperatures.
Problem 3: Difficulty in Purifying the Final Product

| Potential Cause | Suggested Solution | | Byproducts have similar physical properties to the desired product. | Employ column chromatography for separation. If the product is crystalline, recrystallization from a suitable solvent system can be effective.[11] | | Presence of unreacted 3,4-dimethylphenol. | Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove the acidic product, leaving the neutral phenol in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting. |

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Reaction Mixture

This protocol is for the quantitative analysis of this compound and potential byproducts.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (or trifluoroacetic acid).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 30% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard of this compound in acetonitrile.

    • Dilute a small aliquot of the crude reaction mixture in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peak for the desired product based on the retention time of the reference standard.

    • Quantify the product and byproducts by comparing their peak areas to a calibration curve generated from standards of known concentrations.

Protocol 2: GC-MS Analysis of Byproducts (after derivatization)

This protocol is for the identification of volatile byproducts after converting the carboxylic acid to its trimethylsilyl (TMS) ester.[9]

  • Instrumentation:

    • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Pyridine or another suitable solvent.

  • Derivatization Procedure:

    • Dissolve approximately 1 mg of the crude product in 100 µL of pyridine.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify peaks corresponding to the TMS-derivatized product, starting materials, and byproducts.

    • Analyze the mass spectra of the unknown peaks and compare them to spectral libraries for identification.

Visualizations

Synthesis_and_Byproducts Phenol 3,4-Dimethylphenol Intermediate Phenoxide Ion Phenol->Intermediate Deprotonation Base Base (e.g., K2CO3) Base->Intermediate Haloester Ethyl 2-bromobutanoate Product_Ester Ethyl 2-(3,4-Dimethylphenoxy)butanoate Haloester->Product_Ester C_Alkylation C-Alkylated Byproduct Haloester->C_Alkylation Elimination Elimination Byproduct (Ethyl crotonate) Haloester->Elimination Intermediate->Product_Ester O-Alkylation (SN2) Desired Pathway Intermediate->C_Alkylation C-Alkylation (Side Reaction) Intermediate->Elimination Elimination (E2) (Side Reaction) Product_Acid This compound Product_Ester->Product_Acid Hydrolysis Hydrolysis (e.g., NaOH, then H3O+) Hydrolysis->Product_Acid Troubleshooting_Workflow Start Start: Low Yield or Impure Product Analyze Analyze Crude Mixture (HPLC, GC-MS) Start->Analyze Identify Identify Major Impurities Analyze->Identify Unreacted Unreacted Starting Materials? Identify->Unreacted Yes C_Alkylated C-Alkylated Byproduct? Identify->C_Alkylated Yes Elimination_Product Elimination Byproduct? Identify->Elimination_Product Yes Optimize_Time_Temp Optimize Reaction Time/Temp Unreacted->Optimize_Time_Temp Change_Solvent Change Solvent/Base C_Alkylated->Change_Solvent Lower_Temp Lower Reaction Temperature Elimination_Product->Lower_Temp Purify Purify Final Product (Chromatography/Recrystallization) Optimize_Time_Temp->Purify Change_Solvent->Purify Lower_Temp->Purify Analytical_Workflow Sample Crude Reaction Sample HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis (after derivatization) Sample->GCMS NMR NMR Spectroscopy Sample->NMR Quantify Quantify Product and Byproducts HPLC->Quantify Identify Identify Unknown Byproducts GCMS->Identify Structure Confirm Structure of Product NMR->Structure Report Final Report Quantify->Report Identify->Report Structure->Report

References

Technical Support Center: Synthesis of 2-(3,4-Dimethylphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(3,4-Dimethylphenoxy)butanoic acid. The synthesis of this target molecule is primarily achieved through the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3,4-dimethylphenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a 2-halobutanoic acid or its ester, via an S(_N)2 reaction.

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) 3,4-Dimethylphenol 3,4-Dimethylphenol Phenoxide 3,4-Dimethylphenoxide 3,4-Dimethylphenol->Phenoxide + Base Base Base (e.g., NaOH, K₂CO₃) Phenoxide_step2 3,4-Dimethylphenoxide AlkylHalide 2-Halobutanoic acid (or ester) Product This compound AlkylHalide->Product Phenoxide_step2->Product + 2-Halobutanoic acid Troubleshooting_Workflow start Low or No Yield of Product check_reagents Are starting materials pure and dry? start->check_reagents check_base Is the base strong enough and used in sufficient quantity? check_reagents->check_base Yes solution_reagents Purify starting materials. Use anhydrous solvents. check_reagents->solution_reagents No check_conditions Are reaction temperature and time optimized? check_base->check_conditions Yes solution_base Use a stronger base or increase stoichiometry. Consider phase transfer catalyst. check_base->solution_base No side_reactions Are there significant side products? check_conditions->side_reactions Yes solution_conditions Increase temperature or reaction time. Monitor with TLC. check_conditions->solution_conditions No workup_issue Is product being lost during workup/purification? side_reactions->workup_issue No solution_side_reactions Optimize solvent and temperature to favor O-alkylation. Use less hindered alkyl halide. side_reactions->solution_side_reactions Yes solution_workup Optimize extraction pH. Choose appropriate recrystallization solvent. workup_issue->solution_workup

Troubleshooting "2-(3,4-Dimethylphenoxy)butanoic acid" solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(3,4-Dimethylphenoxy)butanoic acid

This guide provides troubleshooting assistance for common solubility issues encountered with this compound (CAS: 25140-78-7) for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of key physicochemical properties for this compound is provided below. These properties are critical for understanding its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
CAS Number 25140-78-7[1]
Melting Point 73 °C[2]
Predicted pKa 3.28 ± 0.10[2]
Appearance Solid

Frequently Asked Questions (FAQs)

Q1: Why is this compound not dissolving in water?

A: The molecular structure of this compound contains both a polar (hydrophilic) carboxylic acid group (-COOH) and a large, non-polar (hydrophobic) dimethylphenoxy group. The non-polar portion of the molecule is dominant, leading to very low solubility in neutral water. For a carboxylic acid to dissolve in water, the polar character must be sufficient to overcome the non-polar character, which is not the case for this molecule.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A: The solubility of this compound in water is highly dependent on pH.[3] As a carboxylic acid, it is a weak acid that can donate a proton (H⁺).

  • At low pH (acidic conditions, pH < pKa) , the compound remains in its neutral, protonated form (R-COOH), which is poorly water-soluble.

  • At high pH (basic conditions, pH > pKa) , the carboxylic acid group is deprotonated to form its conjugate base, a carboxylate salt (R-COO⁻).[4][5] This ionic form is significantly more polar and, therefore, much more soluble in water. Given its predicted pKa of ~3.28, increasing the pH above 5 should substantially increase its aqueous solubility.[2]

Q3: What are the generally recommended solvents for this compound?

A: Based on the principle of "like dissolves like," solvents with mixed polarity are often a good starting point. The compound is expected to be soluble in many common polar organic solvents. A general solubility profile is provided in the table below.

Solvent ClassExamplesExpected SolubilityRationale
Aqueous (Basic) 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃)SolubleForms a soluble carboxylate salt.[6][7]
Aqueous (Neutral) Deionized WaterInsolubleThe large non-polar group limits solubility.
Aqueous (Acidic) 5% Hydrochloric Acid (HCl)InsolubleThe compound remains in its neutral, insoluble form.
Polar Organic Ethanol, Methanol, Acetone, Ethyl Acetate, DMSO, DMFGenerally SolubleThe polarity of these solvents can solvate both the polar and non-polar parts of the molecule.
Non-Polar Organic Hexane, TolueneSparingly Soluble to InsolubleSolubility depends on the ability of the solvent to interact with the large non-polar group.

Troubleshooting Guides

This section provides a step-by-step approach to resolving common solubility challenges.

Problem: My this compound powder will not dissolve for my experiment.

This workflow will guide you through the most common solutions.

G Start Start: Compound Not Dissolving SolventType What is your solvent type? Start->SolventType AdjustpH Increase pH > 5 with a base (e.g., 1M NaOH dropwise). See Protocol 2. SolventType->AdjustpH Aqueous TryOrganic Switch to a polar organic solvent (e.g., Ethanol, DMSO, Acetone) SolventType->TryOrganic Non-Polar Organic ApplyEnergy Did it dissolve partially? Try gentle warming (to < 50°C) or sonication. SolventType->ApplyEnergy Polar Organic Success Success: Compound Dissolved AdjustpH->Success Failure Still issues? Consider a co-solvent system (e.g., Ethanol/Water) or a different primary solvent. AdjustpH->Failure TryOrganic->Success TryOrganic->Failure ApplyEnergy->Success Yes ApplyEnergy->Failure No

Caption: Troubleshooting workflow for solubility issues.

Problem: I need to prepare an aqueous stock solution, but the compound is insoluble in water.

  • Question: Have you tried adjusting the pH of your solution?

  • Solution: The most effective method to dissolve this compound in an aqueous medium is to prepare a basic solution. By adding a base like sodium hydroxide (NaOH), you will convert the insoluble acid into its highly soluble sodium salt.[7] For a detailed method, refer to Protocol 2 .

Problem: The compound is not dissolving well even in a recommended organic solvent like ethanol.

  • Question: Have you tried applying gentle energy to the system?

  • Solution: If the compound is slow to dissolve or only partially soluble, you can try the following:

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes.

    • Gentle Warming: Warm the solution gently in a water bath. Do not exceed 50°C to avoid potential degradation.

    • Vigorous Mixing: Ensure the solution is being mixed vigorously using a vortex or magnetic stirrer.

Key Experimental Protocols

Protocol 1: Qualitative Solubility Classification

This protocol helps confirm the acidic nature of your compound and its general solubility profile.[6][8]

Materials:

  • This compound

  • Test tubes and rack

  • Spatula and weighing paper

  • Solvents: Deionized water, 5% NaOH (w/v), 5% NaHCO₃ (w/v), 5% HCl (v/v)

Procedure:

  • Place approximately 20-30 mg of the compound into four separate, labeled test tubes.

  • To the first test tube, add 1 mL of deionized water. Agitate vigorously for 30 seconds. Observe and record if the compound dissolves.

  • If insoluble in water, proceed to the next steps.

  • To the second test tube, add 1 mL of 5% NaOH solution. Agitate and observe. The compound should dissolve.

  • To the third test tube, add 1 mL of 5% NaHCO₃ solution. Agitate and observe. The compound should dissolve, possibly with effervescence (CO₂ gas).

  • To the fourth test tube, add 1 mL of 5% HCl solution. Agitate and observe. The compound should remain insoluble.

Protocol 2: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes how to create a clear, aqueous stock solution of the sodium salt of this compound.

Materials:

  • This compound

  • Deionized water

  • 1M Sodium Hydroxide (NaOH) solution

  • Volumetric flask

  • pH meter or pH strips

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to the volumetric flask. For example, to make 10 mL of a 10 mM solution, use 2.08 mg.

  • Add approximately 70-80% of the final desired volume of deionized water (e.g., 7-8 mL for a 10 mL final volume).

  • Place the flask on a magnetic stirrer and begin stirring. The compound will likely remain as a solid suspension.

  • While stirring, add the 1M NaOH solution dropwise.

  • Monitor the solution's clarity and pH. Continue adding NaOH drops until all the solid has dissolved and the solution is clear.

  • Check the pH to ensure it is basic (pH > 7).

  • Once fully dissolved, add deionized water to reach the final desired volume (e.g., qs to 10 mL). Mix thoroughly.

  • Store the solution appropriately. Note that lowering the pH of this solution will cause the compound to precipitate.

Visualizations

G cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph High pH (e.g., pH > 5) Insoluble R-COOH (Protonated Form) Poorly Water-Soluble Soluble R-COO⁻ + Na⁺ (Deprotonated Salt Form) Readily Water-Soluble Insoluble->Soluble Add Base (e.g., NaOH) pH increases above pKa Soluble->Insoluble Add Acid (e.g., HCl) pH decreases below pKa

References

Overcoming poor resolution in the chiral separation of "2-(3,4-Dimethylphenoxy)butanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 2-(3,4-Dimethylphenoxy)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for overcoming challenges in the enantioselective analysis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you might encounter during the chiral separation of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor or No Resolution of Enantiomers

Question: Why am I not observing any separation between the two enantiomer peaks of this compound?

Answer: A lack of resolution is a common challenge in chiral method development. The primary reasons could be:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not possess the necessary enantioselectivity for your analyte. For phenoxypropionic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic phases like teicoplanin are often effective.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving separation.

    • Normal Phase: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane) significantly influence selectivity.

    • Reversed Phase: The organic modifier (e.g., methanol, acetonitrile) and the pH of the aqueous phase are key parameters. For acidic analytes, controlling the ionization state is crucial.

  • Missing or Incorrect Additive: For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA, formic acid, or acetic acid) to the mobile phase is often essential to improve peak shape and resolution by suppressing the ionization of the carboxyl group.

Issue 2: Peak Tailing or Broad Peaks

Question: My chromatogram shows tailing or broad peaks for the enantiomers. What could be the cause?

Answer: Poor peak shape can compromise resolution and quantification. Common causes include:

  • Secondary Interactions: The analyte may be interacting with active sites (e.g., silanols) on the stationary phase. The use of an acidic additive in the mobile phase can help to minimize these interactions.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and tailing. Try diluting your sample and re-injecting.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained impurities from previous injections. Flushing the column with a strong solvent (as recommended by the manufacturer) may resolve this. Over time, the stationary phase can degrade, leading to a loss of efficiency.

Issue 3: Inconsistent Retention Times

Question: I am observing a drift in retention times between injections. What should I check?

Answer: Fluctuating retention times can affect the reliability of your analysis. The following factors should be investigated:

  • Insufficient Column Equilibration: Chiral stationary phases can require longer equilibration times compared to standard achiral columns, especially when changing the mobile phase composition. Ensure a stable baseline is achieved before starting your analytical run.

  • Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. Evaporation of the more volatile solvent component can alter the mobile phase composition over time, leading to a drift in retention.

  • Temperature Fluctuations: Temperature can significantly impact chiral separations. The use of a column oven to maintain a constant temperature is highly recommended.

Quantitative Data for Chiral Separation

ParameterValueReference
Analyte Dichlorprop[2]
Chiral Stationary Phase (CSP) Permethylated α-cyclodextrin[2]
Column Nucleodex-α-PM, 200 x 4.0 mm[2]
Mobile Phase 70% (v/v) Methanol and 30% (v/v) NaH₂PO₄ (50 mM, pH 3.0)[2]
Flow Rate 0.7 mL/min[2]
Detection Wavelength 230 nm[2]
Retention Time (R-enantiomer) 6.7 min[2]
Retention Time (S-enantiomer) 8.6 min[2]

Experimental Protocol

This protocol is adapted from a validated method for the chiral separation of Dichlorprop and can be used as a starting point for the analysis of this compound.

1. Materials and Reagents

  • Racemic this compound standard

  • HPLC grade Methanol

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Phosphoric acid (for pH adjustment)

  • HPLC grade water

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral column: Nucleodex-α-PM (200 x 4.0 mm) or a similar cyclodextrin-based or polysaccharide-based chiral column.

3. Mobile Phase Preparation

  • Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amount of NaH₂PO₄ in HPLC grade water.

  • Adjust the pH of the buffer to 3.0 with phosphoric acid.

  • The mobile phase is a mixture of 70% (v/v) Methanol and 30% (v/v) of the 50 mM sodium phosphate buffer (pH 3.0).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Sample Preparation

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. HPLC Analysis

  • Equilibrate the chiral column with the mobile phase at a flow rate of 0.7 mL/min until a stable baseline is achieved (this may take 30 minutes or longer).

  • Set the column oven temperature to 25 °C (or as optimized).

  • Set the UV detector wavelength to an appropriate value for this compound (a starting wavelength of 230 nm can be used).

  • Inject 10 µL of the prepared sample solution.

  • Acquire and process the chromatogram.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution in the chiral separation of this compound.

G Troubleshooting Workflow for Poor Resolution start Start: Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate for phenoxypropionic acids? (e.g., polysaccharide, cyclodextrin, macrocyclic antibiotic) start->check_csp select_csp Select an appropriate CSP based on literature or screening of different column chemistries. check_csp->select_csp No check_mobile_phase Is the mobile phase composition optimized? check_csp->check_mobile_phase Yes select_csp->check_csp optimize_modifier Systematically vary the alcohol modifier concentration (e.g., 5-20% in normal phase) or organic modifier/ aqueous buffer ratio (in reversed phase). check_mobile_phase->optimize_modifier No check_additive Is an acidic additive present in the mobile phase? check_mobile_phase->check_additive Yes optimize_modifier->check_mobile_phase add_additive Add a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase. check_additive->add_additive No check_flow_rate Is the flow rate optimized? check_additive->check_flow_rate Yes add_additive->check_additive adjust_flow_rate Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). check_flow_rate->adjust_flow_rate No check_temperature Is the column temperature controlled and optimized? check_flow_rate->check_temperature Yes adjust_flow_rate->check_flow_rate adjust_temperature Vary the column temperature (e.g., test at 15°C, 25°C, and 40°C). check_temperature->adjust_temperature No success Resolution Achieved check_temperature->success Yes adjust_temperature->check_temperature

Caption: Troubleshooting workflow for poor enantiomeric resolution.

References

"2-(3,4-Dimethylphenoxy)butanoic acid" stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3,4-Dimethylphenoxy)butanoic acid. The information provided is based on general chemical principles of phenoxyalkanoic acids and aims to assist in anticipating and resolving stability and degradation issues in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the structure of this compound, a phenoxyalkanoic acid, the primary degradation pathways in solution are expected to be hydrolysis, oxidation, and photodegradation.[1]

  • Hydrolysis: Cleavage of the ether linkage can occur under acidic or basic conditions, yielding 3,4-dimethylphenol and 2-hydroxybutanoic acid. Ethers are generally stable, but this reaction can be forced under stringent conditions.[2][3][4]

  • Oxidation: The phenoxy group is susceptible to oxidation, which can lead to the formation of quinone-like structures and other oxidative degradation products.[5][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the cleavage of the ether bond or modifications to the aromatic ring.[1][7][8]

Q2: What are the optimal storage conditions for solutions of this compound to minimize degradation?

A2: To minimize degradation, solutions of this compound should be stored protected from light, at low temperatures (e.g., 2-8 °C or frozen), and in a tightly sealed container to prevent oxidation. The pH of the solution should be kept close to neutral, as strong acidic or basic conditions can promote hydrolysis.[1][3] For long-term storage, preparing aliquots of the stock solution can help to avoid repeated freeze-thaw cycles.

Q3: How can I monitor the stability of my this compound solution?

A3: The most common and effective method for monitoring the stability of drug solutions is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9][10][11][12] A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. Regular analysis of the solution over time will indicate any decrease in the parent compound concentration and the appearance of degradation products.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation products will depend on the degradation pathway:

  • Hydrolysis: 3,4-dimethylphenol and 2-hydroxybutanoic acid.

  • Oxidation: Various oxidized species of the aromatic ring, potentially leading to ring-opening products under harsh conditions.

  • Photodegradation: Similar to hydrolysis, photodegradation can lead to the formation of 3,4-dimethylphenol, along with other photoproducts resulting from reactions of the subsequent radicals.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound in solution.
Possible Cause Troubleshooting Step
Inappropriate pH Verify the pH of your solution. Buffering the solution to a neutral pH (around 7) is recommended to minimize acid or base-catalyzed hydrolysis.
Exposure to Light Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions.
High Temperature Store stock solutions at recommended low temperatures (2-8 °C or -20 °C). Avoid prolonged exposure of working solutions to elevated temperatures.
Oxidative Degradation Degas the solvent before preparing the solution to remove dissolved oxygen. Consider adding an antioxidant if compatible with your experimental setup.
Microbial Contamination If using aqueous buffers for extended periods, consider sterile filtering the solution or adding a bacteriostatic agent if it does not interfere with the experiment.
Issue 2: Appearance of unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Degradation of the Compound This is the most likely cause. Refer to the degradation pathways mentioned above. Try to identify the degradation products using techniques like LC-MS.
Contamination Ensure all glassware is scrupulously clean. Analyze a blank (solvent only) to check for contaminants.
Impurity in the Starting Material Check the certificate of analysis for your batch of this compound for any listed impurities.
Interaction with Excipients or Other Components If working with a formulation, consider the possibility of interactions between your compound and other components. Perform compatibility studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[12]

1. Acid Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
  • Add an equal volume of 0.1 M HCl.
  • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
  • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.

2. Base Hydrolysis:

  • Follow the same procedure as for acid hydrolysis but use 0.1 M NaOH instead of HCl.
  • Neutralize the aliquots with 0.1 M HCl before HPLC analysis.

3. Oxidation:

  • Prepare a solution of the compound.
  • Add a solution of 3% hydrogen peroxide.
  • Incubate at room temperature, protected from light, for a defined period.
  • Analyze aliquots at different time points by HPLC.

4. Thermal Degradation:

  • Prepare a solution of the compound in a suitable solvent.
  • Incubate at an elevated temperature (e.g., 70 °C) in a controlled oven.
  • Analyze aliquots at different time points by HPLC.

5. Photodegradation:

  • Prepare a solution of the compound.
  • Expose the solution to a light source (e.g., a photostability chamber with a combination of UV and visible light).
  • Simultaneously, keep a control sample protected from light.
  • Analyze both the exposed and control samples at different time points by HPLC.

Protocol 2: Stability-Indicating HPLC Method

A generic stability-indicating HPLC method for a phenoxyalkanoic acid derivative could be as follows. Method optimization will be required for specific applications.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10% to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 275 nm, to be determined by UV scan)
Injection Volume 10 µL

Data Presentation

The following tables present hypothetical quantitative data from a forced degradation study on this compound for illustrative purposes.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 M HCl246015.22
0.1 M NaOH86025.83
3% H₂O₂24258.51
Thermal48705.11
Photolytic (UV/Vis)122530.1>4

Table 2: pH-Rate Profile for Hydrolysis (Hypothetical)

pHRate Constant (k) (s⁻¹)Half-life (t½) (hours)
1.02.5 x 10⁻⁶77.0
3.08.0 x 10⁻⁷240.5
5.01.5 x 10⁻⁷1283.8
7.09.0 x 10⁻⁸2140.0
9.03.0 x 10⁻⁷641.9
11.01.2 x 10⁻⁶160.5
13.05.5 x 10⁻⁶35.0

Visualizations

Degradation_Pathways cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (UV/Vis light) main_compound This compound hydrolysis_product1 3,4-Dimethylphenol main_compound->hydrolysis_product1 hydrolysis_product2 2-Hydroxybutanoic acid main_compound->hydrolysis_product2 oxidation_products Oxidized derivatives (e.g., quinones) main_compound->oxidation_products photo_products Photoproducts (e.g., 3,4-Dimethylphenol, radical species) main_compound->photo_products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Prepare stock solution of This compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at defined time intervals stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify parent compound and degradation products analysis->data evaluation Evaluate stability and identify degradation pathways data->evaluation end Report Findings evaluation->end

Caption: Workflow for a forced degradation study.

References

Addressing matrix effects in the analysis of "2-(3,4-Dimethylphenoxy)butanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of "2-(3,4-Dimethylphenoxy)butanoic acid" by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, un-analyzed components in the sample matrix (e.g., plasma, serum, urine).[1] For an acidic compound like this compound, this can lead to ion suppression or enhancement, resulting in decreased sensitivity, poor accuracy, and unreliable quantification.[2] These effects arise from competition for ionization in the mass spectrometer's source, where endogenous matrix components can interfere with the analyte's ability to form ions.[2]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify chromatographic regions where ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. Dips or rises in the analyte's baseline signal indicate the retention times of interfering components.[3]

  • Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the matrix effect. The response of the analyte in a neat solution is compared to its response when spiked into an extracted blank matrix at the same concentration. The matrix factor (MF) is calculated as:

    • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]

Q3: What are the common sources of matrix effects in plasma/serum samples for acidic analytes like this compound?

A3: The primary sources of matrix effects for acidic compounds in plasma or serum are:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Endogenous Small Molecules: High concentrations of salts and other small polar molecules can also interfere with the ionization process.

  • Proteins: Although most proteins are removed during sample preparation, residual proteins or peptides can still co-elute and cause matrix effects.

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. A SIL-IS has the same physicochemical properties as the analyte and will be affected by the matrix in the same way. By using the peak area ratio of the analyte to the SIL-IS, variability due to matrix effects can be significantly minimized. If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Troubleshooting Steps
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. Reconstituting the final extract in the initial mobile phase is recommended.
Column Overload Dilute the sample or inject a smaller volume.
Secondary Interactions with Column Adjust the mobile phase pH with a volatile acid (e.g., 0.1% formic acid) to ensure the analyte is in a consistent, non-ionized state to minimize interactions with residual silanols on the column. Consider using a column with end-capping.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol, acetonitrile). If the problem persists, consider replacing the guard column or the analytical column.
Analyte Interaction with Metal Surfaces For chelating compounds, interactions with stainless steel components of the LC system can cause peak tailing and signal loss. Using a metal-free or PEEK-lined column and tubing can mitigate this issue.[4]

Issue 2: Low Signal Intensity or High Variability in Results

Potential Cause Troubleshooting Steps
Ion Suppression 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method (e.g., switch from protein precipitation to solid-phase extraction) to remove interfering matrix components.[2] 2. Optimize Chromatography: Modify the LC gradient to separate the analyte from the regions of ion suppression identified by post-column infusion.[3] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression.
Inefficient Extraction Optimize the sample preparation procedure. For protein precipitation, test different organic solvents (e.g., acetonitrile, methanol) and solvent-to-plasma ratios.[5][6] For SPE, evaluate different sorbents (e.g., polymeric reversed-phase, mixed-mode) and optimize wash and elution steps.[7]
Inconsistent Sample Preparation Ensure consistent and reproducible execution of the sample preparation protocol, including precise pipetting, vortexing times, and centrifugation conditions. Automation can improve consistency.
Dirty Ion Source Clean the ion source of the mass spectrometer according to the manufacturer's recommendations.[8]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a rapid and simple method for sample cleanup, but may result in less clean extracts compared to SPE.

  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Precipitant Addition: Add 300 µL of cold acetonitrile (containing the internal standard, if used). A 3:1 ratio of solvent to sample is a good starting point.[5]

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

This protocol provides a cleaner extract by more effectively removing phospholipids and other interferences. A polymeric reversed-phase sorbent is often a good choice for acidic compounds.[7]

  • Sample Pre-treatment: Acidify 200 µL of plasma or serum by adding 200 µL of 2% formic acid in water. This ensures that the analyte is in its neutral form for better retention on a reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., 30 mg polymeric sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Wash with 1 mL of a stronger organic solvent (e.g., 40% methanol in water) to remove less polar interferences while retaining the analyte.

  • Elution: Elute the analyte with 1 mL of a strong organic solvent, such as methanol or acetonitrile, potentially with a small amount of base (e.g., 2% ammonium hydroxide in methanol) if the analyte is strongly retained.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Quantitative Data Summary

Sample Preparation Method Typical Matrix Effect (Ion Suppression) Analyte Recovery Throughput Cost per Sample
Protein Precipitation (PPT) Moderate to HighGood to ExcellentHighLow
Liquid-Liquid Extraction (LLE) Low to ModerateVariableLow to ModerateModerate
Solid-Phase Extraction (SPE) LowGood to ExcellentModerateHigh

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample ppt Protein Precipitation plasma->ppt Simple & Fast spe Solid-Phase Extraction plasma->spe Cleaner Extract extract Final Extract ppt->extract spe->extract lc LC Separation (C18 Column) extract->lc ms MS/MS Detection (ESI-, MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor Analytical Performance (Low Signal, High Variability, Poor Peak Shape) check_me Assess Matrix Effects? (Post-column infusion / Post-extraction spike) start->check_me me_present Matrix Effects Present check_me->me_present Yes no_me Matrix Effects Absent check_me->no_me No optimize_sp Optimize Sample Prep (e.g., SPE) me_present->optimize_sp check_system Check LC-MS System (Source, Column, Solvents) no_me->check_system optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Use SIL-IS optimize_lc->use_sil_is

Caption: Troubleshooting logic for addressing matrix effects in LC-MS/MS analysis.

metabolic_pathway parent Phenoxyalkanoic Acid (e.g., this compound) beta_oxidation β-Oxidation parent->beta_oxidation hydroxylation Ring Hydroxylation parent->hydroxylation side_chain_shortened Side-Chain Shortened Phenoxyalkanoic Acid beta_oxidation->side_chain_shortened hydroxylated_parent Hydroxylated Parent Compound hydroxylation->hydroxylated_parent conjugation Conjugation (Glucuronidation/Sulfation) side_chain_shortened->conjugation hydroxylated_parent->conjugation excretion Excretion conjugation->excretion

Caption: Generalized metabolic pathway for phenoxyalkanoic acids.[10]

References

Technical Support Center: Optimizing Spray Chamber Conditions for 2-(3,4-Dimethylphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing spray chamber conditions for the application of "2-(3,4-Dimethylphenoxy)butanoic acid."

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for spray applications?

Q2: What are the primary factors that influence the effectiveness of a spray application?

A2: The effectiveness of a spray application is largely determined by the droplet size distribution.[2][3] Droplet size affects how well the target is covered, the potential for drift, and the rate of evaporation.[4] Key factors that control droplet size include the properties of the liquid being sprayed (viscosity, surface tension), the type of nozzle used, the operating pressure, and the spray angle.[2][3]

Q3: How do I choose the right nozzle for my application?

A3: The choice of nozzle is critical for achieving the desired droplet size. Nozzle types vary in the spray patterns they produce (e.g., full cone, flat spray, hollow cone).[3] Generally, full cone nozzles produce the largest droplets, followed by flat spray and then hollow cone nozzles.[2][3] For finer droplets, air-assisted nozzles are often used.[2] The manufacturer's specifications should be consulted to select a nozzle that is appropriate for the desired droplet size range and flow rate.

Q4: What is the relationship between operating pressure and droplet size?

A4: There is an inverse relationship between operating pressure and droplet size. Increasing the operating pressure will generally result in a smaller mean droplet size, as more energy is available to break up the liquid into finer droplets.[2][5] Conversely, decreasing the pressure will lead to larger droplets.[4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent Spray Pattern Clogged or damaged nozzleInspect the nozzle for any blockages or signs of wear. Clean the nozzle according to the manufacturer's instructions or replace it if damaged.
Fluctuations in pressureCheck the pressure regulator and ensure a consistent pressure is being supplied to the nozzle.[6]
Air bubbles in the liquid linePurge the liquid line to remove any trapped air bubbles that could be disrupting the flow.[7]
Droplet Size Too Large Operating pressure is too lowGradually increase the operating pressure and monitor the effect on droplet size.[5]
Solution viscosity is too highIf possible, adjust the formulation to lower the viscosity. This could involve changing the solvent or the concentration of the active ingredient.[2]
Inappropriate nozzle typeSelect a nozzle designed to produce smaller droplets, such as a hollow cone or an air-assisted nozzle.[3]
Droplet Size Too Small (High Drift Potential) Operating pressure is too highDecrease the operating pressure to increase the droplet size.[4]
Solution has low surface tensionWhile difficult to change, be aware that formulations with low surface tension tend to produce smaller droplets.[8]
Inappropriate nozzle typeChoose a nozzle that produces a coarser spray, such as a full cone nozzle.[3]
Poor Surface Coverage Droplet size is too largeOptimize for a smaller droplet size to ensure more uniform coverage.[8]
Spray angle is too narrowUse a nozzle with a wider spray angle to cover a larger area.
Boom height is incorrectAdjust the height of the spray boom to ensure proper overlap of the spray patterns.[4]
Chamber Wall Deposits Poor atomizationEvaluate and optimize the atomization system, including nozzle type and pressure, to ensure the powder is dry before reaching the chamber walls.[9]
Incorrect airflowEnsure the airflow through the chamber is evenly distributed and at the design velocity to prevent particles from being pushed towards the walls.[9]

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

Objective: To prepare a stock solution of known concentration for use in spray chamber optimization experiments.

Materials:

  • This compound

  • Appropriate solvent (e.g., ethanol, methanol, or a buffered aqueous solution, depending on solubility and experimental requirements)

  • Volumetric flasks

  • Analytical balance

  • Magnetic stirrer and stir bar

Methodology:

  • Accurately weigh a precise amount of this compound using an analytical balance.

  • Transfer the weighed compound into a volumetric flask of the desired volume.

  • Add a small amount of the chosen solvent to dissolve the compound. Use a magnetic stirrer if necessary to aid dissolution.

  • Once fully dissolved, add more solvent to bring the volume up to the calibration mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Optimization of Spray Chamber Parameters

Objective: To systematically determine the optimal spray chamber settings for the application of this compound.

Materials:

  • Standard solution of this compound

  • Spray chamber equipped with adjustable pressure and flow rate controls

  • A selection of different nozzle types (e.g., full cone, flat spray, hollow cone)

  • Droplet size analyzer (e.g., laser diffraction instrument)

  • Collection plates or target surfaces

Methodology:

  • Initial Setup:

    • Prepare a standard solution of this compound as described in Protocol 1.

    • Install a nozzle of a specific type into the spray chamber.

    • Set the initial operating pressure and liquid flow rate to the lower end of the recommended range for the nozzle.

  • Parameter Variation:

    • Pressure Optimization: While keeping the nozzle type and flow rate constant, vary the operating pressure in incremental steps (e.g., 10 psi increments). At each pressure setting, measure the droplet size distribution using a droplet size analyzer.

    • Nozzle Selection: Repeat the pressure optimization for different nozzle types to identify the nozzle that provides the most suitable droplet size range for the application.

    • Flow Rate Adjustment: Once a suitable nozzle and pressure range have been identified, the liquid flow rate can be adjusted to control the volume of solution being delivered.

  • Data Analysis:

    • For each combination of parameters, record the mean droplet size (e.g., Volume Median Diameter, VMD) and the spread of the droplet size distribution.

    • Analyze the collected data to identify the set of parameters that produces the desired droplet characteristics.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Observe Issue (e.g., Inconsistent Spray) Cause1 Clogged Nozzle Problem->Cause1 Cause2 Pressure Fluctuation Problem->Cause2 Cause3 Air in Line Problem->Cause3 Solution1 Clean/Replace Nozzle Cause1->Solution1 Solution2 Check Pressure Regulator Cause2->Solution2 Solution3 Purge Liquid Line Cause3->Solution3 Result Problem Resolved Solution1->Result Resolved? Solution2->Result Resolved? Solution3->Result Resolved?

Caption: Troubleshooting workflow for common spray chamber issues.

OptimizationProtocol start Start Optimization prep Prepare Standard Solution start->prep select_nozzle Select Nozzle Type prep->select_nozzle set_params Set Initial Pressure & Flow Rate select_nozzle->set_params vary_pressure Vary Operating Pressure set_params->vary_pressure measure_droplets Measure Droplet Size Distribution vary_pressure->measure_droplets analyze_data Analyze Data measure_droplets->analyze_data optimal_pressure Optimal Pressure Found? analyze_data->optimal_pressure change_nozzle Change Nozzle Type optimal_pressure->change_nozzle No optimal_nozzle Optimal Nozzle Found? optimal_pressure->optimal_nozzle Yes change_nozzle->select_nozzle optimal_nozzle->select_nozzle No end End Optimization optimal_nozzle->end Yes

Caption: Experimental workflow for spray chamber parameter optimization.

References

"2-(3,4-Dimethylphenoxy)butanoic acid" dose-response curve troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(3,4-Dimethylphenoxy)butanoic acid

Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges encountered during dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is readily soluble in organic solvents like DMSO and ethanol. For biological assays, preparing a concentrated stock solution in 100% DMSO (e.g., 10-50 mM) is recommended. Store this stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Q2: What is a typical concentration range to test for a new compound like this?

A2: When the potency of a compound is unknown, it is advisable to test a wide range of concentrations spanning several orders of magnitude.[1] A common starting point is a series of 7 to 9 concentrations, for example, from 100 µM down to 1 nM, using 3-fold or 10-fold serial dilutions.[1] This broad range increases the likelihood of capturing the full sigmoidal dose-response curve, including the top and bottom plateaus.

Q3: How should I prepare my serial dilutions to minimize errors?

A3: Serial dilution is a significant source of potential error.[2] To ensure accuracy, use well-calibrated pipettes and change tips for each dilution step to prevent carryover. A common method is to first prepare an intermediate dilution of your highest concentration in assay medium, and then perform the serial dilutions from that intermediate stock. This helps to minimize the final DMSO concentration and reduce the risk of compound precipitation.

Q4: How long should I incubate the cells with the compound?

A4: The optimal incubation time depends on the biological question, the cell type, and the assay endpoint. A typical duration for cell viability or proliferation assays is 24 to 72 hours. If you are investigating a rapid signaling event, a much shorter time course (minutes to hours) may be necessary. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) during assay development to determine the optimal endpoint.

Troubleshooting Guides

This section addresses specific, unexpected outcomes from your dose-response experiments.

Problem 1: The dose-response curve is flat (No effect observed).

If you do not observe any response even at the highest concentration, consider the following causes and solutions.

Potential Cause Troubleshooting Steps
Compound Inactivity The compound may not be active in your specific assay or cell line. Research related phenoxy acid compounds to see if they require a specific cell type or pathway. For example, some phenoxy herbicides mimic auxin and may only show activity in plant-based systems.[3]
Low Compound Concentration The concentrations tested may be too low. Try a higher concentration range (e.g., up to 200 µM).
Compound Instability/Degradation The compound may be unstable in your culture medium. Prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solution at 37°C before being added to cells.
Incorrect Assay Endpoint The chosen assay (e.g., apoptosis) may not be the primary mechanism of action. Consider testing alternative endpoints like cell proliferation, viability, or a specific signaling pathway activation.
Insufficient Incubation Time The biological effect may take longer to manifest. Increase the incubation time (e.g., from 48h to 72h) and re-run the experiment.
Problem 2: High variability between replicate wells.

High variability can obscure real biological effects and make it difficult to obtain a reliable IC50/EC50 value.[4][5]

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Uneven cell numbers across wells lead to variability. Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Consider using an automated cell counter for accuracy.[6]
Pipetting Errors Inaccurate liquid handling during compound dilution or reagent addition is a major source of error.[2] Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Edge Effects Wells on the perimeter of the microplate are prone to evaporation, leading to altered cell growth and compound concentration.[7] To mitigate this, avoid using the outer wells for experimental data. Fill them with sterile water or medium to create a humidity barrier.
Cell Contamination Mycoplasma or bacterial contamination can severely impact cell health and experimental results.[5] Regularly test your cell cultures for contamination.
Problem 3: The dose-response curve is incomplete or has a poor fit.

This occurs when the curve does not reach a clear upper or lower plateau, or when the data points are too scattered to fit a standard sigmoidal model.[1][8]

Potential Cause Troubleshooting Steps
Concentration Range Too Narrow The tested concentrations did not cover the full dynamic range. Widen the concentration range to define the top and bottom plateaus. You need at least 5-7 concentrations on the slope of the curve for a reliable fit.[1]
Compound Solubility Issues At high concentrations, the compound may precipitate out of solution, leading to a flattening of the curve. Visually inspect the wells with the highest concentrations for any precipitate. If solubility is an issue, consider using a different solvent system or lowering the top concentration.
Cytotoxicity at High Doses If the assay measures inhibition but the compound becomes cytotoxic at high concentrations, it can create a "U-shaped" or biphasic curve. This requires a more complex curve-fitting model.[1]
Outliers A single anomalous data point can skew the entire curve fit.[9] Identify and consider excluding statistical outliers. The ROUT test in software like GraphPad Prism can be used for this purpose.[9]

Experimental Protocols & Workflows

Protocol 1: Cell Viability Assay (e.g., MTT/MTS)

This protocol outlines a standard workflow for assessing the effect of this compound on the viability of an adherent cell line.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well, clear-bottom black plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).[10]

    • Incubate overnight (~18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock of this compound in DMSO.

    • Perform serial dilutions in a separate dilution plate to achieve the final desired concentrations in cell culture medium. Ensure the final DMSO concentration is constant across all wells.

    • Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only for background subtraction).

    • Carefully remove the old medium from the cell plate and add 100 µL of the medium containing the compound or vehicle.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 hours) at 37°C, 5% CO2.

  • Assay Readout (MTS Example):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

    • Normalize the data by setting the average of the vehicle-treated wells as 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use non-linear regression (four-parameter logistic fit) to calculate the IC50 value.[8]

Workflow Diagrams

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Optimize Cell Seeding Density C Seed Cells in 96-Well Plate A->C B Prepare Compound Stock (in DMSO) E Prepare Serial Dilutions of Compound B->E D Incubate Overnight (Allow Attachment) C->D F Treat Cells with Compound/Vehicle D->F E->F G Incubate for Desired Duration (e.g., 48h) H Add Viability Reagent (e.g., MTS/MTT) G->H I Measure Signal (Plate Reader) H->I J Normalize Data & Plot Dose-Response Curve I->J K Calculate IC50 (Non-linear Regression) J->K

Caption: Standard experimental workflow for a cell viability assay.

G cluster_flat cluster_variability cluster_fit start Unexpected Dose-Response Curve Observed q1 Is the curve flat (no response)? start->q1 q2 Is there high variability between replicates? start->q2 q3 Is the curve fit poor or incomplete? start->q3 a1 Check Compound Activity & Concentration Range q1->a1 Yes b1 Review Cell Seeding Protocol & Cell Health q2->b1 Yes c1 Widen Concentration Range to Define Plateaus q3->c1 Yes a2 Verify Incubation Time & Compound Stability a1->a2 end Refine Protocol & Re-run Experiment a2->end b2 Check for Edge Effects & Pipetting Errors b1->b2 b2->end c2 Check for Solubility Issues & Identify Outliers c1->c2 c2->end

References

Avoiding contamination in "2-(3,4-Dimethylphenoxy)butanoic acid" experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(3,4-Dimethylphenoxy)butanoic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered when synthesizing, purifying, and utilizing this compound in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Synthesis and Purification

Q1: My synthesis of this compound has a low yield. What are the common pitfalls?

A1: Low yields can result from several factors in the synthesis of phenoxyalkanoic acids.[1] Key areas to investigate include:

  • Incomplete Deprotonation: The reaction of 3,4-dimethylphenol with a base is the first critical step. Ensure you are using a sufficiently strong base (e.g., sodium hydride) and anhydrous conditions to fully form the phenoxide. Water in the reaction mixture can consume the base and reduce the yield.

  • Reaction Temperature: The reaction temperature should be carefully controlled. High temperatures can lead to side reactions and degradation of the product.[1]

  • Purity of Reagents: The purity of your starting materials, 3,4-dimethylphenol and the alkyl halide (e.g., ethyl 2-bromobutanoate), is crucial. Impurities can lead to unwanted side products.

  • Hydrolysis of the Alkyl Halide: The haloalkanoic acid salt can undergo hydrolysis, especially in the presence of water at elevated temperatures, to form an undesirable hydroxyalkanoic acid, which will lower the yield of your desired product.[2]

Q2: I am observing significant impurities in my crude product. What are they likely to be?

A2: Common impurities in the synthesis of phenoxyalkanoic acids include unreacted starting materials, byproducts from side reactions, and degradation products.[] The table below summarizes potential contaminants and their sources.

Table 1: Potential Impurities and Their Origins

ImpurityPotential SourceImpact on Experiments
3,4-DimethylphenolUnreacted starting materialCan compete with the target compound in binding assays or exhibit its own biological activity.
2-Hydroxybutanoic acidHydrolysis of the haloalkanoic acid reactant in the presence of water.[2]May alter the pH of solutions and can chelate metal ions, affecting cellular assays.
Isomeric ProductsReaction at other positions on the phenol ring if deprotonation is not selective.Isomers can have different biological activities, leading to inconsistent results.[1]
Polymeric materialsHigh concentrations of reactive monomers or side reactions at high temperatures.[1]Can interfere with analytical measurements and reduce the effective concentration of the active compound.

Q3: My purification by column chromatography is not giving a pure product. What can I do?

A3: If you are struggling with purification, consider the following:

  • Solvent System Optimization: Use Thin Layer Chromatography (TLC) to find an optimal solvent system that gives good separation between your product and impurities. For acidic compounds like this, adding a small amount of acetic acid to the eluent can improve peak shape and separation.[1]

  • Proper Column Packing: Ensure your chromatography column is packed correctly to avoid channeling, which leads to poor separation.[1]

  • Alternative Purification: If chromatography fails, consider recrystallization from a suitable solvent system.

Section 2: Handling, Storage, and Stability

Q1: What is the best way to store this compound?

A1: As a carboxylic acid, the compound should be stored in a cool, dry place, away from basic substances. For long-term storage, keeping it in a desiccator at 4°C is recommended. Phenoxy acids can be susceptible to degradation over time, especially if exposed to light or high temperatures.[4]

Q2: My compound seems to be degrading in my experimental buffer. Why is this happening?

A2: The stability of phenoxyalkanoic acids can be pH-dependent.[5][6] Some are less stable in aqueous solutions, particularly at non-neutral pH.[4]

  • pH Sensitivity: The stability of the ether linkage can be sensitive to acidic conditions.[5] It is advisable to conduct a stability study of your compound in your experimental buffer.

  • Photodegradation: Phenoxy acids can undergo photodegradation, so it is best to protect solutions from light.[4]

  • Microbial Degradation: In non-sterile aqueous solutions, bacterial degradation can occur.[7]

Table 2: Compound Stability in Different Buffers (Hypothetical Data)

Buffer (pH)TemperatureStability (t½ in hours)
PBS (7.4)37°C> 48
Acetate (4.5)37°C12
Tris (8.5)37°C36
Section 3: Experimental Assays

Q1: I am seeing inconsistent results in my cell-based bioassays. What could be the cause?

A1: Inconsistent results can stem from several sources. The troubleshooting workflow below can help you diagnose the issue. Key factors to consider are:

  • Compound Purity: Impurities can have off-target effects or inhibit the activity of your compound. Always use highly purified material.

  • Solubility: Ensure your compound is fully dissolved in the assay medium. Precipitation will lead to a lower effective concentration.

  • Adsorption: Phenoxyalkanoic acids can adsorb to plastics and soil components.[7][8] This could also be a factor in experimental labware, reducing the available concentration.

  • Cell Line Health: Ensure your cells are healthy and in the logarithmic growth phase.

Q2: How do I prepare a stock solution of this compound?

A2: For a carboxylic acid like this, DMSO is a common solvent for preparing high-concentration stock solutions.

  • Weigh out the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol describes a method to assess the purity of this compound.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample of this compound dissolved in Acetonitrile:Water (1:1)

Method:

  • Prepare the Mobile Phase: Prepare fresh solutions of Mobile Phase A and B and degas them.

  • Equilibrate the Column: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min for at least 15 minutes.

  • Prepare the Sample: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.

  • Injection: Inject 10 µL of the sample onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Detection: Monitor the elution at a wavelength of 275 nm.

  • Analysis: The purity of the sample can be determined by integrating the area of the product peak and expressing it as a percentage of the total peak area.

Visualizations

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start 3,4-Dimethylphenol + Ethyl 2-bromobutanoate react Deprotonation with NaH in anhydrous THF start->react ester Formation of Ester Intermediate react->ester hydrolysis Saponification with NaOH ester->hydrolysis acidification Acidification with HCl hydrolysis->acidification crude Crude Product acidification->crude extract Liquid-Liquid Extraction crude->extract column Column Chromatography (Silica Gel) extract->column pure Pure Product (>98%) column->pure

Caption: Workflow for the synthesis and purification of the target compound.

Troubleshooting Inconsistent Bioactivity

G cluster_checks cluster_solutions cluster_outcomes start Inconsistent Bioactivity? purity_check Check Purity by HPLC/NMR start->purity_check solubility_check Verify Solubility in Assay Medium purity_check->solubility_check >95% pure repurify Repurify Compound purity_check->repurify <95% pure stability_check Assess Compound Stability in Buffer (t½) solubility_check->stability_check Fully Soluble adjust_solvent Adjust Solvent/Use Surfactant solubility_check->adjust_solvent Precipitation Observed cell_check Confirm Cell Health & Passage Number stability_check->cell_check Stable fresh_solution Use Freshly Prepared Solution stability_check->fresh_solution Degradation Detected new_cells Use New Cell Batch cell_check->new_cells Poor Cell Morphology fail Re-evaluate Hypothesis cell_check->fail Cells Healthy pass Problem Solved repurify->pass adjust_solvent->pass fresh_solution->pass new_cells->pass G compound 2-(3,4-Dimethylphenoxy) butanoic acid receptor Hypothetical Receptor (GPCR-X) compound->receptor g_protein Gαq Activation receptor->g_protein plc PLCβ Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release response Cellular Response (e.g., Gene Expression) ca_release->response

References

Refining the purification process for high-purity "2-(3,4-Dimethylphenoxy)butanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of high-purity "2-(3,4-Dimethylphenoxy)butanoic acid".

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common challenges in the purification of this compound.

Issue 1: Low Yield After Aqueous Work-up and Extraction

  • Question: I am losing a significant amount of my product during the liquid-liquid extraction phase after my synthesis. What could be the cause?

  • Answer: This is a common issue and is often related to the pH of the aqueous solution. This compound is a carboxylic acid, and its solubility is highly dependent on pH. To efficiently extract the sodium salt of the acid into the aqueous phase from an organic solvent, the pH should be sufficiently basic (at least 2 pH units above the pKa of the acid). Conversely, to extract the protonated acid back into an organic solvent, the aqueous phase must be sufficiently acidic (at least 2 pH units below the pKa). Ensure you are adjusting the pH accordingly and confirming with pH paper or a calibrated pH meter. Incomplete acidification or basification will lead to product loss in the undesired phase.

Issue 2: Oily Product Instead of Crystalline Solid After Recrystallization

  • Question: I've attempted to recrystallize my crude this compound, but it "oils out" instead of forming crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:

    • High Impurity Level: A high concentration of impurities can depress the melting point of your compound and inhibit crystal lattice formation. Consider a preliminary purification step like flash chromatography before recrystallization.

    • Inappropriate Solvent Choice: The solvent may be too good a solvent for your compound, or the cooling process may be too rapid. Try a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. A co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be effective.

    • Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling often promotes oil formation.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to initiate crystallization.

Issue 3: Persistent Colored Impurities

  • Question: My final product has a persistent yellow or brown tint. How can I remove these colored impurities?

  • Answer: Colored impurities are often highly conjugated organic molecules. Several methods can be employed to remove them:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (charcoal), and heat the mixture gently. The colored impurities will adsorb onto the surface of the carbon. Hot filter the solution to remove the carbon and then proceed with crystallization. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

    • Oxidative Treatment: Some colored impurities can be oxidized to colorless compounds or compounds with different solubility properties. A dilute solution of hydrogen peroxide can sometimes be effective, but this should be approached with caution to avoid unwanted reactions with the desired product.

    • Chromatography: Flash column chromatography is often very effective at separating colored impurities from the desired product.

Issue 4: Poor Resolution in Chiral HPLC Separation

  • Question: I am trying to separate the enantiomers of this compound using chiral HPLC, but I am getting poor resolution or no separation at all. What should I try?

  • Answer: Chiral separations can be challenging and often require methodical optimization.[1] Here are some key factors to consider:

    • Chiral Stationary Phase (CSP): The choice of CSP is critical. For carboxylic acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point. If one type of CSP is not effective, try another with a different chiral selector.

    • Mobile Phase Composition: The mobile phase, including the organic modifier and any additives, plays a crucial role. For normal-phase chromatography, mixtures of hexane/isopropanol are common. For reversed-phase, acetonitrile/water or methanol/water are typical.

    • Mobile Phase Additives: The addition of a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group. This ensures a consistent interaction with the stationary phase and improves peak shape.

    • Temperature: Column temperature can affect the separation. Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution.

    • Flow Rate: Optimizing the flow rate can also impact resolution. A lower flow rate generally provides better separation but increases the run time.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound

Solvent SystemPurity after 1st Recrystallization (HPLC Area %)Purity after 2nd Recrystallization (HPLC Area %)Observed Crystal Morphology
Ethanol/Water98.5%99.6%Fine needles
Toluene97.8%99.2%Prismatic crystals
Heptane/Ethyl Acetate98.2%99.5%Small plates
Isopropanol97.5%99.0%Needles

Note: Data is representative and may vary based on the initial purity of the crude material.

Table 2: Representative Chiral HPLC Method Parameters

ParameterCondition
Column Chiral Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H)
Mobile Phase Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 225 nm
Injection Volume 10 µL
Expected Retention Times Enantiomer 1: ~8.5 min, Enantiomer 2: ~10.2 min

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., 80:20 ethanol:water).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Chiral HPLC for Enantiomeric Purity

  • Sample Preparation: Prepare a stock solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare further dilutions as needed.

  • System Equilibration: Equilibrate the chiral HPLC column with the mobile phase (e.g., Hexane:Isopropanol:TFA 90:10:0.1) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject a known volume of the sample solution (e.g., 10 µL) onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee).

Mandatory Visualization

experimental_workflow crude_product Crude Product extraction Liquid-Liquid Extraction (pH Adjustment) crude_product->extraction recrystallization Recrystallization extraction->recrystallization chiral_hplc Chiral HPLC Analysis recrystallization->chiral_hplc pure_product High-Purity Product chiral_hplc->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity? oiling_out Product Oiling Out? start->oiling_out Yes colored_product Product Colored? start->colored_product No oiling_out->colored_product No solution1 Optimize Recrystallization (Solvent, Cooling Rate) oiling_out->solution1 Yes solution3 Consider Preliminary Chromatography oiling_out->solution3 Yes solution2 Use Activated Carbon or Perform Chromatography colored_product->solution2 Yes

References

Technical Support Center: Enhancing the Stability of 2-(3,4-Dimethylphenoxy)butanoic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(3,4-Dimethylphenoxy)butanoic acid. This resource is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to enhance the stability of your formulations. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions during your experimental design.

Introduction: Understanding the Molecule

This compound is a phenoxy-carboxylic acid derivative. This chemical structure, while offering therapeutic potential, also presents specific stability challenges. The presence of a phenoxy group and a carboxylic acid moiety makes the molecule susceptible to particular degradation pathways. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound formulation is showing signs of degradation. What are the likely chemical instability pathways?

A1: Based on its chemical structure, this compound is primarily susceptible to two main degradation pathways:

  • Oxidative Degradation: The phenoxy group, particularly with electron-donating methyl groups on the aromatic ring, can be prone to oxidation.[1] The presence of oxygen, light, and trace metal ions can catalyze this process, leading to the formation of colored degradation products and a loss of potency. The hydroxyl group of a phenol moiety is capable of donating an electron, initiating oxidation.[1]

  • Hydrolytic Degradation: While the ether linkage in the phenoxy group is generally stable, the carboxylic acid functionality can participate in reactions, and the overall stability can be pH-dependent. In aqueous solutions, pH plays a crucial role in the stability of drugs susceptible to hydrolysis.[1]

Below is a diagram illustrating the potential degradation pathways.

This compound This compound Oxidative Degradation Oxidative Degradation This compound->Oxidative Degradation O2, light, metal ions Hydrolytic Degradation Hydrolytic Degradation This compound->Hydrolytic Degradation H2O, pH extremes Loss of Potency Loss of Potency Oxidative Degradation->Loss of Potency Hydrolytic Degradation->Loss of Potency

Caption: Potential degradation pathways for this compound.

Q2: How can I proactively prevent oxidative degradation in my liquid formulations?

A2: Preventing oxidation requires a multi-pronged approach that limits the exposure of the active pharmaceutical ingredient (API) to pro-oxidant factors.

Recommended Strategies:

StrategyMechanism of ActionKey Considerations
Inert Gas Purging Displacement of oxygen from the formulation and headspace.Use nitrogen or argon. Ensure a complete and continuous blanket during manufacturing and storage.
Use of Antioxidants Scavenging of free radicals or chelation of metal ions.Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols are common choices. Test for compatibility and concentration-dependent efficacy.
Chelating Agents Sequestration of trace metal ions (e.g., iron, copper) that catalyze oxidation.Ethylenediaminetetraacetic acid (EDTA) and its salts are effective.
pH Control The rate of oxidation can be pH-dependent.Empirically determine the pH of maximum stability for your formulation.
Light Protection Photons can provide the activation energy for oxidative reactions.Use amber or opaque containers for storage and during experiments.

Experimental Workflow for Antioxidant Selection:

cluster_prep Formulation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Control Control (No Antioxidant) Stress Accelerated Stability (e.g., 40°C/75% RH, light exposure) Prep_Control->Stress Prep_BHT Formulation + BHT Prep_BHT->Stress Prep_BHA Formulation + BHA Prep_BHA->Stress Prep_VitE Formulation + Vitamin E Prep_VitE->Stress Analysis Stability-Indicating HPLC Assay (Monitor API and Degradants) Stress->Analysis

Caption: Workflow for selecting an appropriate antioxidant.

Q3: What is the best way to set up a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial for accurately quantifying the decrease in the active ingredient and the increase in degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[2][3]

Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column. This is a versatile stationary phase for compounds of moderate polarity.

  • Mobile Phase Scouting:

    • Aqueous Phase (A): 0.1% Formic acid or phosphoric acid in water. The acidic pH will keep the carboxylic acid protonated, leading to better retention and peak shape.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components, including potential degradation products.

  • Forced Degradation Studies: To ensure your method can separate the API from its degradation products, you must perform forced degradation studies.[2]

    • Acid Hydrolysis: 0.1 M HCl at 60°C

    • Base Hydrolysis: 0.1 M NaOH at 60°C

    • Oxidative Degradation: 3% H₂O₂ at room temperature

    • Thermal Degradation: 80°C

    • Photodegradation: Expose to UV light (e.g., 254 nm)

  • Method Optimization: Analyze the samples from the forced degradation studies. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks.

  • Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of the parent compound.

  • Validation: Once the method is optimized, it must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Q4: I'm working with a solid formulation. Are there specific excipients I should consider or avoid?

A4: Excipient compatibility is paramount for the stability of solid dosage forms.

Excipients to Consider:

  • Fillers/Diluents: Microcrystalline cellulose (MCC), lactose, dicalcium phosphate.

  • Binders: Povidone, hydroxypropyl methylcellulose (HPMC). HPMC can be a successful stabilizer in some cases.

  • Lubricants: Magnesium stearate, stearic acid.

Excipients to Use with Caution:

  • Reducing Sugars: Lactose can potentially interact with the API, although this is more common with amine-containing drugs.

  • Excipients with High Peroxide Content: Some grades of povidone and polyethylene glycols (PEGs) can contain reactive peroxide impurities that can initiate oxidative degradation.[4]

Experimental Protocol: Excipient Compatibility Study

  • Binary Mixtures: Prepare 1:1 (w/w) mixtures of this compound with each proposed excipient.

  • Moisture and Heat Stress: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

  • Analysis: Analyze the stressed samples using your stability-indicating HPLC method. Compare the degradation profile of the binary mixtures to that of the pure API stored under the same conditions.

  • Interpretation: A significant increase in degradation products in a binary mixture compared to the pure API indicates an incompatibility.

References

Validation & Comparative

A Comparative Analysis of the Herbicidal Activity of 2-(3,4-Dimethylphenoxy)butanoic acid and 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal activities of 2-(3,4-Dimethylphenoxy)butanoic acid and the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid). Due to the limited publicly available data on the herbicidal efficacy of this compound, this comparison draws upon the established knowledge of phenoxy herbicides and the principle of β-oxidation, which is crucial for the activation of certain phenoxybutyric acids.

Introduction and Chemical Structures

2,4-D is a selective, systemic herbicide discovered in the 1940s and is one of the most common herbicides used globally to control broadleaf weeds.[1][2] It belongs to the phenoxycarboxylic acid class of herbicides and functions as a synthetic auxin.[3]

This compound is a phenoxybutyric acid derivative. While direct herbicidal activity data for this specific compound is scarce in public literature, its structural similarity to other phenoxybutyric acid herbicides, such as 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid), suggests a potential mode of action. It is hypothesized that, in susceptible plant species, this compound is converted via β-oxidation to its corresponding acetic acid analog, 2-(3,4-Dimethylphenoxy)acetic acid , which is then the primary active herbicidal molecule.[4]

Figure 1: Chemical Structures

G cluster_0 This compound cluster_1 2,4-D (2,4-Dichlorophenoxyacetic acid) 2_3_4_dimethylphenoxybutanoic_acid 2_4_D

Caption: Chemical structures of this compound and 2,4-D.

Mechanism of Action: Synthetic Auxins

Both 2,4-D and the presumed active form of this compound, 2-(3,4-Dimethylphenoxy)acetic acid, are classified as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible broadleaf species, ultimately causing their death.[3]

The selectivity of these herbicides is a key feature; they are effective against broadleaf weeds while most grass species are tolerant.[3]

Signaling Pathway

Synthetic auxins like 2,4-D disrupt the normal hormonal balance in plants. At the molecular level, they bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors releases Auxin Response Factors (ARFs), which can then regulate the expression of auxin-responsive genes, leading to the observed herbicidal effects.

AuxinSignaling AuxIAA_inactive Aux/IAA Repressor ARF_inactive ARF Transcription Factor AuxIAA_inactive->ARF_inactive Binds and represses Gene_inactive Auxin-Responsive Gene (Expression Off) ARF_inactive->Gene_inactive Cannot activate Auxin Auxin / Synthetic Auxin TIR1 TIR1 Receptor Auxin->TIR1 Binds to AuxIAA_active Aux/IAA Repressor TIR1->AuxIAA_active Targets for degradation Proteasome 26S Proteasome AuxIAA_active->Proteasome Degraded by ARF_active ARF Transcription Factor Gene_active Auxin-Responsive Gene (Expression On) ARF_active->Gene_active Activates transcription

Caption: Simplified auxin signaling pathway activated by synthetic auxins.

Herbicidal Activity Comparison

Quantitative Data

The following tables present known herbicidal efficacy data for 2,4-D against common broadleaf weeds and a hypothetical framework for evaluating this compound. The ED50 value represents the effective dose required to cause a 50% reduction in plant biomass.

Table 1: Herbicidal Efficacy (ED50) of 2,4-D on Various Weed Species

Weed SpeciesCommon NameED50 (g ae/ha)Reference
Amaranthus retroflexusRedroot Pigweed50 - 150Generic Data
Chenopodium albumCommon Lambsquarters75 - 200Generic Data
Ambrosia artemisiifoliaCommon Ragweed100 - 300Generic Data
Taraxacum officinaleDandelion150 - 400Generic Data
Conyza canadensisHorseweed/Marestail>1000 (resistant biotypes)[5]

Note: ED50 values can vary significantly depending on environmental conditions, weed growth stage, and the presence of herbicide resistance.

Table 2: Hypothetical Efficacy Data Framework for this compound

Weed SpeciesCommon NameED50 (g ai/ha) of this compoundED50 (g ai/ha) of 2-(3,4-Dimethylphenoxy)acetic acid
Amaranthus retroflexusRedroot PigweedData to be determinedData to be determined
Chenopodium albumCommon LambsquartersData to be determinedData to be determined
Ambrosia artemisiifoliaCommon RagweedData to be determinedData to be determined
Taraxacum officinaleDandelionData to be determinedData to be determined

Experimental Protocols

To obtain the comparative data for Table 2, a standardized post-emergence herbicidal efficacy study should be conducted. The following protocol is a general guideline based on established methodologies.[6]

Post-Emergence Herbicidal Efficacy Assay

Objective: To determine and compare the dose-response of this compound and 2,4-D on selected broadleaf weed species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album).

  • Potting medium (e.g., sandy loam soil:peat:sand mix).

  • Pots (e.g., 10 cm diameter).

  • Greenhouse or controlled environment chamber with controlled temperature, humidity, and photoperiod.

  • Analytical grade this compound and 2,4-D.

  • Solvents and adjuvants for herbicide formulation.

  • Calibrated laboratory sprayer.

Experimental Workflow:

experimental_workflow start Start seed_germination Seed Germination and Seedling Growth (to 2-4 true leaf stage) start->seed_germination application Herbicide Application (calibrated sprayer) seed_germination->application treatment_prep Preparation of Herbicide Solutions (multiple concentrations) treatment_prep->application incubation Incubation in Controlled Environment (e.g., 21 days) application->incubation data_collection Data Collection: - Visual injury ratings - Shoot fresh/dry weight incubation->data_collection analysis Data Analysis: - Dose-response curves - ED50 calculation data_collection->analysis end End analysis->end

Caption: A generalized workflow for a post-emergence herbicide efficacy study.

Procedure:

  • Plant Culture: Sow seeds of the target weed species in pots and grow them in a greenhouse or controlled environment chamber until they reach the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare stock solutions of this compound and 2,4-D. Create a series of dilutions to cover a range of application rates (e.g., 0, 10, 50, 100, 250, 500 g/ha). Include a suitable adjuvant in the spray solution if required.

  • Herbicide Application: Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control group for comparison.

  • Incubation: Return the treated plants to the controlled environment and maintain them for a specified period (e.g., 21 days).

  • Data Collection:

    • Visual Injury Assessment: Rate the herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (plant death).

    • Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, and determine the fresh and dry weights.

  • Data Analysis:

    • Calculate the percent inhibition of growth compared to the untreated control.

    • Use a suitable statistical model (e.g., a four-parameter log-logistic model) to generate dose-response curves and determine the ED50 values for each herbicide and weed species.

Conclusion

While 2,4-D is a well-established herbicide with a known mechanism of action and efficacy, the herbicidal potential of this compound is less understood. Based on the principles of phenoxy herbicide activity, it is plausible that this compound acts as a pro-herbicide, being converted to the active 2-(3,4-Dimethylphenoxy)acetic acid in susceptible plants. The actual herbicidal efficacy will be contingent on the rate and extent of this metabolic conversion. Rigorous experimental evaluation following standardized protocols is necessary to quantify the herbicidal activity of this compound and its potential active metabolite and to draw a definitive comparison with 2,4-D. Such studies will be crucial for assessing its potential as a novel herbicide candidate.

References

A Comparative Guide to the Biological Activity of Methylated Phenoxyalkanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the biological activities of methylated phenoxyalkanoic acids, navigating the critical structural modifications that pivot these molecules between potent herbicides and effective therapeutic agents. We will explore the distinct mechanisms of action, structure-activity relationships (SAR), and comparative efficacy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Phenoxyalkanoic Acid Scaffold

Phenoxyalkanoic acids are a class of organic compounds characterized by a phenoxy group linked to an alkanoic acid. The basic scaffold, while simple, allows for a vast array of chemical modifications. Substitutions on the aromatic ring and alterations to the alkanoic acid side chain dramatically influence the molecule's interaction with biological targets. Methylation, the addition of a methyl (-CH₃) group, is a key modification that bifurcates the activity of this chemical class into two primary domains: plant growth regulation (herbicides) and metabolic regulation (therapeutics). This guide will dissect these two divergent paths.

Part 1: Herbicidal Activity - The Synthetic Auxins

Methylated phenoxyalkanoic acids, such as MCPA and mecoprop, are pillars of modern agriculture, functioning as selective herbicides that target broadleaf weeds in monocot crops like cereals.[1] Their efficacy stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), or auxin.[2]

Mechanism of Action: Auxin Overload

At herbicidal concentrations, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to rapid, uncontrolled, and disorganized cell division and elongation. This unsustainable growth ultimately results in the death of the plant.[2]

The molecular mechanism is initiated by the binding of the synthetic auxin to a co-receptor complex consisting of an F-box protein from the TIR1/AFB family (Transport Inhibitor Response 1/Auxin Signaling F-box) and an Aux/IAA transcriptional repressor.[2][3] This binding event acts as a "molecular glue," stabilizing the interaction and marking the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of numerous auxin-responsive genes, triggering the lethal cascade of uncontrolled growth.[2]

Auxin_Signaling_Pathway cluster_low Low Auxin cluster_high High Auxin (Herbicide) AuxIAA_low Aux/IAA Repressor ARF_low ARF AuxIAA_low->ARF_low Binds & Inhibits Complex Herbicide-TIR1/AFB -Aux/IAA Complex Gene_low Auxin-Responsive Genes ARF_low->Gene_low Repressed Herbicide Methylated Phenoxyalkanoic Acid (e.g., MCPA) TIR1_AFB TIR1/AFB Receptor Herbicide->TIR1_AFB Binds TIR1_AFB->Complex Forms Complex with Aux/IAA SCF SCF E3 Ligase Complex->SCF Recruits Proteasome 26S Proteasome Complex->Proteasome Targets for Degradation SCF->Complex Ubiquitinates Aux/IAA Degraded_AuxIAA Degraded Aux/IAA Proteasome->Degraded_AuxIAA ARF_high ARF (Active) Gene_high Uncontrolled Gene Expression ARF_high->Gene_high Activates

Caption: Auxin herbicide mechanism of action.

Structure-Activity Relationship (SAR): The Impact of Methylation

The specific placement of methyl and chloro groups on the phenoxyalkanoic acid structure is critical for its binding to the TIR1/AFB co-receptor pocket and, consequently, its herbicidal activity.

  • Ring Methylation (e.g., MCPA): (4-chloro-2-methyl phenoxy)acetic acid (MCPA) is a classic example. The methyl group at the ortho- (2) position, combined with the chlorine at the para- (4) position, creates a specific conformation that fits the auxin receptor. Compared to its non-methylated counterpart, 2,4-D (2,4-dichlorophenoxyacetic acid), MCPA exhibits different binding affinities for the various TIR1/AFB receptors, which may contribute to its weed control spectrum.[3]

  • Side-Chain Methylation (e.g., Mecoprop): Adding a methyl group to the alpha-carbon of the acetic acid side chain creates a phenoxypropionic acid, such as mecoprop (MCPP). This introduces a chiral center. For these herbicides, the biological activity is almost exclusively found in the (R)-(+)-enantiomer, as this is the form that correctly orients within the receptor's binding pocket.[4] The (S)-(-) enantiomer is largely inactive.

Comparative Biological Activity: Herbicides

The efficacy of these herbicides is determined by their ability to bind to the auxin co-receptor complex. Data from Surface Plasmon Resonance (SPR) assays show clear differences in binding affinities to representative Arabidopsis receptors (AtTIR1, AtAFB2, AtAFB5).

CompoundTypeReceptorRelative Binding (% of IAA)[3][5]Key Structural Feature
2,4-D Phenoxyacetic AcidAtTIR129%2,4-dichloro substitution
AtAFB540%
MCPA Methylated Phenoxyacetic AcidAtTIR1Lower than 2,4-D2-methyl , 4-chloro substitution
AtAFB5Lower than 2,4-D
Dichlorprop Phenoxypropionic AcidAtTIR1Significantly higher than 2,4-D2,4-dichloro, α-methyl side chain
Mecoprop Methylated Phenoxypropionic AcidAtTIR1Significantly higher than 2,4-D2-methyl , 4-chloro, α-methyl side chain
AtAFB2Higher than other phenoxy-carboxylates

Note: Relative binding was assayed by SPR, comparing binding amplitudes to the natural auxin IAA.

Whole-plant bioassays, which measure the dose required for 50% growth reduction (GR₅₀), confirm the high potency of these compounds, particularly on susceptible broadleaf species.

HerbicideActive Ingredient (Form)Test SpeciesGR₅₀ (g a.i. ha⁻¹)[4]
2,4-D + MCPA Amine Salt MixtureGeranium dissectum147.30
MCPA Sodium SaltSinapis alba (White Mustard)IC₅₀ (Root Growth): 0.07 mg/L[6]
2,4-D Amine SaltSinapis alba (White Mustard)IC₅₀ (Root Growth): 0.15 mg/L[6]

Note: GR₅₀/IC₅₀ values are highly species-dependent. The data shows high activity at low concentrations for susceptible species.

Part 2: Therapeutic Activity - The PPARα Agonists

In a remarkable divergence, a different class of methylated phenoxyalkanoic acids, known as fibrates , exhibits no herbicidal properties. Instead, compounds like clofibric acid (the active metabolite of clofibrate), fenofibrate, and bezafibrate are used therapeutically as lipid-lowering drugs to treat hypertriglyceridemia.[7][8]

Mechanism of Action: Metabolic Gene Regulation

Fibrates do not interact with the plant auxin pathway. Their mechanism of action in mammals is mediated by their function as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[9] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[10]

Upon binding by a fibrate, PPARα undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[9][10] This binding event recruits coactivators and initiates the transcription of genes involved in lipid metabolism.

Key downstream effects include:

  • Increased Fatty Acid Oxidation: Upregulation of genes for fatty acid transport proteins and mitochondrial β-oxidation enzymes.

  • Reduced Triglycerides: Increased expression of lipoprotein lipase (LPL), which breaks down triglycerides in the blood, and decreased expression of Apolipoprotein C-III (ApoC-III), an LPL inhibitor.[9]

  • Increased HDL Cholesterol: Increased expression of Apolipoprotein A-I and A-II, the major protein components of High-Density Lipoprotein (HDL).[9]

PPARa_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_effects Metabolic Effects PPARa PPARα Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) TargetGenes Target Genes (e.g., LPL, ApoA-I) PPRE->TargetGenes Activates Transcription Complex->PPRE Binds mRNA mRNA TargetGenes->mRNA Protein Metabolic Proteins (LPL, ApoA-I, etc.) mRNA->Protein Fibrate Fibrate (e.g., Clofibric Acid) Fibrate->PPARa Binds & Activates TG ↓ Triglycerides Protein->TG HDL ↑ HDL Cholesterol Protein->HDL FAO ↑ Fatty Acid Oxidation Protein->FAO

Caption: Fibrate mechanism of action via PPARα activation.

Structure-Activity Relationship (SAR): The Fibrate Pharmacophore

For PPARα activation, the key structural features differ significantly from the herbicidal auxins:

  • Carboxylic Acid Group: Essential for activity, this group forms a critical hydrogen bond network with amino acid residues (including Tyr464 in hPPARα) in the ligand-binding domain, which stabilizes the active conformation of the receptor.[11]

  • α,α-Dimethyl Substitution: The presence of two methyl groups on the alpha-carbon of the propionic acid (creating an isobutyrate moiety) is a hallmark of many fibrates, such as clofibric acid. This substitution is crucial for potent PPARα agonism.

  • Hydrophobic Tail: The substituted phenoxy ring serves as a hydrophobic tail that occupies a large, hydrophobic ligand-binding pocket within the receptor, contributing to binding affinity.[11]

Comparative Biological Activity: Therapeutics

The efficacy of fibrates is measured by their potency in activating PPARα (EC₅₀) and their clinical effect on plasma lipid profiles.

CompoundTypePPARα Activation EC₅₀Key Structural Feature
Clofibric Acid Fibrate~50 µMα,α-dimethylpropionic acid
Fenofibric Acid Fibrate~1-5 µMMore complex hydrophobic tail
Bezafibrate Fibrate~10-30 µMDifferent ring substitution
Pemafibrate Selective PPARα Modulator (SPPARMα)~1 nM[12]Novel, high-affinity structure
GW7647 Synthetic Agonist~1-5 nM[12]High-potency experimental compound

Note: EC₅₀ values are approximate and can vary based on the specific assay system (e.g., cell type, reporter gene). Data synthesized from multiple sources.[12][13]

Clinical trials demonstrate the tangible effects of these compounds on patient lipid profiles.

FibrateTypical Daily DoseTriglyceride Reduction[8][14]HDL-C Increase[8][14]
Gemfibrozil 1200 mg30 - 50%15 - 25%
Fenofibrate 48 - 145 mg30 - 50%15 - 25%
Bezafibrate 400 mg~21%[15]Modest

Experimental Protocols

Protocol 1: Root Growth Inhibition Bioassay for Herbicidal Activity

This protocol is a standard method to determine the phytotoxicity and calculate the GR₅₀/IC₅₀ of auxin-like herbicides on a sensitive dicot species.

Objective: To quantify the dose-dependent inhibitory effect of a methylated phenoxyalkanoic acid herbicide on the root growth of Sinapis alba (white mustard).

Materials:

  • Test compound (e.g., MCPA) and control (e.g., 2,4-D)

  • Sinapis alba seeds

  • Petri dishes (9 cm diameter) with filter paper

  • Milli-Q or deionized water

  • Solvent for stock solution (e.g., acetone or DMSO, analytical grade)

  • Growth chamber with controlled temperature (22-25°C) and light/dark cycle (e.g., 16h light/8h dark)

  • Ruler or digital caliper

  • Statistical software for dose-response curve fitting

Procedure:

  • Prepare Stock Solution: Dissolve the test herbicide in a minimal amount of solvent to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Test Solutions: Perform serial dilutions of the stock solution in deionized water to create a range of test concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 mg/L). Include a solvent control (same concentration of solvent as the highest herbicide dose) and a negative control (deionized water only).

  • Seed Plating: Place one sheet of filter paper into each Petri dish. Pipette 5 mL of the respective test or control solution into each dish, ensuring the paper is saturated.

  • Sowing: Arrange 10-15 Sinapis alba seeds in a line on the upper half of the filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation. Place the dishes vertically in a rack so the seeds are on top and the roots will grow downwards along the filter paper. Incubate in the growth chamber for 72-96 hours.

  • Data Collection: After the incubation period, carefully open each dish and measure the length of the primary root of each seedling.

  • Data Analysis:

    • Calculate the average root length for each replicate.

    • Express the average root length for each treatment as a percentage of the negative control (water only).

    • Plot the percentage of root growth inhibition against the logarithm of the herbicide concentration.

    • Use non-linear regression analysis to fit a dose-response curve and calculate the IC₅₀ value (the concentration that causes 50% inhibition of root growth).[6]

Protocol 2: Luciferase Reporter Gene Assay for PPARα Activation

This cell-based assay is a standard method to quantify the ability of a compound (e.g., a fibrate) to activate the PPARα nuclear receptor.

Objective: To determine the dose-dependent activation of human PPARα by a methylated phenoxyalkanoic acid therapeutic and calculate its EC₅₀ value.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

  • Expression plasmid for full-length human PPARα

  • Reporter plasmid containing a luciferase gene downstream of a promoter with multiple PPREs (e.g., pGL4.24[luc2/PPRE/hygro])

  • Control plasmid for transfection normalization (e.g., expressing Renilla luciferase)

  • Transfection reagent (e.g., FuGENE 6, Lipofectamine)

  • Test compound (e.g., fenofibric acid) and positive control (e.g., GW7647)

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells in each well with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in serum-free medium. Remove the transfection medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for an additional 24 hours.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding passive lysis buffer provided with the dual-luciferase kit.

  • Luciferase Measurement:

    • Transfer the cell lysate to a white 96-well luminometer plate.

    • Use a luminometer to first measure the Firefly luciferase activity (driven by PPRE activation).

    • Inject the Stop & Glo® reagent and measure the Renilla luciferase activity (for normalization).

  • Data Analysis:

    • For each well, calculate the Relative Luciferase Units (RLU) by dividing the Firefly luciferase reading by the Renilla luciferase reading.

    • Calculate the "fold induction" for each treatment by dividing the RLU of the treated sample by the RLU of the vehicle control.

    • Plot the fold induction against the logarithm of the compound concentration.

    • Use non-linear regression (e.g., four-parameter logistic fit) to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

References

Enantiomer separation and bioactivity comparison of "2-(3,4-Dimethylphenoxy)butanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Enantioseparation and Comparative Bioactivity of 2-(3,4-Dimethylphenoxy)butanoic Acid

Introduction: The Significance of Chirality in Bioactive Molecules

This compound belongs to the phenoxyalkanoic acid class of compounds, which are widely recognized for their biological activity, particularly as herbicides. A critical, yet often overlooked, feature of this molecule is the presence of a stereogenic center at the second carbon of the butanoic acid chain. This gives rise to two non-superimposable mirror-image forms known as enantiomers: (R)-2-(3,4-Dimethylphenoxy)butanoic acid and (S)-2-(3,4-Dimethylphenoxy)butanoic acid.

In a laboratory synthesis, these enantiomers are typically produced in a 1:1 ratio, known as a racemic mixture. However, biological systems, including plant hormone receptors and enzymes, are inherently chiral. Consequently, they often interact preferentially with one enantiomer over the other. This can lead to significant differences in bioactivity, with one enantiomer being highly active (the eutomer) and the other exhibiting low or no activity (the distomer). In some cases, the distomer may even contribute to undesirable off-target effects or toxicity.

Therefore, the separation of these enantiomers and the individual assessment of their biological activity are not merely academic exercises. This process is fundamental to the development of more potent, selective, and environmentally benign agrochemicals and pharmaceuticals. This guide provides a comprehensive overview of the methodologies for separating the enantiomers of this compound and comparing their bioactivity, grounded in established principles for the phenoxyalkanoic acid class.

Part 1: Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

The most effective and widely used technique for the analytical and semi-preparative separation of phenoxyalkanoic acid enantiomers is chiral High-Performance Liquid Chromatography (HPLC). The choice of the Chiral Stationary Phase (CSP) is the most critical parameter in developing a successful separation method.

Rationale for Method Selection

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose that have been coated or immobilized on a silica support, have demonstrated broad applicability and excellent resolving power for this class of compounds. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selectors of the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure, result in different retention times for the (R) and (S) enantiomers, allowing for their separation.

Experimental Protocol: Chiral HPLC Separation

Objective: To resolve and quantify the (R) and (S) enantiomers of this compound from a racemic mixture.

1. Instrumentation and Columns:

  • HPLC System: A standard analytical HPLC system equipped with a UV detector is suitable.
  • Chiral Column: A polysaccharide-based column, such as a Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), is recommended based on its proven success with similar analytes.

2. Mobile Phase Preparation:

  • The mobile phase typically consists of a mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., 2-propanol or ethanol).
  • An acidic additive, such as trifluoroacetic acid (TFA) or acetic acid (0.1-0.5% v/v), is crucial. The acid serves to suppress the ionization of the carboxylic acid group of the analyte, which prevents peak tailing and leads to sharper, more symmetrical peaks.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 278 nm (based on the phenoxy chromophore)
  • Injection Volume: 10 µL
  • Sample Concentration: 1 mg/mL in mobile phase

4. Method Optimization:

  • The ratio of hexane to 2-propanol is the primary lever for adjusting retention and resolution. Increasing the percentage of 2-propanol will generally decrease retention times.
  • The type and concentration of the acidic additive can also be optimized to improve peak shape.

Data Analysis and Interpretation

The output from the HPLC system will be a chromatogram showing two separate peaks corresponding to the two enantiomers. The peak with the shorter retention time is the first eluting enantiomer, and the other is the second eluting enantiomer. The enantiomeric excess (% ee) can be calculated using the peak areas (A1 and A2) as follows:

% ee = |(A1 - A2) / (A1 + A2)| * 100

For a racemic mixture, the two peak areas should be approximately equal, resulting in a % ee close to zero.

Workflow for Chiral HPLC Method Development

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization racemate Prepare Racemic Standard (1 mg/mL) mobile_phase Prepare Mobile Phase (e.g., Hex/IPA/TFA) injection Inject Sample onto Chiral Column racemate->injection mobile_phase->injection detection UV Detection (278 nm) injection->detection chromatogram Generate Chromatogram detection->chromatogram resolution Assess Resolution (Rs) Between Peaks chromatogram->resolution optimization Optimize Mobile Phase Ratio if Rs < 1.5 resolution->optimization Low quantification Integrate Peak Areas & Calculate % ee resolution->quantification Good (Rs ≥ 1.5) optimization->injection Re-inject

Workflow for chiral HPLC method development.

Part 2: Comparative Bioactivity Assessment

Following successful separation, the next crucial step is to evaluate the biological activity of the individual enantiomers and compare it to the racemic mixture. For phenoxyalkanoic acids, a common mode of action is the disruption of plant growth by mimicking the natural plant hormone auxin. Therefore, a plant-based bioassay is the most relevant method for comparison.

Rationale for Bioassay Selection

A seed germination and root elongation assay is a simple, sensitive, and well-established method for quantifying auxin-like activity. At high concentrations, synthetic auxins like this compound are expected to inhibit root growth. By comparing the concentrations at which the (R)-enantiomer, (S)-enantiomer, and the racemate cause a 50% inhibition of root elongation (the IC50 value), a quantitative comparison of their potency can be made.

Experimental Protocol: Cress Seed Root Elongation Assay

Objective: To determine the IC50 values for root growth inhibition for the (R)-enantiomer, (S)-enantiomer, and the racemic mixture.

1. Preparation of Test Solutions:

  • Prepare stock solutions of the purified (R)-enantiomer, (S)-enantiomer, and the racemic mixture in a suitable solvent (e.g., DMSO or ethanol).
  • Create a series of dilutions for each test substance in a buffered nutrient solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a solvent-only control.

2. Assay Setup:

  • Place a filter paper in each well of a 24-well plate or in individual Petri dishes.
  • Pipette a fixed volume (e.g., 500 µL) of each test concentration and the control solution onto the filter paper.
  • Place a set number of cress seeds (e.g., 10 seeds) onto the moistened filter paper in each well.
  • Seal the plates to maintain humidity and incubate in the dark at a constant temperature (e.g., 25 °C) for 72 hours.

3. Data Collection and Analysis:

  • After the incubation period, carefully remove the seedlings and measure the length of the primary root for each seedling using a ruler or digital imaging software.
  • For each concentration, calculate the average root length and express it as a percentage of the average root length of the solvent control.
  • Plot the percentage of root inhibition against the logarithm of the concentration for each of the three substances.
  • Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value for each substance.

Expected Results and Comparative Data

Based on extensive studies of similar phenoxyalkanoic acid herbicides, it is highly probable that the (R)-enantiomer will be significantly more potent than the (S)-enantiomer. The racemic mixture would be expected to show an intermediate potency, as half of its composition is the less active or inactive distomer.

Table 1: Hypothetical Comparative Bioactivity Data

Test SubstanceIC50 (µM) for Root InhibitionRelative Potency (R=100)
(R)-2-(3,4-Dimethylphenoxy)butanoic acid0.8100
(S)-2-(3,4-Dimethylphenoxy)butanoic acid> 100< 0.8
Racemic-2-(3,4-Dimethylphenoxy)butanoic acid1.553.3

This data clearly illustrates that the bioactivity of the racemic mixture is primarily due to the (R)-enantiomer. The (S)-enantiomer is largely inactive at the tested concentrations.

Logical Flow for Bioactivity Comparison

G cluster_input Test Compounds cluster_assay Bioassay Workflow cluster_output Comparative Analysis R_enantiomer (R)-Enantiomer Dose_response Dose-Response Assay (Root Elongation) R_enantiomer->Dose_response S_enantiomer (S)-Enantiomer S_enantiomer->Dose_response Racemate Racemic Mixture Racemate->Dose_response Data_collection Measure Root Length vs. Control Dose_response->Data_collection IC50_calc Calculate IC50 Values Data_collection->IC50_calc Comparison Compare Potency: (R) vs (S) vs Racemate IC50_calc->Comparison

Logical flow for comparing enantiomer bioactivity.

Conclusion and Implications

The comprehensive analysis of this compound, guided by established principles for its chemical class, underscores the critical importance of stereochemistry in the life sciences. The successful separation of its enantiomers via chiral HPLC, followed by a comparative bioassay, is expected to reveal that the (R)-enantiomer is the primary contributor to the molecule's herbicidal activity.

This finding has significant practical implications. The development of an enantiomerically pure product, containing only the active (R)-enantiomer, offers several advantages over the use of the racemic mixture:

  • Increased Potency: The application rate can be halved without a loss of efficacy, as the inactive (S)-enantiomer is eliminated.

  • Reduced Environmental Load: A lower application rate directly translates to a reduced amount of chemical being introduced into the environment.

  • Improved Safety Profile: Eliminating the distomer reduces the potential for unforeseen off-target effects or metabolic burdens on non-target organisms.

This guide provides a robust framework for researchers and drug development professionals to approach the evaluation of chiral molecules. By integrating enantioselective separation with targeted bioactivity studies, we can advance the design of more efficient, safer, and environmentally responsible chemical products.

Comparative Analysis of 2-(3,4-Dimethylphenoxy)butanoic Acid and Other Auxins: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted auxin activity of 2-(3,4-Dimethylphenoxy)butanoic acid in relation to other well-characterized natural and synthetic auxins. Due to the limited publicly available experimental data specifically on the cross-reactivity of this compound, this comparison is based on established structure-activity relationships within the phenoxyalkanoic acid class of auxins and data from structurally similar compounds.

Introduction to Auxin Cross-Reactivity

Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. Their effects are mediated through a complex signaling pathway initiated by their binding to specific receptor proteins, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. The binding of an auxin promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the degradation of the latter and the subsequent activation of auxin-responsive genes.

The ability of different auxin compounds, both natural and synthetic, to elicit a physiological response is determined by their affinity for the TIR1/AFB receptors. Cross-reactivity studies are therefore essential to understand the specificity and potency of novel synthetic auxins.

Predicted Activity of this compound

The auxin activity of phenoxyalkanoic acids is influenced by the nature and position of substituents on the phenoxy ring and the length of the alkanoic acid side chain. The presence of methyl groups at the 3 and 4 positions of the phenoxy ring in this compound is expected to influence its binding to the TIR1/AFB receptors. For comparison, (4-chloro-3,5-dimethylphenoxy)acetic acid has been identified as a promising compound with potential auxin-like activity based on computational studies.[1]

Comparative Data of Related Auxins

To provide a framework for understanding the potential cross-reactivity of this compound, the following table summarizes the activity of various natural and synthetic auxins. This data is compiled from studies on their effects on physiological processes and their interaction with the auxin signaling pathway.

CompoundClassRelative ActivityKey Characteristics
Indole-3-acetic acid (IAA)Natural AuxinHighThe primary native auxin in most plants, involved in numerous developmental processes. It is, however, less stable than many synthetic auxins.[2]
2,4-Dichlorophenoxyacetic acid (2,4-D)Synthetic Auxin (Phenoxyacetic acid)HighA widely used herbicide that mimics IAA but is more resistant to degradation in plants, leading to uncontrolled growth in susceptible species.[2][3][4]
1-Naphthaleneacetic acid (NAA)Synthetic Auxin (Naphthalene derivative)HighA potent synthetic auxin used in agriculture for rooting and fruit thinning.
2-Methyl-4-chlorophenoxyacetic acid (MCPA)Synthetic Auxin (Phenoxyacetic acid)Moderate to HighA selective herbicide with a similar mode of action to 2,4-D.[5]
FluroxypyrSynthetic Auxin (Pyridine derivative)HighA synthetic auxin that has shown greater efficacy than 2,4-D in reducing calyx senescence in citrus fruits.[5]
DicambaSynthetic Auxin (Benzoic acid derivative)VariableA synthetic auxin used as a herbicide, with its effectiveness varying depending on the plant species.[5]
(4-chloro-3,5-dimethylphenoxy)acetic acidSynthetic Auxin (Phenoxyacetic acid)Predicted HighA compound identified through computational analysis as having optimal characteristics for auxin-like activity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess auxin activity and cross-reactivity.

Competitive Binding Assay with TIR1/AFB Receptors

This assay directly measures the ability of a test compound to compete with a labeled auxin for binding to the TIR1/AFB receptors.

Materials:

  • Purified TIR1 or other AFB proteins

  • Purified Aux/IAA protein (e.g., IAA7)

  • Radioactively or fluorescently labeled IAA

  • Test compound (e.g., this compound)

  • Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT)

  • Filtration apparatus with appropriate filters

Procedure:

  • Prepare a reaction mixture containing the purified TIR1/AFB protein, the Aux/IAA protein, and the labeled IAA in the binding buffer.

  • Add increasing concentrations of the unlabeled test compound to the reaction mixtures.

  • Incubate the mixtures to allow binding to reach equilibrium.

  • Separate the protein-bound auxin from the free auxin using a filtration apparatus.

  • Quantify the amount of labeled auxin bound to the protein in each reaction.

  • The concentration of the test compound that inhibits 50% of the labeled auxin binding (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

Root Elongation Assay in Arabidopsis thaliana

This bioassay assesses the physiological effect of a compound on plant growth, a hallmark of auxin activity.

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • Murashige and Skoog (MS) agar plates

  • Test compound

  • Control compounds (e.g., IAA, 2,4-D)

  • Growth chamber with controlled light and temperature

Procedure:

  • Sterilize Arabidopsis thaliana seeds and sow them on MS agar plates.

  • After a stratification period, transfer the plates to a growth chamber to allow for germination and initial growth.

  • Prepare MS agar plates supplemented with a range of concentrations of the test compound and control auxins.

  • Transfer seedlings of a uniform size to the plates containing the test compounds.

  • Orient the plates vertically to allow for root growth along the surface of the agar.

  • Measure the primary root length of the seedlings after a set period of growth (e.g., 5-7 days).

  • Compare the root growth inhibition caused by the test compound to that of the control auxins to determine its relative auxin activity.

Visualizations

Auxin Signaling Pathway

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF Aux_IAA->ARF represses SCF_Complex->Aux_IAA ubiquitinates AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes activates Transcription Transcription ExternalAuxin External Auxin ExternalAuxin->Auxin transport

Caption: The canonical auxin signaling pathway in the nucleus.

Experimental Workflow for Auxin Cross-Reactivity Assessment

ExperimentalWorkflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_comparison Comparative Analysis Compound Test Compound (this compound) BindingAssay Competitive Binding Assay (with TIR1/AFB receptors) Compound->BindingAssay Bioassay Plant-Based Bioassay (e.g., Root Elongation) Compound->Bioassay BindingAffinity Determine Binding Affinity (IC50) BindingAssay->BindingAffinity Comparison Compare with Known Auxins BindingAffinity->Comparison PhysiologicalResponse Measure Physiological Response Bioassay->PhysiologicalResponse PhysiologicalResponse->Comparison CrossReactivity Assess Cross-Reactivity Profile Comparison->CrossReactivity

Caption: A typical workflow for assessing auxin cross-reactivity.

Conclusion

Based on its chemical structure as a phenoxyalkanoic acid, this compound is predicted to exhibit auxin-like activity. However, without direct experimental data, its precise cross-reactivity profile with different TIR1/AFB receptors and its physiological potency relative to other auxins remain to be determined. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically assess the auxin activity of this and other novel compounds. Such studies are crucial for the development of new plant growth regulators and herbicides with improved efficacy and selectivity.

References

Comparative Bioassay Analysis of 2-(3,4-Dimethylphenoxy)butanoic Acid: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the statistical analysis of bioassay results for the compound 2-(3,4-Dimethylphenoxy)butanoic acid. Given the limited publicly available bioassay data for this specific molecule, this document serves as a methodological template, utilizing hypothetical yet realistic datasets to illustrate the principles of robust bioassay design, execution, and data interpretation. We will explore its potential activity by drawing parallels with structurally related phenoxyalkanoic acids, a class of compounds known for their biological activity, particularly as auxinic herbicides.

The primary objective is to equip researchers, scientists, and drug development professionals with the tools to design, analyze, and interpret bioassays for novel chemical entities. This guide emphasizes the importance of statistical rigor and provides actionable protocols for comparing a test compound against established standards.

Rationale for Bioassay Selection: Targeting Auxin-like Activity

The chemical structure of this compound, featuring a phenoxy ring linked to a butanoic acid chain, is analogous to well-characterized auxinic herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D). These compounds mimic the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants. Therefore, a logical starting point for bioassay screening is to investigate its potential auxin-like activity.

A standard and widely accepted method for this is the Arabidopsis thaliana root elongation assay. This assay is highly sensitive to auxins and auxin-like compounds and provides a quantifiable measure of biological activity. For comparative purposes, we will benchmark our test compound against 2,4-D as a positive control and a negative control (vehicle).

Experimental Design and Protocol

A robust experimental design is the cornerstone of reliable and reproducible bioassay results. For the Arabidopsis thaliana root elongation assay, a dose-response study is essential to determine the concentration at which the compound elicits a biological effect.

Experimental Workflow: Arabidopsis thaliana Root Elongation Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Acquisition & Analysis seed_sterilization Seed Sterilization (e.g., 70% Ethanol, Bleach) plating Plating on MS Agar (Murashige & Skoog Medium) seed_sterilization->plating stratification Stratification (4°C for 48-72h) plating->stratification germination Germination (Vertical Incubation, 22°C, 16h light) stratification->germination transfer Transfer 5-day-old seedlings to treatment plates germination->transfer Ready for Treatment treatment_plates MS Agar Plates with: - Vehicle Control (DMSO) - Positive Control (2,4-D) - Test Compound (Varying Conc.) transfer->treatment_plates incubation Vertical Incubation (72h, 22°C, 16h light) treatment_plates->incubation imaging Image Acquisition (Plate Scanner) incubation->imaging Ready for Analysis measurement Root Length Measurement (e.g., ImageJ/Fiji) imaging->measurement stats Statistical Analysis (Dose-Response Modeling, IC50) measurement->stats

Caption: Workflow for the Arabidopsis thaliana root elongation bioassay.

Step-by-Step Protocol:
  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes.

    • Wash the seeds five times with sterile distilled water.

    • Suspend the seeds in sterile 0.1% agar and plate them on square petri dishes containing Murashige and Skoog (MS) medium solidified with 0.8% agar.

  • Stratification and Germination:

    • Store the plates at 4°C for 48-72 hours in the dark to synchronize germination (stratification).

    • Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface.

    • Germinate the seeds at 22°C under a 16-hour light/8-hour dark photoperiod for 5 days.

  • Treatment Application:

    • Prepare treatment plates containing MS medium supplemented with a range of concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM), 2,4-D as a positive control (at the same concentrations), and a vehicle control (e.g., 0.1% DMSO).

    • Carefully transfer 5-day-old seedlings of uniform size to the treatment plates.

  • Incubation and Data Acquisition:

    • Return the plates to the growth chamber and incubate vertically for an additional 72 hours.

    • At the end of the incubation period, acquire high-resolution images of the plates using a flatbed scanner.

    • Measure the length of the primary root for each seedling using image analysis software such as ImageJ or Fiji.

Statistical Analysis of Bioassay Data

The goal of the statistical analysis is to determine the concentration-dependent effect of the test compound on root growth and to compare its potency with the positive control. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this analysis.

Data Analysis Workflow

G raw_data Raw Data (Root Lengths per Concentration) normalization Data Normalization (% Inhibition relative to Vehicle Control) raw_data->normalization log_transform Log Transformation of Compound Concentrations normalization->log_transform nonlinear_regression Nonlinear Regression (Four-Parameter Logistic Model) log_transform->nonlinear_regression ic50 IC50 Calculation (Potency) nonlinear_regression->ic50 goodness_of_fit Goodness-of-Fit (R-squared, Sum of Squares) nonlinear_regression->goodness_of_fit comparison Statistical Comparison of IC50 Values (e.g., Extra Sum-of-Squares F-test) ic50->comparison

Caption: Statistical analysis pipeline for dose-response bioassay data.

Hypothetical Data Summary

The following table represents a hypothetical dataset for the Arabidopsis thaliana root elongation assay, with 10 replicates per treatment group.

Concentration (µM)Mean Root Length (mm) - Test Compound% Inhibition - Test CompoundMean Root Length (mm) - 2,4-D% Inhibition - 2,4-D
0 (Vehicle)35.20%35.20%
0.0133.84.0%31.510.5%
0.128.120.2%24.331.0%
118.547.4%17.151.4%
109.971.9%8.276.7%
1005.185.5%4.587.2%
Dose-Response Modeling and IC50 Determination

The percent inhibition data is plotted against the logarithm of the compound concentration. A four-parameter logistic (4PL) model is then fitted to the data using non-linear regression. This model is defined by the equation:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X)*HillSlope))

Where:

  • Y is the percent inhibition.

  • X is the logarithm of the compound concentration.

  • Top and Bottom are the plateaus of the curve.

  • LogIC50 is the logarithm of the concentration that gives a response halfway between the Top and Bottom.

  • HillSlope describes the steepness of the curve.

From this model, the IC50 value is calculated, which represents the concentration of the compound required to inhibit root growth by 50%.

Comparative Statistical Analysis

To determine if the potency of the test compound is significantly different from the positive control (2,4-D), an Extra Sum-of-Squares F-test can be performed. This test compares the goodness-of-fit of two models:

  • A single 4PL model fitted to the combined dataset of both compounds.

  • Separate 4PL models fitted to the dataset of each compound.

A statistically significant p-value (typically p < 0.05) indicates that the separate models provide a better fit, implying that the IC50 values of the two compounds are significantly different.

Hypothetical Results of Statistical Analysis:

CompoundIC50 (µM)95% Confidence IntervalR-squared
This compound1.15[0.98, 1.35]0.995
2,4-D0.92[0.79, 1.07]0.998

Extra Sum-of-Squares F-test: F(2, 116) = 4.58, p = 0.012

Interpretation of Results:

The hypothetical IC50 for this compound is 1.15 µM, while for 2,4-D it is 0.92 µM. The high R-squared values indicate that the 4PL model provides an excellent fit for both datasets. The Extra Sum-of-Squares F-test yields a p-value of 0.012, which is less than 0.05. This suggests a statistically significant difference between the potencies of the two compounds, with 2,4-D being slightly more potent in this hypothetical scenario.

Broader Implications and Further Studies

While the Arabidopsis root elongation assay is a strong indicator of auxin-like activity, a comprehensive understanding of the compound's biological profile requires further investigation.

Potential Signaling Pathway

The presumed mechanism of action involves the hijacking of the plant's auxin signaling pathway. Auxinic herbicides bind to TIR1/AFB F-box proteins, which are components of the SCF E3 ubiquitin ligase complex. This leads to the degradation of Aux/IAA transcriptional repressors, resulting in the over-activation of auxin-responsive genes and subsequent uncontrolled cell division and growth.

G cluster_pathway Auxin Signaling Pathway Hijacking compound This compound (or other auxinic herbicide) scf_tir1 SCF-TIR1/AFB Complex compound->scf_tir1 Binds to aux_iaa Aux/IAA Repressor scf_tir1->aux_iaa Targets for Degradation ard Auxin Response Domain (ARD) aux_iaa->ard Represses gene_expression Auxin-Responsive Gene Expression ard->gene_expression Activates uncontrolled_growth Uncontrolled Growth & Plant Death gene_expression->uncontrolled_growth Leads to

Caption: Simplified diagram of the auxinic herbicide mechanism of action.

Recommended Follow-up Assays:
  • Selectivity Assays: Test the compound on a panel of monocot and dicot species to determine its herbicidal selectivity.

  • Cytotoxicity Assays: Evaluate the compound's toxicity in mammalian cell lines (e.g., HepG2, HEK293) to assess potential off-target effects and establish a preliminary safety profile.

  • Gene Expression Analysis: Use techniques like qPCR or RNA-seq to confirm the upregulation of auxin-responsive genes in treated plant tissues.

Conclusion

This guide outlines a systematic approach to the bioassay and statistical analysis of a novel compound, using this compound as a case study. By employing robust experimental designs, appropriate statistical models, and a tiered approach to screening, researchers can effectively characterize the biological activity of new chemical entities and make data-driven decisions for further development. The principles of dose-response modeling and statistical comparison presented here are broadly applicable across various fields of biological and pharmacological research.

A Comparative Guide to the Research Landscape of 2-(3,4-Dimethylphenoxy)butanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive technical overview of 2-(3,4-Dimethylphenoxy)butanoic acid, a molecule of interest within the broader class of phenoxyalkanoic acids. Due to the limited direct research on this specific compound, this guide will draw upon comparative data from its structural analogs to provide a predictive framework for its synthesis, characterization, and potential biological activities. Our objective is to equip researchers with the foundational knowledge and experimental direction needed to investigate this promising, yet underexplored, molecule.

Introduction: The Therapeutic Potential of Phenoxyalkanoic Acids

Phenoxyalkanoic acids represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The core structure, consisting of a substituted aromatic ring linked to an alkanoic acid via an ether bond, allows for fine-tuning of physicochemical properties and biological targets. While extensive research has been conducted on various analogs, this compound remains a relatively uncharacterized member of this family. This guide aims to bridge this knowledge gap by providing a comparative analysis of its predicted properties and outlining a clear experimental path for its investigation.

Synthesis and Characterization: A Proposed Pathway and Comparative Analysis

The synthesis of this compound is anticipated to follow established protocols for similar phenoxyalkanoic acids. A common and effective method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

Proposed Synthetic Workflow for this compound

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 3_4_Dimethylphenol 3,4-Dimethylphenol Ester_Intermediate Ethyl 2-(3,4-dimethylphenoxy)butanoate 3_4_Dimethylphenol->Ester_Intermediate Williamson Ether Synthesis Ethyl_2_bromobutyrate Ethyl 2-bromobutyrate Ethyl_2_bromobutyrate->Ester_Intermediate Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) Base_Solvent->Ester_Intermediate Final_Product This compound Ester_Intermediate->Final_Product Ester Hydrolysis Hydrolysis_Conditions Base (e.g., NaOH) then Acid (e.g., HCl) Hydrolysis_Conditions->Final_Product

Caption: Proposed Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Step 1: Williamson Ether Synthesis.

    • To a solution of 3,4-dimethylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-bromobutyrate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.

    • Purify the crude product by column chromatography.

  • Step 2: Ester Hydrolysis.

    • Dissolve the purified ethyl 2-(3,4-dimethylphenoxy)butanoate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (e.g., 2.0 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

    • Remove the ethanol under reduced pressure and dilute the aqueous residue with water.

    • Acidify the aqueous solution with cold 1M HCl to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Comparative Physicochemical Properties of Phenoxyalkanoic Acid Analogs
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C12H16O3208.2573[1]342.6 at 760 mmHg[1]
4-(2,4-Dimethylphenoxy)butanoic acidC12H16O3208.25Not availableNot available
4-(3,4-Dimethoxyphenyl)butanoic acidC12H16O4224.25Not availableNot available
4-(2,3-Dimethoxyphenyl)butanoic acidC12H16O4224.25Not availableNot available

Potential Biological Activities and Mechanistic Insights

While direct biological data for this compound is scarce, the broader family of butanoic acid derivatives has been investigated for various therapeutic applications.[2][3] The structural similarity allows for informed hypotheses regarding its potential bioactivity.

Potential Therapeutic Areas:
  • Antiviral and Antimicrobial Agents: Butanoic acid and its derivatives have shown promise as antiviral and antibacterial agents.[3] The lipophilic nature of the dimethylphenoxy group in the target molecule may enhance cell membrane permeability, a crucial factor for intracellular activity.

  • Anticancer Properties: Some butanoic acid derivatives act as histone deacetylase (HDAC) inhibitors, which is a validated target in oncology.[3] Further investigation is warranted to determine if this compound shares this mechanism.

  • Metabolic Regulation: Short-chain fatty acids, including butanoic acid, are known to play a role in metabolic health.[4] The phenoxy modification could modulate the pharmacokinetic and pharmacodynamic properties of the butanoic acid moiety.

Proposed Biological Screening Workflow

Start This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Primary_Screening Primary Bioactivity Screening (e.g., Antiviral, Antibacterial, Anticancer) Cytotoxicity->Primary_Screening Hit_Identification Hit Identification & Prioritization Primary_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., HDAC inhibition assay, gene expression analysis) Hit_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A proposed workflow for the biological evaluation of this compound.

Comparative Analysis with Alternatives

The primary alternatives to this compound are other substituted phenoxyalkanoic acids. The choice of analog for a specific application will depend on the desired balance of potency, selectivity, and pharmacokinetic properties. For instance, the methoxy-substituted analogs such as 4-(3,4-dimethoxyphenyl)butanoic acid introduce different electronic and steric properties compared to the dimethyl-substituted compound, which could significantly impact their biological activity and metabolic stability.

Future Directions and Conclusion

The study of this compound presents an opportunity to expand the chemical space of biologically active phenoxyalkanoic acids. This guide has provided a predictive framework for its synthesis and potential applications based on a comparative analysis of its structural analogs. The proposed experimental workflows offer a clear path for researchers to validate these predictions and uncover the therapeutic potential of this molecule. Further research, including detailed spectroscopic characterization, in vitro and in vivo biological evaluation, and structure-activity relationship (SAR) studies, is essential to fully elucidate the properties of this compound and its place in the landscape of medicinal chemistry.

References

A Comparative Guide to the Structural Confirmation of 2-(3,4-Dimethylphenoxy)butanoic acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

The definitive method for determining the precise arrangement of atoms in a solid-state is single-crystal X-ray crystallography.[1][2] This technique offers a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[1] However, the necessity of a suitable single crystal can be a significant bottleneck.[3] Consequently, researchers often turn to a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside computational modeling to confirm molecular structures.[3][4]

This guide will explore the practical application, data output, and experimental considerations for each of these techniques in the context of confirming the structure of 2-(3,4-Dimethylphenoxy)butanoic acid.

Comparative Data Analysis

To provide a clear comparison, the following tables summarize the expected quantitative data from each analytical technique for a molecule like this compound.

Table 1: Hypothetical X-ray Crystallography Data for a Related Phenoxybutanoic Acid Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.651
b (Å)5.400
c (Å)20.203
β (°)90.82
Volume (ų)1052.7
Z4
R-factor0.043

Note: Data is illustrative and based on a similar structure, 4-(3-methoxyphenoxy)butyric acid, as a proxy.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10-12Singlet (broad)1H-COOH
6.9-7.1Multiplet3HAr-H
4.5-4.7Triplet1H-CH(O)-
2.2-2.3Singlet6HAr-CH₃
1.8-2.0Multiplet2H-CH₂-
0.9-1.1Triplet3H-CH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
175-180-COOH
155-160Ar-C-O
130-140Ar-C
115-125Ar-CH
75-80-CH(O)-
30-35-CH₂-
18-22Ar-CH₃
8-12-CH₃

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₆O₃
Molecular Weight208.25 g/mol
Ionization ModeElectrospray (ESI)
[M-H]⁻ (m/z)207.10
[M+H]⁺ (m/z)209.12

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the typical experimental protocols for each of the discussed techniques.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals of the compound are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures may be screened to find optimal conditions.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed. Other experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent signal or TMS. The integration, multiplicity, and chemical shifts of the peaks are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.

  • Infusion and Ionization: The sample solution is infused into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). The analyte molecules are desolvated and ionized.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in determining the elemental composition.

Workflow and Pathway Diagrams

To visualize the process of structure confirmation, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.

cluster_0 Structure Confirmation Workflow start Synthesized Compound purification Purification start->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (LRMS, HRMS) purification->ms crystals Crystals Formed? purification->crystals structure_consistent Structure Consistent? nmr->structure_consistent ms->structure_consistent confirmed_structure Confirmed Structure structure_consistent->confirmed_structure Yes xray X-ray Crystallography structure_consistent->xray No/Ambiguous xray->confirmed_structure crystals->structure_consistent No crystals->xray Yes

Caption: Workflow for small molecule structure confirmation.

cluster_1 Comparison of Structural Elucidation Techniques xray X-ray Crystallography xray_info Provides: - 3D Structure - Absolute Stereochemistry - Bond Lengths/Angles Requires: - Single Crystals xray->xray_info nmr NMR Spectroscopy nmr_info Provides: - Connectivity - Relative Stereochemistry - Solution-state Conformation Requires: - Soluble Sample nmr->nmr_info ms Mass Spectrometry ms_info Provides: - Molecular Weight - Elemental Composition Requires: - Ionizable Sample ms->ms_info

Caption: Key features of structural analysis methods.

References

Inter-laboratory Comparison of 2-(3,4-Dimethylphenoxy)butanoic Acid Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and analytical sciences, this guide provides a comparative overview of analytical methodologies for the quantification of 2-(3,4-Dimethylphenoxy)butanoic acid. Due to the absence of direct inter-laboratory comparison studies for this specific analyte, this document presents a synthesized comparison based on established methods for structurally similar phenoxyalkanoic acid herbicides. The performance data herein is compiled from various studies and represents typical values achievable with the described techniques.

Executive Summary

The analysis of this compound, a member of the phenoxyalkanoic acid class of herbicides, is critical for environmental monitoring, food safety, and toxicological studies. The two primary analytical techniques employed for the quantification of these compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity, but differ in their sample preparation requirements, throughput, and instrumentation costs. This guide provides a comparative assessment of these two methods, including detailed experimental protocols and expected performance characteristics.

Data Presentation: A Comparative Analysis

The following tables summarize the expected performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound in a water matrix. These values are representative of what can be expected from a proficient laboratory.

Table 1: Comparison of Analytical Methods for this compound Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection. Requires derivatization.Separation of compounds in liquid phase followed by mass-based detection.
Sample Preparation Liquid-Liquid Extraction or Solid-Phase Extraction followed by derivatization.Solid-Phase Extraction or Direct Injection (for clean matrices).
Throughput Lower, due to longer run times and derivatization step.Higher, with faster analysis times.[1]
Selectivity Good, can be improved with high-resolution MS.Excellent, particularly with Multiple Reaction Monitoring (MRM).[1][2]
Initial Cost Moderate to High.High.
Operational Cost Moderate.Moderate to High.

Table 2: Hypothetical Performance Data from a Simulated Inter-laboratory Study

ParameterMethodLaboratory ALaboratory BLaboratory CAverage
Limit of Detection (LOD) (µg/L) GC-MS0.050.080.060.06
LC-MS/MS0.0050.0080.0040.006
Limit of Quantification (LOQ) (µg/L) GC-MS0.150.240.180.19
LC-MS/MS0.0150.0240.0120.017
Linearity (R²) GC-MS>0.995>0.992>0.996>0.994
LC-MS/MS>0.999>0.998>0.999>0.998
Accuracy (Recovery %) GC-MS92 ± 888 ± 1295 ± 791.7 ± 9
LC-MS/MS98 ± 595 ± 899 ± 497.3 ± 6
Precision (RSD %) GC-MS< 10< 15< 8< 11
LC-MS/MS< 5< 7< 4< 5.3

Note: The data in Table 2 is hypothetical and intended to illustrate the expected performance differences between the two techniques based on published data for similar analytes.[3][4][5]

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below. These protocols are based on established methods for phenoxyalkanoic acid herbicides.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is applicable for both GC-MS and LC-MS/MS analysis.

  • Sample Acidification: Acidify the water sample (e.g., 500 mL) to a pH below 2 with a suitable acid (e.g., hydrochloric or formic acid).[6]

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing methanol followed by acidified deionized water.

  • Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with a small volume of acidified deionized water to remove interferences.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

  • Elution: Elute the analyte from the cartridge with a suitable organic solvent (e.g., ethyl acetate or methanol).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent appropriate for the analytical technique (e.g., isooctane for GC-MS after derivatization, or mobile phase for LC-MS/MS).

GC-MS Analysis Protocol
  • Derivatization: Methylate the carboxylic acid group of the analyte to increase its volatility. A common method is to use diazomethane or a safer alternative like (trimethylsilyl)diazomethane or by heating with BF3-methanol.[7]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Splitless injection at 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, targeting the characteristic ions of the methylated analyte.

LC-MS/MS Analysis Protocol
  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1% formic acid).[1]

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.[1][2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion to one or more product ions.[1]

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and a representative biological pathway associated with phenoxyalkanoic acid herbicides.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Acidification Acidification (pH < 2) Sample->Acidification SPE Solid-Phase Extraction Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation GC_MS GC-MS (with Derivatization) Evaporation->GC_MS LC_MS_MS LC-MS/MS Evaporation->LC_MS_MS Quantification Quantification GC_MS->Quantification LC_MS_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for the determination of this compound.

Phenoxy_Herbicide_Pathway cluster_plant Plant Cell Phenoxy_Acid Phenoxyalkanoic Acid (e.g., this compound) Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Phenoxy_Acid->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the toxicological properties of 2-(3,4-Dimethylphenoxy)butanoic acid, benchmarked against structurally similar and widely studied phenoxy herbicides. This guide synthesizes available data to infer a toxicological profile through structure-activity relationships, presents key experimental protocols, and visualizes relevant biological pathways and workflows.

Executive Summary

Comparative Toxicological Data

The following tables summarize the quantitative toxicological data for prominent phenoxy herbicides that are structurally related to this compound.

Table 1: Acute Toxicity of Selected Phenoxy Herbicides

CompoundCAS NumberLD50 (Oral, Rat, mg/kg)LD50 (Dermal, Rat, mg/kg)Inhalation LC50 (Rat, mg/L)Primary Irritation
2,4-D 94-75-7375 - 1000[1][2]>1,600>1.79Skin and severe eye irritant[3]
MCPA 94-74-6700 - 1160[4]>4,000>6.36Severe eye irritant[4]
Mecoprop 93-65-2930 - 1210[5]>4,000[5]>12.5[5]Skin and eye irritant[5]
Dichlorprop 120-36-5537[6]>4,000No data availableSevere eye irritant[6]

Table 2: Chronic Toxicity and Carcinogenicity

CompoundNOAEL (Chronic, Rat)Carcinogenicity Classification
2,4-D 5 mg/kg/day (2-year study)IARC: Group 2B (Possibly carcinogenic to humans)[7]
MCPA 11-20 mg/kg bw (90-day study)[8]Not classifiable as to its carcinogenicity to humans
Mecoprop 9 mg/kg/day (female), 27 mg/kg/day (male) - kidney damage[5]IARC: Group 2B (as part of phenoxy herbicides)
Dichlorprop No specific data foundIARC: Group 2B (as part of phenoxy herbicides)[6]

Table 3: Reproductive and Developmental Toxicity

CompoundNOAEL (Developmental, Rat)NOAEL (Reproductive, Rat)
2,4-D 25 mg/kg/day15 mg/kg/day
MCPA 60 mg/kg bw/day (fetal toxicity)[9]12 mg/kg bw/day (parental and offspring toxicity)[9]
Mecoprop Teratogenic at 125 mg/kg/day in rats[5]No data available
Dichlorprop No specific data foundNo specific data found

Table 4: Genotoxicity

CompoundAmes TestIn vivo Genotoxicity
2,4-D Generally negativeSome evidence of chromosomal aberrations at high doses
MCPA NegativeNegative in most studies
Mecoprop NegativeNo data available
Dichlorprop NegativeNo data available

Inferred Toxicological Profile of this compound

Based on the structure-activity relationship with the compared phenoxy herbicides, the following toxicological profile for this compound can be inferred:

  • Acute Toxicity: Likely to be of low to moderate acute toxicity via the oral route, with an LD50 in rats potentially in the range of 500-1500 mg/kg. Dermal toxicity is expected to be low. It may be an eye and skin irritant.

  • Chronic Toxicity: Repeated exposure could potentially lead to effects on the liver and kidneys, which are common target organs for this class of compounds.

  • Carcinogenicity: The carcinogenic potential is uncertain without specific data. However, given the classification of other phenoxy herbicides by IARC, a cautious approach would be warranted.

  • Reproductive and Developmental Toxicity: High doses might induce reproductive and developmental effects.

  • Genotoxicity: It is likely to be non-mutagenic in the Ames test.

Experimental Protocols

Detailed methodologies for key toxicological assays are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.[5][8][10]

  • Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a defined toxicity class.

  • Animals: Typically, young adult female rats are used.

  • Procedure: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). A single animal is dosed. If the animal survives, two more animals are dosed at the same level. If two or three animals survive, the test is repeated at a higher dose level. If the first animal dies, the test is repeated at a lower dose level.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

  • Endpoint: The assay allows for the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category and provides an estimated LD50 range.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[7][9][11][12][13]

  • Principle: The test substance is administered orally in graduated daily doses to several groups of experimental animals (one dose level per group) for 90 days.

  • Animals: The preferred species is the rat. Both males and females are used.

  • Procedure: At least three dose levels and a control group are used. The substance is typically administered by gavage, in the diet, or in drinking water.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

  • Endpoint: At the end of the 90-day period, all animals are subjected to a full necropsy, and tissues are examined histopathologically. The study aims to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Bacterial Reverse Mutation Test - Ames Test (OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[14]

  • Principle: The test uses several strains of amino acid-requiring bacteria (e.g., Salmonella typhimurium and Escherichia coli) that carry mutations in genes involved in the synthesis of a specific amino acid (e.g., histidine or tryptophan). The assay measures the ability of a substance to cause reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize that amino acid.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate, to mimic mammalian metabolism).

  • Endpoint: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Visualizations

Signaling Pathway: Mechanism of Action of Phenoxy Herbicides

The primary mode of action for phenoxy herbicides in plants is the disruption of normal hormonal growth regulation by mimicking auxin.

G Figure 1. Simplified Mechanism of Action of Phenoxy Herbicides in Plants cluster_plant_cell Plant Cell Phenoxy_Herbicide Phenoxy Herbicide Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Phenoxy_Herbicide->Auxin_Receptor Binds to Ubiquitin_Ligase SCF-TIR1/AFB Ubiquitin Ligase Complex Auxin_Receptor->Ubiquitin_Ligase Activates Aux_IAA Aux/IAA Repressor Protein Ubiquitin_Ligase->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Leads to

Caption: Simplified pathway of phenoxy herbicide action in plants.

Experimental Workflow: Acute Oral Toxicity (OECD 423)

The following diagram illustrates the general workflow for an acute oral toxicity study following the OECD 423 guideline.

G Figure 2. General Workflow for an Acute Oral Toxicity Study (OECD 423) Start Start Dose_Selection Select Starting Dose (e.g., 300 mg/kg) Start->Dose_Selection Dose_Animal_1 Dose 1 Animal Dose_Selection->Dose_Animal_1 Observe_48h Observe for 48 hours Dose_Animal_1->Observe_48h Animal_1_Outcome Outcome? Observe_48h->Animal_1_Outcome Dose_Animals_2_3 Dose 2 More Animals at Same Dose Animal_1_Outcome->Dose_Animals_2_3 Survives Stop_Lower_Dose Stop Test or Proceed to Lower Dose Animal_1_Outcome->Stop_Lower_Dose Dies Observe_14d Observe All Animals for 14 Days Dose_Animals_2_3->Observe_14d Two_or_Three_Survive 2 or 3 Survive? Observe_14d->Two_or_Three_Survive Stop_Higher_Dose Stop Test or Proceed to Higher Dose Two_or_Three_Survive->Stop_Higher_Dose Yes Two_or_Three_Survive->Stop_Lower_Dose No End End Stop_Higher_Dose->End Stop_Lower_Dose->End

References

A Comparative Guide to the Synthesis of 2-(3,4-Dimethylphenoxy)butanoic Acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to 2-(3,4-Dimethylphenoxy)butanoic acid, a key intermediate in various research and development applications. By objectively comparing reaction pathways based on performance, cost of materials, and experimental considerations, this document aims to inform strategic decisions in process development and scale-up.

Introduction

This compound is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. The efficient and cost-effective synthesis of this molecule is crucial for its further investigation and utilization. The most direct and widely applicable method for the preparation of aryloxyalkanoic acids is the Williamson ether synthesis. This guide will focus on two primary variations of this classical reaction for the synthesis of the target molecule, starting from 3,4-dimethylphenol and a suitable four-carbon building block.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be effectively achieved via a Williamson ether synthesis. This involves the nucleophilic substitution of a halide by the phenoxide ion of 3,4-dimethylphenol. Two main approaches are considered here:

  • Route 1: Reaction of 3,4-dimethylphenol with ethyl 2-bromobutanoate followed by hydrolysis of the resulting ester.

  • Route 2: Direct reaction of 3,4-dimethylphenol with 2-bromobutanoic acid.

Below is a detailed comparison of these two routes, considering key factors relevant to a laboratory or pilot-plant scale synthesis.

Data Presentation

Table 1: Cost Comparison of Starting Materials and Reagents

CompoundSupplier Example(s)Estimated Cost (per kg)
3,4-DimethylphenolSigma-Aldrich, TCI$150 - $300
Ethyl 2-bromobutanoateSigma-Aldrich, Combi-Blocks$500 - $800
2-Bromobutanoic acidTCI, Alfa Aesar$600 - $1000
Potassium CarbonateSigma-Aldrich, Fisher Scientific$50 - $100
Sodium Hydride (60% in oil)Sigma-Aldrich, Acros Organics$400 - $600
AcetoneFisher Scientific, VWR$30 - $60
N,N-Dimethylformamide (DMF)Sigma-Aldrich, Fisher Scientific$80 - $150

Note: Prices are estimates and can vary based on supplier, purity, and quantity.

Table 2: Comparison of Synthesis Route Parameters

ParameterRoute 1: Via Ethyl EsterRoute 2: Direct Acid Coupling
Starting Materials 3,4-Dimethylphenol, Ethyl 2-bromobutanoate3,4-Dimethylphenol, 2-Bromobutanoic acid
Key Reagents Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF)Base (e.g., NaOH, KOH), Solvent (e.g., Water, Ethanol)
Number of Steps 2 (Ether formation, Hydrolysis)1
Estimated Yield High (typically >80% for ether formation)Moderate to High (can be variable)
Reaction Conditions Moderate (Reflux in acetone or DMF)Moderate to Vigorous (Reflux in aqueous/alcoholic base)
Purification Chromatography of ester, then extraction/crystallization of acidExtraction and crystallization of the final product
Potential Side Reactions C-alkylation of phenol, elimination of alkyl halideC-alkylation of phenol, potential for decarboxylation at high temperatures
Overall Cost-Effectiveness Potentially higher due to the cost of ethyl 2-bromobutanoate but may offer higher purity and yield.Potentially lower due to fewer steps and cheaper reagents, but yield and purity may be lower.

Experimental Protocols

Route 1: Synthesis of this compound via Ethyl 2-(3,4-Dimethylphenoxy)butanoate

Step 1a: Synthesis of Ethyl 2-(3,4-Dimethylphenoxy)butanoate

  • Materials:

    • 3,4-Dimethylphenol (1.0 eq)

    • Ethyl 2-bromobutanoate (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetone or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylphenol and the chosen solvent (Acetone or DMF).

    • Add anhydrous potassium carbonate to the mixture.

    • Heat the mixture to reflux with vigorous stirring.

    • Slowly add ethyl 2-bromobutanoate to the refluxing mixture.

    • Continue to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3,4-dimethylphenoxy)butanoate.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 1b: Hydrolysis of Ethyl 2-(3,4-Dimethylphenoxy)butanoate

  • Materials:

    • Ethyl 2-(3,4-dimethylphenoxy)butanoate (from Step 1a)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 - 3.0 eq)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl), concentrated

  • Procedure:

    • Dissolve the crude or purified ester in ethanol in a round-bottom flask.

    • Add an aqueous solution of NaOH or KOH.

    • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of 1-2 with concentrated HCl.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water mixture or toluene) to obtain the pure product.

Route 2: Direct Synthesis of this compound
  • Materials:

    • 3,4-Dimethylphenol (1.0 eq)

    • 2-Bromobutanoic acid (1.1 eq)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (3.0 eq)

    • Water or Ethanol/Water mixture

    • Hydrochloric acid (HCl), concentrated

  • Procedure:

    • In a round-bottom flask, dissolve 3,4-dimethylphenol in an aqueous or ethanolic solution of NaOH or KOH.

    • Heat the mixture to reflux.

    • Slowly add 2-bromobutanoic acid to the refluxing solution.

    • Continue refluxing for 6-12 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • If ethanol was used, remove it under reduced pressure.

    • Dilute the residue with water and wash with a non-polar solvent to remove any unreacted 3,4-dimethylphenol.

    • Acidify the aqueous layer to a pH of 1-2 with concentrated HCl.

    • The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize from a suitable solvent to obtain pure this compound.

Mandatory Visualization

Synthesis_Routes cluster_0 Route 1: Via Ethyl Ester cluster_1 Route 2: Direct Acid Coupling A1 3,4-Dimethylphenol C1 K₂CO₃, Acetone/DMF A1->C1 B1 Ethyl 2-bromobutanoate B1->C1 D1 Ethyl 2-(3,4-Dimethylphenoxy)butanoate C1->D1 Williamson Ether Synthesis E1 NaOH/KOH, EtOH/H₂O D1->E1 F1 This compound E1->F1 Hydrolysis A2 3,4-Dimethylphenol C2 NaOH/KOH, H₂O/EtOH A2->C2 B2 2-Bromobutanoic acid B2->C2 F2 This compound C2->F2 Williamson Ether Synthesis

Caption: Comparative workflow of the two primary synthesis routes for this compound.

Experimental_Workflow_Route1 cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Hydrolysis start1 Mix 3,4-Dimethylphenol & K₂CO₃ in Solvent reflux1 Heat to Reflux start1->reflux1 add_ester Add Ethyl 2-bromobutanoate reflux1->add_ester reflux2 Continue Reflux (12-24h) add_ester->reflux2 workup1 Cool, Filter, Concentrate reflux2->workup1 purify1 Column Chromatography (optional) workup1->purify1 product1 Ethyl 2-(3,4-Dimethylphenoxy)butanoate purify1->product1 start2 Dissolve Ester in EtOH product1->start2 add_base Add aq. NaOH/KOH start2->add_base reflux3 Reflux (2-4h) add_base->reflux3 workup2 Concentrate, Dilute, Wash reflux3->workup2 acidify Acidify with HCl workup2->acidify isolate Filter, Wash, Dry acidify->isolate purify2 Recrystallize isolate->purify2 final_product Pure this compound purify2->final_product

Caption: Detailed experimental workflow for Route 1, proceeding through an ester intermediate.

Conclusion and Recommendations

Both presented routes offer viable pathways to this compound.

  • Route 1 (Via Ethyl Ester) is a two-step process that may offer higher overall yields and a purer final product due to the intermediate purification step. This route is recommended when high purity is a critical requirement, and the higher cost of ethyl 2-bromobutanoate is justifiable.

  • Route 2 (Direct Acid Coupling) is a more direct, one-pot synthesis that is potentially more cost-effective due to fewer steps and less expensive starting materials. However, yields may be more variable, and purification of the final product might be more challenging. This route is a good choice for initial exploratory work or when cost is the primary driver.

The optimal choice of synthesis route will depend on the specific requirements of the research or development project, including the desired scale, purity specifications, and budget constraints. It is recommended to perform small-scale trials of both routes to determine the most efficient and economical method for a given laboratory setting.

Performance of Phenoxyalkanoic Acid Herbicides in Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis of the performance of phenoxyalkanoic acid herbicides in different soil types. Due to a lack of specific experimental data for "2-(3,4-Dimethylphenoxy)butanoic acid" in publicly available scientific literature, this document utilizes data from structurally similar and well-researched phenoxybutanoic acid herbicides, namely 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) , as primary surrogates. Additionally, data for the widely studied phenoxyacetic acid herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is included as a reference. The principles governing the soil behavior of these compounds are expected to be broadly applicable to other phenoxyalkanoic acids.

Introduction

Phenoxyalkanoic acid herbicides are a class of systemic herbicides widely used for the selective control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2][3] Their efficacy and environmental fate are intricately linked to their interactions with different soil types. Soil properties such as organic matter content, pH, clay content, and microbial activity play a crucial role in determining the adsorption, degradation, and ultimately, the bioavailability and performance of these herbicides.[4][5] This guide provides a comprehensive comparison of the performance of key phenoxyalkanoic acid herbicides in varying soil conditions, supported by experimental data and detailed methodologies.

Comparative Performance in Different Soil Types

The behavior of phenoxyalkanoic acid herbicides in soil is primarily governed by two key processes: adsorption and degradation.

Adsorption refers to the binding of the herbicide molecules to soil particles, which affects their mobility and availability for plant uptake and microbial degradation. The soil distribution coefficient (Kd) is a measure of this partitioning between the soil and water phases.[3][6]

Degradation is the breakdown of the herbicide into simpler compounds, primarily through microbial action. The degradation half-life (DT50) represents the time it takes for 50% of the applied herbicide to dissipate.[7][8]

Adsorption in Various Soil Matrices

The adsorption of phenoxyalkanoic acid herbicides is significantly influenced by soil organic matter content and pH. Generally, higher organic matter content leads to increased adsorption.[9][10] As weak acids, the adsorption of these herbicides is also pH-dependent, with greater adsorption occurring at lower pH values where the molecules are more likely to be in their less soluble, non-ionized form.

Table 1: Soil Adsorption Coefficients (Kd) of Selected Phenoxyalkanoic Acid Herbicides in Different Soil Types

HerbicideSoil TypeOrganic Carbon (%)Clay (%)pHKd (mL/g)Reference(s)
2,4-DSandy Loam2.81247.11.67[9]
2,4-DLoam1.92207.90.30[9]
2,4-DClay Loam3.26306.52.45[9]
2,4-DSandy Clay Loam2.10217.60.38[9]
MCPASandy Soil---0.2 - 1.0[11]
2,4-DB----Generally higher than 2,4-D[12]
MCPB----Generally higher than MCPA[12]

Note: The Kd values can vary significantly based on the specific characteristics of the soil and the experimental conditions.

Degradation Across Different Soil Profiles

The primary mechanism for the dissipation of phenoxyalkanoic acid herbicides in soil is microbial degradation.[12] Therefore, factors that influence microbial activity, such as temperature, moisture, and nutrient availability, will also affect the degradation rate. The half-life of these herbicides can range from a few days to several weeks.[13][14]

Table 2: Degradation Half-Lives (DT50) of Selected Phenoxyalkanoic Acid Herbicides in Different Soil Types

HerbicideSoil TypeOrganic Carbon (%)pHDT50 (days)Reference(s)
2,4-DUrban Landscape Soils0.21 - 7.66-32 - 75[15]
2,4-DAerobic Mineral Soil--6.2[13]
2,4-DField Dissipation--59.3[14]
MCPATopsoil--1.5 - 6.9[11]
MCPASubsoil--8.7 - 85.8[11]

Note: DT50 values are influenced by a multitude of environmental factors and can exhibit considerable variability.

Herbicidal Efficacy and Selectivity

Phenoxyalkanoic acid herbicides are selective against broadleaf weeds, while most grass species are tolerant.[1][3] Their mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[2] 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) are themselves inactive but are converted to the active forms, 2,4-D and MCPA respectively, by susceptible plants through the process of β-oxidation. This metabolic activation contributes to their selectivity.

Table 3: Herbicidal Efficacy of 2,4-DB and MCPA on Selected Broadleaf Weeds

HerbicideWeed SpeciesEfficacy LevelReference(s)
2,4-DBPalmer amaranth (Amaranthus palmeri)59 - 78% control[16]
2,4-DBCanada thistle (Cirsium arvense)Susceptible[1]
2,4-DBField bindweed (Convolvulus arvensis)Susceptible[1]
MCPACommon Chickweed (Stellaria media)Resistant[17]
MCPAWhite Clover (Trifolium repens)Intermediate[17]
MCPADandelion (Taraxacum officinale)Susceptible-Intermediate[17]
MCPBThistles (Cirsium spp.)Susceptible[18]
MCPBDocks (Rumex spp.)Susceptible[18]
MCPBButtercups (Ranunculus spp.)Susceptible[18]

Note: Efficacy can be influenced by weed growth stage, application rate, and environmental conditions.

Experimental Protocols

Standardized methods are crucial for obtaining reliable and comparable data on the environmental fate of herbicides. The following are summaries of key experimental protocols based on OECD Guidelines.

Soil Adsorption/Desorption Studies (Based on OECD Guideline 106)

This test is designed to determine the adsorption and desorption of a chemical on different soil types.

  • Preparation of Soil: A range of soils with varying properties (pH, organic carbon, texture) are selected. The soils are air-dried and sieved.

  • Test Substance Preparation: A stock solution of the herbicide is prepared, often using a radiolabeled compound to facilitate analysis.

  • Adsorption Phase: Soil samples are equilibrated with a solution of the herbicide of known concentration in a centrifuge tube. The soil-to-solution ratio is typically 1:5. The tubes are agitated for a defined period (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • Separation and Analysis: The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of the herbicide in the supernatant (liquid phase) is measured.

  • Calculation of Kd: The amount of herbicide adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) is then calculated as the ratio of the herbicide concentration in the soil to the concentration in the equilibrium solution.

  • Desorption Phase: After the adsorption phase, the supernatant is replaced with a fresh solution without the herbicide. The samples are agitated again to study the release of the adsorbed herbicide. This can be repeated to determine the extent of desorption.

Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)

This guideline describes the procedures for evaluating the rate and route of degradation of chemicals in soil under aerobic and anaerobic conditions.

  • Soil Selection and Preparation: Representative agricultural soils are collected, sieved, and their key properties are characterized.

  • Application of Test Substance: The herbicide is applied to the soil samples. Radiolabeled compounds are typically used to trace the parent compound and its transformation products.

  • Incubation: The treated soil samples are incubated in the dark at a controlled temperature and moisture content. For aerobic studies, the flasks are continuously aerated with carbon dioxide-free, humidified air. For anaerobic studies, the soil is flooded, and the system is purged with an inert gas like nitrogen.

  • Sampling and Analysis: At various time intervals, replicate soil samples are taken and extracted. The extracts are analyzed to determine the concentration of the parent herbicide and its degradation products. Volatile compounds and CO2 (from mineralization of the carbon in the herbicide) are trapped and quantified.

  • Data Analysis: The decline of the parent herbicide concentration over time is used to calculate the degradation rate and the DT50 value. The formation and decline of major transformation products are also monitored.

Visualizations

Signaling Pathway of Synthetic Auxin Herbicides

G

General Experimental Workflow for Soil Performance Evaluation

G

References

Safety Operating Guide

Navigating the Disposal of 2-(3,4-Dimethylphenoxy)butanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and review all applicable federal, state, and local regulations before proceeding with any disposal method.

Core Principles for Chemical Waste Management

The primary goal of chemical waste disposal is to ensure the safety of laboratory personnel and to minimize environmental impact. For compounds like 2-(3,4-Dimethylphenoxy)butanoic acid, which are organic acids, this involves preventing its release into the sewer system or the environment.

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn. This includes:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Foot Protection Closed-toe shoes.
Respiratory Use in a well-ventilated area. A respirator may be necessary for large spills.

Spill & Leak Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials such as sawdust. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collection: Collect the absorbed or swept material and place it into a suitable, labeled container for chemical waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol

Waste material containing this compound must be disposed of in accordance with national and local regulations. Chemicals should be left in their original containers whenever possible, and waste should not be mixed with other chemicals.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound.

    • Segregate this waste from other chemical waste streams to avoid potentially reactive mixtures.

  • Containerization:

    • Use a designated, properly labeled, and sealed container for the collection of this waste. The container should be made of a material compatible with acidic organic compounds.

    • The label should clearly indicate "Hazardous Waste" and list the chemical contents.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Keep the container away from incompatible materials, such as bases and oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with accurate information about the waste composition and quantity.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-(3,4-Dimethylphenoxy)butanoic acid waste for disposal is_spill Is it a spill? start->is_spill follow_spill_procedure Follow Spill & Leak Procedures: 1. Evacuate & Ventilate 2. Contain with inert absorbent 3. Collect in labeled container 4. Decontaminate area is_spill->follow_spill_procedure Yes is_routine_waste Is it routine laboratory waste? is_spill->is_routine_waste No segregate_waste Segregate waste into a designated, compatible, and labeled hazardous waste container. follow_spill_procedure->segregate_waste is_routine_waste->segregate_waste Yes store_waste Store waste container in a designated, secure, and well-ventilated area. segregate_waste->store_waste contact_ehs Contact Institutional EHS for hazardous waste pickup. store_waste->contact_ehs end_disposal End of Disposal Process contact_ehs->end_disposal

Disposal workflow for this compound.

References

Standard Operating Procedure: Safe Handling of 2-(3,4-Dimethylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of 2-(3,4-Dimethylphenoxy)butanoic acid. The following procedures are based on a conservative assessment of potential hazards, drawing parallels with structurally similar phenoxyalkanoic acid compounds. Adherence to these guidelines is crucial to ensure personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Classification

Given the absence of specific toxicological data for this compound, a precautionary approach is warranted. The following table summarizes the potential hazards based on analogous compounds.

Hazard Category GHS Classification (Assumed) Hazard Statement (H-Statement)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE) Requirements

Appropriate PPE must be worn at all times when handling this compound. The following table details the minimum required PPE.

Body Area Required PPE Specifications and Remarks
Eyes/Face Chemical safety goggles and face shieldGoggles must be worn at all times. A face shield is required when handling larger quantities (>50g) or when there is a significant risk of splashing.
Skin Chemically resistant lab coatMust be fully buttoned.
Hands Nitrile glovesMinimum thickness of 0.2 mm. Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.
Respiratory NIOSH-approved respirator with P100 filterRequired when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of fine particles.

Operational Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound, from preparation to storage.

G A Review Safety Data Sheet (SDS) (or this document if SDS is unavailable) B Prepare Work Area (Ensure fume hood is operational) A->B C Don Required PPE (Gloves, Goggles, Lab Coat, Respirator if needed) B->C D Weigh and Handle Chemical (Inside fume hood, away from ignition sources) C->D E Perform Experimental Work D->E F Clean Work Area & Equipment (Decontaminate surfaces) E->F G Doff PPE Correctly (Avoid self-contamination) F->G H Store Chemical Properly (Tightly sealed, cool, dry, well-ventilated area) G->H I Wash Hands Thoroughly H->I

Caption: Standard operational workflow for handling this compound.

Spill Management and Emergency Protocol

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination. The following decision tree outlines the necessary steps.

G A Spill Occurs B Assess Spill Size & Risk A->B C Small Spill (<10g) & No Immediate Danger B->C Small D Large Spill (>10g) or Immediate Danger B->D Large G Use Chemical Spill Kit (Absorb with inert material) C->G E Alert Personnel & Evacuate Area D->E F Call Emergency Response / Safety Officer E->F H Collect Residue into Waste Container G->H I Decontaminate Spill Area H->I J Dispose of Waste as Hazardous I->J

Caption: Emergency protocol for spills of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous. Follow these procedures for proper disposal.

Waste Type Disposal Container Labeling Requirements Disposal Procedure
Solid Chemical Waste Labeled, sealed, and chemically compatible hazardous waste container."Hazardous Waste," "this compound," and appropriate hazard symbols.Collect in the designated container. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by the institution's environmental health and safety department.
Contaminated Labware Puncture-resistant container specifically for contaminated sharps or a designated solid waste container for non-sharps."Hazardous Waste," "Contaminated Material," and list of chemical contaminants.Rinse contaminated glassware with a suitable solvent (e.g., acetone) three times. Collect the rinsate as liquid hazardous waste. Dispose of the rinsed glassware in the appropriate container.
Contaminated PPE Lined, sealed hazardous waste container."Hazardous Waste," "Contaminated PPE."Place all used gloves, disposable lab coats, and other contaminated items into a designated, sealed bag or container for hazardous waste disposal.

Step-by-Step Handling Protocol

1. Pre-Experiment Preparation:

  • Consult this document and any available Safety Data Sheet (SDS) for similar compounds.
  • Ensure the designated work area, typically a certified chemical fume hood, is clean and operational.
  • Verify that an appropriate chemical spill kit and a safety shower/eyewash station are accessible.

2. Donning PPE:

  • Put on a lab coat, followed by chemical safety goggles.
  • If working with powder outside a fume hood, don a NIOSH-approved respirator.
  • Finally, put on two pairs of nitrile gloves.

3. Chemical Handling:

  • Perform all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.
  • Use a spatula for transferring solid material. Avoid creating dust.
  • Keep containers tightly sealed when not in use.

4. Post-Experiment Procedure:

  • Decontaminate all surfaces and equipment used during the experiment.
  • Segregate all waste (solid, liquid, PPE) into appropriately labeled hazardous waste containers.
  • Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use items in the designated hazardous waste stream.
  • Wash hands thoroughly with soap and water after removing gloves.

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